molecular formula C10H12O B151128 (2-Cyclopropylphenyl)methanol CAS No. 118184-68-2

(2-Cyclopropylphenyl)methanol

Cat. No.: B151128
CAS No.: 118184-68-2
M. Wt: 148.2 g/mol
InChI Key: CWSNJUBFYCZZRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Cyclopropylphenyl)methanol is a chemical compound featuring a benzene ring disubstituted with a cyclopropyl group and a hydroxymethyl group. This structure makes it a valuable intermediate in advanced organic synthesis. Compounds containing the cyclopropylmethanol moiety are known to be versatile building blocks for preparing more complex molecules. The strained cyclopropane ring can act as a latent double bond, undergoing ring-opening reactions under various conditions to yield linear products, a property exploited in the synthesis of complex natural products and pharmaceuticals . The primary alcohol group serves as a versatile handle for further chemical transformations. Researchers can oxidize it to the corresponding aldehyde or carboxylic acid, or convert it to various esters and ethers, enabling diverse functionalization . The combination of a rigid, strained cyclopropane ring with a flexible, aromatic side chain creates a unique chemical entity with potential applications in the development of novel organic materials and therapeutic agents . While specific, detailed research on this compound is not extensively documented, its synthesis can be logically inferred from established chemical reactions, such as cyclopropanation of suitable alkene precursors or reduction of the corresponding aldehyde. This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2-cyclopropylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c11-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,8,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSNJUBFYCZZRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70553210
Record name (2-Cyclopropylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118184-68-2
Record name 2-Cyclopropylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118184-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Cyclopropylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: (2-Cyclopropylphenyl)methanol (CAS No. 118184-68-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Cyclopropylphenyl)methanol, with the CAS number 118184-68-2, is a benzyl alcohol derivative characterized by a cyclopropyl substituent at the ortho position of the phenyl ring. This structural motif is of significant interest in medicinal chemistry and drug discovery, as the incorporation of a cyclopropyl group can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and safety information for this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a concise reference for laboratory use.

PropertyValue
CAS Number 118184-68-2
Molecular Formula C₁₀H₁₂O
Molecular Weight 148.20 g/mol
IUPAC Name This compound
SMILES OCc1c(cccc1)C1CC1
InChI Key CWSNJUBFYCZZRO-UHFFFAOYSA-N
Storage Sealed in dry, room temperature

Synthesis

A common and effective method for the synthesis of this compound is the reduction of its corresponding aldehyde, 2-cyclopropylbenzaldehyde. This transformation can be readily achieved using standard reducing agents such as sodium borohydride.

Experimental Protocol: Reduction of 2-Cyclopropylbenzaldehyde with Sodium Borohydride

This protocol outlines a general procedure for the reduction of an aldehyde to a primary alcohol using sodium borohydride.

Materials:

  • 2-Cyclopropylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (or Ethanol)

  • Deionized water

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-cyclopropylbenzaldehyde in methanol. The amount of solvent should be sufficient to fully dissolve the aldehyde.

  • Cooling: Cool the solution in an ice bath to 0-5 °C with continuous stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions. The molar ratio of NaBH₄ to the aldehyde is typically 1:1 to 1.5:1. The addition should be controlled to manage the exothermic reaction and any gas evolution.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water to decompose any excess sodium borohydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (or another suitable organic solvent). Perform the extraction multiple times (e.g., 3 times) to ensure complete recovery of the product.

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: If necessary, the crude product can be further purified by column chromatography on silica gel.

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Product 2-Cyclopropylbenzaldehyde 2-Cyclopropylbenzaldehyde Reaction_Vessel Reaction at 0°C to RT 2-Cyclopropylbenzaldehyde->Reaction_Vessel NaBH4_Methanol NaBH4 in Methanol NaBH4_Methanol->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching Reaction Mixture Extraction Extraction with CH2Cl2 Quenching->Extraction Drying Dry over Na2SO4 Extraction->Drying Organic Layer Evaporation Solvent Evaporation Drying->Evaporation Product This compound Evaporation->Product Crude Product

Caption: Synthetic workflow for the reduction of 2-cyclopropylbenzaldehyde.

Spectroscopic Data

While specific spectra for this compound are not widely published in publicly accessible databases, the expected spectral characteristics can be inferred from its structure and comparison with similar compounds. Commercial suppliers may provide compound-specific data upon request.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the methanol group, and the protons of the cyclopropyl ring. The aromatic protons will appear in the downfield region (typically δ 7.0-7.5 ppm). The benzylic methylene protons (-CH₂OH) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm. The protons of the cyclopropyl group will be in the upfield region (typically δ 0.5-2.0 ppm), exhibiting complex splitting patterns due to geminal and vicinal coupling.[2]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the benzylic carbon, and the carbons of the cyclopropyl ring. The aromatic carbons will resonate in the δ 120-140 ppm range. The benzylic carbon (-CH₂OH) is expected around δ 60-65 ppm. The carbons of the cyclopropyl ring will appear in the upfield region, typically below δ 20 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

  • O-H Stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹ for the cyclopropyl and methylene groups.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound (MW: 148.20) would be expected to show a molecular ion peak (M⁺) at m/z 148. Common fragmentation patterns for benzyl alcohols include the loss of a hydrogen atom (M-1), a hydroxyl radical (M-17), or water (M-18). A significant peak would also be expected from the stable benzylic cation or related tropylium ion. The presence of the cyclopropyl group may lead to additional characteristic fragmentation pathways.[3][4]

Safety and Handling

This compound is classified as a hazardous substance. The following GHS hazard information has been reported:[5]

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly sealed container in a dry and cool place.

Applications in Research and Drug Development

While specific, widespread applications of this compound are not extensively documented in publicly available literature, its structural features make it a valuable building block in medicinal chemistry. The cyclopropyl group is often incorporated into drug candidates to:

  • Enhance Metabolic Stability: The strained ring can block sites of metabolism, increasing the half-life of a drug.

  • Modulate Lipophilicity: The cyclopropyl group can fine-tune the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Improve Binding Affinity: The rigid nature of the cyclopropyl ring can lock a molecule into a specific conformation that is favorable for binding to a biological target.

This compound serves as a precursor for the synthesis of more complex molecules where the 2-cyclopropylbenzyl moiety is desired. Its utility lies in its potential for derivatization at the hydroxyl group to introduce various functional groups and build more elaborate structures for screening in drug discovery programs.[6][7]

Conclusion

This compound is a chemical compound with properties that make it an interesting building block for organic synthesis, particularly in the field of medicinal chemistry. This guide has provided a summary of its key characteristics, a plausible synthetic route with a detailed experimental outline, expected spectroscopic features, and essential safety information. As with any chemical, researchers should consult the most up-to-date safety data sheets and relevant literature before use.

Diagram of Logical Relationships for Compound Analysis:

CompoundAnalysis cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_properties Property Determination cluster_application Application Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS PhysChem Physical & Chemical Properties NMR->PhysChem IR->PhysChem MS->PhysChem Safety Safety Assessment PhysChem->Safety Application Research & Drug Development Safety->Application

Caption: Logical workflow for the synthesis and analysis of a chemical compound.

References

The Cyclopropyl Moiety: A Cornerstone of Modern Drug Discovery - Synthesis, Biological Evaluation, and Key Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopropyl group, a small, strained three-membered carbocycle, has emerged as a privileged motif in modern medicinal chemistry. Its unique stereoelectronic properties offer a powerful tool for chemists to fine-tune the pharmacological profile of drug candidates. This guide provides a comprehensive overview of the synthesis of novel cyclopropyl compounds, presents quantitative data on their biological activities, details key experimental protocols, and visualizes relevant biological pathways and discovery workflows.

The Strategic Advantage of the Cyclopropyl Ring in Drug Design

The incorporation of a cyclopropyl group into a drug molecule can confer several advantageous properties:

  • Increased Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, enhancing its binding affinity to the target protein.

  • Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to metabolic degradation by cytochrome P450 enzymes.

  • Modulation of Physicochemical Properties: The cyclopropyl group can influence a molecule's lipophilicity, solubility, and pKa, thereby improving its pharmacokinetic profile.

  • Novelty and Patentability: The introduction of a cyclopropyl scaffold can lead to novel chemical entities with unique intellectual property rights.

Synthesis of Novel Cyclopropyl Compounds: Key Methodologies

Several synthetic strategies are employed for the construction of cyclopropyl rings. The choice of method often depends on the desired substitution pattern, stereochemistry, and the functional group tolerance of the starting materials.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a versatile and widely used method for the cyclopropanation of alkenes. It involves the use of a carbenoid species, typically generated from diiodomethane and a zinc-copper couple. A key advantage of this method is its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction utilizes sulfur ylides to convert α,β-unsaturated ketones (enones) into cyclopropyl ketones. This reaction proceeds via a conjugate addition of the ylide to the enone, followed by an intramolecular ring closure.

Transition Metal-Catalyzed Cyclopropanation

Rhodium and copper complexes are highly effective catalysts for the cyclopropanation of olefins using diazo compounds as carbene precursors. These methods offer excellent control over stereoselectivity, particularly in asymmetric synthesis, allowing for the preparation of enantiomerically enriched cyclopropanes.

Quantitative Biological Data of Novel Cyclopropyl Compounds

The true value of a structural motif in drug discovery is demonstrated by the biological activity of the compounds that contain it. The following tables summarize quantitative data for several classes of recently developed bioactive cyclopropyl compounds.

Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors

The HCV NS3/4A protease is a key enzyme in the viral replication cycle, making it a prime target for antiviral therapy. The incorporation of a cyclopropyl group at the P1 or P2 position of peptidomimetic inhibitors has been shown to significantly enhance their potency.

CompoundP1 GroupP2 GroupKi (nM)Reference
1 Cyclopropyltert-Butyl1.2[1]
2 CyclopropylCyclopentyl0.8[1]
3 CyclopropylCyclohexyl0.5[1]
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors

The p38 MAPK is a key signaling protein involved in inflammatory responses. Inhibitors of this kinase have therapeutic potential for a range of inflammatory diseases.

CompoundR1R2IC50 (µM)Reference
4a H4-Fluorophenyl0.051[2]
4b CH34-Fluorophenyl0.032[2]
4c Cl4-Fluorophenyl0.025[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of cyclopropyl compounds, based on established literature procedures.

General Procedure for Simmons-Smith Cyclopropanation of an Allylic Alcohol

To a solution of the allylic alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under an argon atmosphere is added a solution of diethylzinc (1.0 M in hexanes, 2.2 mL, 2.2 mmol). The mixture is stirred at 0 °C for 20 minutes, and then a solution of diiodomethane (3.0 mmol) in anhydrous dichloromethane (5 mL) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired cyclopropylmethanol.[3]

General Procedure for Corey-Chaykovsky Cyclopropanation of an Enone

To a stirred suspension of trimethylsulfoxonium iodide (1.1 mmol) in anhydrous dimethyl sulfoxide (5 mL) at room temperature is added sodium hydride (60% dispersion in mineral oil, 1.1 mmol). The mixture is stirred at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. A solution of the α,β-unsaturated ketone (1.0 mmol) in anhydrous tetrahydrofuran (5 mL) is then added dropwise. The reaction mixture is stirred at room temperature for an additional 2 hours. The reaction is then quenched by the addition of water (10 mL) and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the corresponding cyclopropyl ketone.[4][5]

General Procedure for Rhodium-Catalyzed Cyclopropanation of an Olefin with Ethyl Diazoacetate

To a solution of the olefin (5.0 mmol) and rhodium(II) acetate dimer (0.025 mmol, 0.5 mol%) in anhydrous dichloromethane (10 mL) at room temperature is added a solution of ethyl diazoacetate (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise over a period of 1 hour using a syringe pump. The reaction mixture is stirred at room temperature for an additional 4 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired ethyl cyclopropanecarboxylate.[6]

In Vitro HCV NS3/4A Protease Inhibition Assay

The inhibitory activity of the synthesized compounds against the HCV NS3/4A protease is determined using a fluorescence resonance energy transfer (FRET) assay. The assay is performed in 96-well plates. The reaction mixture contains 50 mM Tris-HCl (pH 7.5), 10 mM DTT, 40% glycerol, and 0.1% n-octyl-β-D-glucopyranoside. The enzyme (5 nM) is pre-incubated with various concentrations of the inhibitor for 15 minutes at room temperature. The reaction is initiated by the addition of a fluorogenic substrate (100 nM). The increase in fluorescence is monitored continuously for 30 minutes at an excitation wavelength of 355 nm and an emission wavelength of 485 nm. The initial reaction rates are calculated, and the IC50 values are determined by fitting the data to the four-parameter logistic equation.

Visualization of Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows can provide a clear and concise understanding of complex biological processes and drug discovery cascades.

The TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of cell growth, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis. Small molecule inhibitors targeting the TGF-β type I receptor (TGFβRI) kinase are being actively pursued as therapeutic agents.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGFβRII TGFb->TGFbRII TGFbRI TGFβRI TGFbRII->TGFbRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Target Gene Transcription SMAD_complex->Transcription Nuclear Translocation Inhibitor Cyclopropyl Inhibitor Inhibitor->TGFbRI Inhibition

Caption: The TGF-β signaling pathway and the site of action for a cyclopropyl-containing inhibitor.

Experimental Workflow for the Discovery of Novel Bioactive Cyclopropyl Compounds

The discovery of novel drug candidates is a systematic process that begins with the screening of large compound libraries and progresses through stages of hit validation and lead optimization.

drug_discovery_workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization Phase cluster_development Preclinical & Clinical Development HTS High-Throughput Screening (Cyclopropyl Library) Hit_ID Hit Identification HTS->Hit_ID Hit_Val Hit Validation (Dose-Response & Selectivity) Hit_ID->Hit_Val SAR Structure-Activity Relationship (SAR) Studies Hit_Val->SAR Lead_Opt Lead Optimization (Potency, Selectivity, ADME) SAR->Lead_Opt In_Vivo In Vivo Efficacy & Toxicology Studies Lead_Opt->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

Caption: A typical workflow for the discovery and development of novel bioactive cyclopropyl compounds.

Conclusion

The cyclopropyl group continues to be a valuable asset in the medicinal chemist's toolbox. Its unique structural and electronic properties provide a means to address many of the challenges encountered in modern drug discovery. A thorough understanding of the synthetic methodologies for its introduction, coupled with a systematic approach to biological evaluation and lead optimization, will undoubtedly lead to the discovery of new and improved therapeutic agents containing this remarkable carbocycle.

References

Physical and chemical properties of (2-Cyclopropylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of (2-Cyclopropylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a substituted benzyl alcohol, is a chemical intermediate of interest in synthetic organic chemistry and drug discovery. The incorporation of a cyclopropyl group adjacent to the phenyl ring introduces unique conformational constraints and metabolic properties, making it a valuable building block for novel molecular architectures. This document provides a comprehensive overview of the known physical and chemical properties of this compound, including computed data, expected spectroscopic characteristics, and a representative synthetic protocol. Due to the limited availability of experimentally determined data in public literature, this guide combines reported information with theoretically predicted values and standard methodological approaches to provide a practical resource for laboratory work.

Physicochemical Properties

Quantitative data for this compound is primarily based on computational models. These properties are essential for planning synthetic routes, purification procedures, and formulation development.

Table 1: General and Computed Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 118184-68-2[1]
Molecular Formula C₁₀H₁₂O[1]
Molecular Weight 148.20 g/mol [1]
Canonical SMILES C1CC1C2=CC=CC=C2CO[1]
Physical State Liquid (Predicted)-
Storage Sealed in dry, room temperature[1]

Spectroscopic Data

Spectroscopic analysis is critical for structure elucidation and purity assessment. While specific spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the cyclopropyl, aromatic, methylene, and hydroxyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Cyclopropyl (CH₂)~0.6 - 1.1Multiplet4H
Cyclopropyl (CH)~1.9 - 2.4Multiplet1H
Hydroxyl (OH)~1.5 - 2.5 (variable)Singlet (broad)1H
Methylene (CH₂)~4.7Singlet or Doublet2H
Aromatic (Ar-H)~7.1 - 7.4Multiplet4H
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
Cyclopropyl (CH₂)~5 - 15
Cyclopropyl (CH)~15 - 25
Methylene (CH₂OH)~60 - 65
Aromatic (C)~125 - 145
Infrared (IR) Spectroscopy

The IR spectrum is primarily used to identify functional groups. The key absorption bands for an alcohol like this compound are the O-H and C-O stretching vibrations.[2]

Table 4: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity / Shape
O-H Stretch (Alcohol)3200 - 3500Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=C Stretch (Aromatic)1450 - 1600Medium
C-O Stretch (Primary Alcohol)1000 - 1085Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 148. Common fragmentation patterns for benzyl alcohols include the loss of water ([M-18]⁺) and cleavage of the C-C bond adjacent to the oxygen.

Experimental Protocols

While a specific, published synthesis for this compound is not available in the search results, a standard and reliable method would be the reduction of the corresponding aldehyde, 2-cyclopropylbenzaldehyde. This approach is widely used for preparing benzyl alcohols.

Protocol: Synthesis of this compound via Aldehyde Reduction

This protocol describes a general procedure for the sodium borohydride reduction of 2-cyclopropylbenzaldehyde.

Reaction Scheme:

  • Starting Material: 2-Cyclopropylbenzaldehyde

  • Reagent: Sodium Borohydride (NaBH₄)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Product: this compound

Materials and Reagents:

  • 2-Cyclopropylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (or Ethanol)

  • Deionized water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-cyclopropylbenzaldehyde (1.0 eq) in methanol at room temperature.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.[3]

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for one hour, then allow it to warm to room temperature and continue stirring for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 1M HCl until the bubbling ceases and the pH is neutral to slightly acidic.

  • Extraction: Remove the methanol under reduced pressure. Extract the remaining aqueous layer with ethyl acetate (3x volumes).[3]

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[3]

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.[3]

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound as described in the experimental protocol.

G Synthesis Workflow for this compound cluster_0 Step 1: Reduction cluster_1 Step 2: Workup & Purification start 2-Cyclopropylbenzaldehyde in Methanol (0°C) reagent Add NaBH₄ (portion-wise) start->reagent 1.0 eq reaction Stir at 0°C to RT (Monitor by TLC) reagent->reaction 1.5 eq quench Quench with 1M HCl reaction->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: A flowchart of the synthesis of this compound.

Reactivity and Applications

This compound exhibits reactivity typical of a primary benzyl alcohol.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (2-cyclopropylbenzaldehyde) using mild oxidizing agents like PCC, or to the carboxylic acid (2-cyclopropylbenzoic acid) with stronger agents like KMnO₄.

  • Esterification/Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or acid chlorides, and etherification with alkyl halides under basic conditions.

  • Substitution: The hydroxyl group can be converted to a good leaving group (e.g., tosylate) and subsequently displaced by nucleophiles.

The presence of the cyclopropyl group can influence the electronic properties of the aromatic ring and provides a site for potential metabolic stability in drug candidates.[4] This makes the molecule a useful intermediate for creating diverse chemical libraries for high-throughput screening in drug development.

Safety Information

While specific GHS hazard statements for this compound are not detailed, related isomers like (4-cyclopropylphenyl)methanol are classified with the following hazards[5]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are strongly recommended when handling this compound.

References

Spectroscopic and Synthetic Profile of (2-Cyclopropylphenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for (2-Cyclopropylphenyl)methanol (CAS Number: 118184-68-2). Due to the limited availability of experimentally derived data in peer-reviewed literature, this document presents predicted spectroscopic data based on the analysis of analogous compounds and established principles of spectroscopic interpretation. Detailed, generalized experimental protocols for the synthesis and spectroscopic analysis of this compound are also provided to guide researchers in their laboratory work. This guide is intended to serve as a valuable resource for scientists engaged in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a unique aromatic alcohol incorporating a sterically demanding cyclopropyl group at the ortho position to the hydroxymethyl substituent. This structural feature is of significant interest in medicinal chemistry and materials science, as the cyclopropyl group can influence the molecule's conformational rigidity, metabolic stability, and electronic properties. A thorough understanding of its spectroscopic signature is crucial for its unambiguous identification and characterization in a research and development setting. This guide aims to fill the current gap in readily available data for this specific isomer.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of structurally related compounds, including other substituted benzyl alcohols and cyclopropyl-containing aromatic systems.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30 - 7.10m4HAr-H
~4.70s2H-CH ₂OH
~2.10m1HAr-CH (CH₂)₂
~1.80br s1H-OH
~1.00 - 0.70m4H-CH(C H₂)₂

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~142Ar-C (quaternary)
~138Ar-C (quaternary)
~129Ar-C H
~128Ar-C H
~127Ar-C H
~126Ar-C H
~64-C H₂OH
~15Ar-C H(CH₂)₂
~10-CH(C H₂)₂

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, BroadO-H stretch
~3080 - 3000MediumC-H stretch (aromatic and cyclopropyl)
~2920 - 2850MediumC-H stretch (aliphatic)
~1600, 1480Medium to WeakC=C stretch (aromatic)
~1030StrongC-O stretch
~750StrongC-H bend (ortho-disubstituted aromatic)

Sample preparation: Thin film or KBr pellet.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

m/zRelative Intensity (%)Assignment
148Moderate[M]⁺ (Molecular Ion)
131High[M - OH]⁺
130Moderate[M - H₂O]⁺
119High[M - CH₂OH]⁺
105Moderate[C₈H₉]⁺
91High[C₇H₇]⁺ (Tropylium ion)

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following sections provide detailed, albeit generalized, experimental protocols that can be adapted for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves a Suzuki-Miyaura coupling reaction to introduce the cyclopropyl group onto an ortho-substituted benzene ring, followed by the reduction of a carbonyl functionality.

Step 1: Suzuki-Miyaura Coupling of 2-Bromobenzaldehyde with Cyclopropylboronic Acid

  • To a solution of 2-bromobenzaldehyde (1.0 eq.) in a suitable solvent such as a 3:1 mixture of toluene and water, add cyclopropylboronic acid (1.5 eq.), potassium carbonate (3.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • De-gas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 2-cyclopropylbenzaldehyde by flash column chromatography on silica gel.

Step 2: Reduction of 2-Cyclopropylbenzaldehyde to this compound

  • Dissolve the purified 2-cyclopropylbenzaldehyde (1.0 eq.) in an appropriate solvent such as methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of distilled water at 0 °C.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the final product by flash column chromatography on silica gel.

Spectroscopic Analysis Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence should be used. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans compared to the ¹H NMR experiment to achieve adequate signal-to-noise.

3.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a drop of the neat sample between two sodium chloride or potassium bromide plates. If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000 to 400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and direct injection or a direct insertion probe.

  • Ionization and Analysis: Use electron ionization (EI) at 70 eV. Analyze the resulting fragments using a quadrupole or time-of-flight (TOF) mass analyzer.

Visualizations

The following diagrams illustrate the logical workflows for the synthesis and spectroscopic analysis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Suzuki Coupling cluster_intermediate Intermediate cluster_reaction2 Step 2: Reduction cluster_product Final Product 2-Bromobenzaldehyde 2-Bromobenzaldehyde Suzuki Reaction Suzuki Reaction 2-Bromobenzaldehyde->Suzuki Reaction Cyclopropylboronic Acid Cyclopropylboronic Acid Cyclopropylboronic Acid->Suzuki Reaction 2-Cyclopropylbenzaldehyde 2-Cyclopropylbenzaldehyde Suzuki Reaction->2-Cyclopropylbenzaldehyde Reduction Reduction 2-Cyclopropylbenzaldehyde->Reduction This compound This compound Reduction->this compound

Caption: Synthetic workflow for this compound.

Spectroscopic_Analysis_Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectroscopic Data (Chemical Shifts, Frequencies, m/z) NMR->Data IR->Data MS->Data Structure Structural Elucidation Data->Structure

Caption: Logical workflow for spectroscopic analysis.

IUPAC name and structure of (2-Cyclopropylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Cyclopropylphenyl)methanol, including its chemical identity, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Identity and Structure

This compound is an organic compound featuring a benzene ring substituted with a cyclopropyl group at the ortho position to a hydroxymethyl group.

  • IUPAC Name: this compound[1]

  • CAS Number: 118184-68-2[1][2][3]

  • Molecular Formula: C₁₀H₁₂O[2][4]

  • SMILES: OCc1ccccc1C1CC1[2]

Chemical Structure Visualization

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Weight 148.20 g/mol [2][4]
Molecular Formula C₁₀H₁₂O[2][4]
Physical State Liquid (at room temperature)
Storage Sealed in dry, room temperature[2]
InChI Key CWSNJUBFYCZZRO-UHFFFAOYSA-N[4]

Experimental Protocol: Synthesis of this compound

A plausible and common method for the synthesis of this compound is the reduction of the corresponding aldehyde, 2-cyclopropylbenzaldehyde. The following protocol details this synthetic route.

Step 1: Synthesis of 2-Cyclopropylbenzaldehyde (Precursor)

The synthesis of the precursor aldehyde can be achieved via a Grignard reaction between 2-bromobenzaldehyde and cyclopropylmagnesium bromide, followed by an acidic workup.

Step 2: Reduction of 2-Cyclopropylbenzaldehyde to this compound

This procedure outlines the reduction of the aldehyde to the desired alcohol using sodium borohydride.

Materials and Reagents:

  • 2-Cyclopropylbenzaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF)

  • Distilled water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve 2-cyclopropylbenzaldehyde (1.0 eq) in a 1:1 (v/v) mixture of tetrahydrofuran (THF) and methanol (MeOH) in a round-bottom flask at room temperature.

  • Reduction: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over a period of 15 minutes, ensuring the temperature remains low.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour. Subsequently, allow the mixture to warm to room temperature and continue stirring for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion of the reaction (as indicated by TLC), cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of distilled water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel to yield the final product.

Safety Information

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

This guide is intended for use by trained professionals in a laboratory setting. Always consult the relevant Safety Data Sheet (SDS) before handling any chemicals.

References

An In-depth Technical Guide on the Reactivity and Stability of Cyclopropyl-Containing Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cyclopropyl-containing alcohols, particularly cyclopropylmethanol, are versatile intermediates in organic synthesis, valued for the unique chemical properties imparted by the strained three-membered ring. This guide provides a comprehensive overview of the delicate balance between their stability and high reactivity. The inherent ring strain of the cyclopropyl group is the primary driver for a variety of chemical transformations, most notably the characteristic ring-opening and rearrangement reactions that proceed via cyclopropylcarbinyl cations. Understanding the factors that govern these reaction pathways—such as substrate structure, electronic effects, and choice of catalyst—is critical for leveraging these building blocks in the synthesis of complex molecules for pharmaceuticals and agrochemicals. This document summarizes key quantitative data, details common experimental protocols, and provides visualizations of core mechanistic pathways to serve as a technical resource for professionals in drug development and chemical research.

Introduction

Cyclopropyl-containing alcohols are organic compounds featuring a hydroxyl group attached to a carbon atom that is part of, or directly bonded to, a cyclopropane ring. The simplest and most fundamental example is cyclopropylmethanol (also known as cyclopropyl carbinol). The cyclopropyl moiety is a prevalent structural motif in numerous natural products and pharmacologically active compounds, where it can influence metabolic stability, binding affinity, and overall molecular conformation.[1]

The chemistry of these alcohols is dominated by the high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol). This strain energy provides a potent thermodynamic driving force for reactions involving ring cleavage. Consequently, cyclopropyl-containing alcohols can undergo a variety of unique and synthetically useful rearrangements, typically under acidic conditions, that are not observed in their acyclic or larger-ring counterparts. These transformations often proceed through the formation of a highly reactive cyclopropylcarbinyl cation, which exists in a rapid equilibrium with cyclobutyl and homoallyl cationic species. The ability to control the outcome of these rearrangements makes cyclopropyl alcohols powerful synthons for constructing diverse molecular architectures.

Stability and Handling

While prized for their reactivity, cyclopropyl-containing alcohols like cyclopropylmethanol are reasonably stable under standard conditions. Proper storage is crucial to maintain purity and prevent degradation.

Storage Recommendations:

  • Conditions: Store in a cool, dry, and well-ventilated area away from sources of ignition.[2]

  • Containers: Use tightly sealed containers, typically amber glass bottles or specialized drums.

  • Hazards: Cyclopropylmethanol is flammable (flash point ~35°C/95°F) and can be an irritant. Standard personal protective equipment (PPE), including safety glasses and chemical-resistant gloves, should be worn during handling.[2][3]

Under these recommended conditions, cyclopropylmethanol can be stored for extended periods without significant degradation.

Data Presentation: Physical and Chemical Properties

Quantitative data for the parent compound, cyclopropylmethanol, are summarized below for easy reference.

Table 1: Physical and Chemical Properties of Cyclopropylmethanol

PropertyValueReference(s)
CAS Number 2516-33-8[3][4]
Molecular Formula C₄H₈O[1][3]
Molecular Weight 72.11 g/mol [2][4]
Appearance Clear, colorless liquid[1][3]
Density 0.890 g/mL at 25 °C[2][3]
Boiling Point 123-124 °C (at 738 mmHg)[3][5]
Melting Point -60 °C[3][5][6]
Flash Point 35 °C (95 °F)[3]
Refractive Index (n²⁰/D) 1.431[3][5]
Water Solubility Miscible[3][5]
Vapor Pressure 6 mmHg at 25 °C[3][5]

Core Reactivity: The Cyclopropylcarbinyl Cation Manifold

The most characteristic reactions of cyclopropyl-containing alcohols involve the formation of a carbocation on the carbon bearing the hydroxyl group. This is typically achieved through acid-catalyzed dehydration. The resulting cyclopropylcarbinyl cation is not a single, stable species but rather the entry point into a dynamic system of rearranging carbocations.

The cation can exist as a set of rapidly equilibrating isomers: the cyclopropylcarbinyl cation , the cyclobutyl cation , and the homoallylic cation . The final product distribution is dictated by the relative stabilities of these intermediates and the nature of the nucleophile present.

G cluster_start Starting Material cluster_cation Cationic Manifold cluster_products Reaction Products start Cyclopropyl Carbinol cpc Cyclopropylcarbinyl Cation start->cpc + H⁺, - H₂O cbc Cyclobutyl Cation cpc->cbc Rearrangement hac Homoallyl Cation cpc->hac Rearrangement prod_cpc Substitution Product (e.g., Ether, Halide) cpc->prod_cpc + Nu⁻ prod_cbc Ring Expansion Product (Cyclobutane Derivative) cbc->prod_cbc + Nu⁻ prod_hac Ring Opening Product (Homoallylic Derivative) hac->prod_hac + Nu⁻

Caption: The Cyclopropylcarbinyl Cation Rearrangement Pathway.

Factors Influencing Reaction Outcomes

The regioselectivity of ring-opening and the product distribution are highly sensitive to electronic and steric factors.

  • Electronic Effects: Substituents on the cyclopropane ring or the carbinol carbon that can stabilize a positive charge will influence which of the cationic intermediates is favored. Electron-donating groups on the cyclopropane ring generally facilitate the rearrangement. Conversely, weakly stabilizing or electron-poor groups tend to favor direct ring-opening pathways.[5]

  • Catalyst Choice: The nature of the acid catalyst (Brønsted vs. Lewis acid) can dramatically alter the reaction course. Strong Brønsted acids often lead to a mixture of products, while specific Lewis acids can provide high selectivity for a single product. For instance, Bi(OTf)₃ has been used to catalyze the dehydrative, ring-opening cyclization of cyclopropyl carbinols to form α-alkylidene-γ-butyrolactones.[5]

  • Solvent and Temperature: The polarity of the solvent can influence the stability and lifetime of the cationic intermediates, thereby affecting the product ratios. Temperature can also be used to control selectivity in some systems.[7]

G cluster_rear Pathway A cluster_open Pathway B Start Cyclopropyl Carbinol Substrate EDG Electron-Donating Group (e.g., Alkyl, Aryl) Start->EDG EWG Electron-Withdrawing Group or Weak Donor Start->EWG Cation Carbocation Formation EDG->Cation Stabilizes Cation EWG->Cation Weakly Stabilizes Rearrange Rearrangement Favored Cation->Rearrange RingOpen Direct Ring-Opening Favored Cation->RingOpen Mixed Competing Products Rearrange->Mixed

Caption: Logical Flow of Substituent Effects on Reactivity.

Quantitative Reaction Data

The following table summarizes yields and selectivities for representative transformations of cyclopropyl-containing alcohols, highlighting the synthetic utility of these reactions.

Table 2: Summary of Yields and Selectivities in Cyclopropyl Carbinol Reactions

Reaction TypeCatalyst / ReagentsSubstrate TypeProduct TypeYield (%)Selectivity (dr or E/Z)Reference
Dehydrative Ring-OpeningBi(OTf)₃Aryl-substituted cyclopropyl carbinolα-Alkylidene-γ-butyrolactone45-95%1.5:1 to >20:1 E/Z[5]
Prins CyclizationBiCl₃ / TMSClTerminal cyclopropylsilyl alcoholTetrasubstituted tetrahydropyran72-75%>95:5 dr[8]
HydrogenationRaney-Nickel / H₂CyclopropanecarboxaldehydeCyclopropylmethanol89-90%97-98%[9]
Asymmetric RearrangementChiral Phosphoramidemeso-exo-cyclopropyl carbinolChiral homoallylic sulfideup to 99%up to 99% ee[10]
Dehydrative CouplingBrookhart AcidSubstituted cyclopropylcarbinolArylated/Allylated Cyclopropaneup to 99%High regioselectivity[7]

Experimental Protocols

Detailed methodologies for key transformations are provided below. These protocols are representative of common procedures found in the literature.

Protocol 1: Synthesis of Cyclopropyl Alcohols via Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a powerful method for generating cyclopropanes from alkenes.[11][12][13] Tandem, one-pot procedures starting from α,β-unsaturated aldehydes can produce cyclopropyl alcohols with high stereoselectivity.[12][13]

G start Start: α,β-Unsaturated Aldehyde step1 1. Asymmetric Alkyl Addition (e.g., Et₂Zn, Chiral Ligand) Generates Chiral Allylic Zinc Alkoxide start->step1 step2 2. In-situ Cyclopropanation (e.g., CH₂I₂, Et₂Zn) Alkoxide directs carbenoid addition step1->step2 step3 3. Aqueous Workup (e.g., sat. NH₄Cl) Quenches reaction step2->step3 end End Product: Enantioenriched Cyclopropyl Alcohol step3->end

Caption: Experimental Workflow for One-Pot Synthesis.

Methodology:

  • A chiral ligand (e.g., a derivative of diphenyl(2-pyridyl)methanol) is dissolved in a suitable anhydrous solvent (e.g., toluene) under an inert atmosphere (N₂ or Ar).

  • The solution is cooled (e.g., to 0 °C), and a solution of an organozinc reagent (e.g., diethylzinc, 1.0 M in hexanes) is added dropwise.

  • The mixture is stirred for approximately 30 minutes, after which the α,β-unsaturated aldehyde is added slowly. The reaction is monitored by TLC until the aldehyde is consumed.

  • The solution is cooled further (e.g., to 0 °C), and a solution of the zinc carbenoid precursor (e.g., diiodomethane in toluene) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until the cyclopropanation is complete (as monitored by TLC or GC-MS).

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopropyl alcohol.

Protocol 2: Acid-Catalyzed Rearrangement to a Butyrolactone

This protocol is adapted from the Bi(OTf)₃-catalyzed synthesis of α-alkylidene-γ-butyrolactones.[5]

Methodology:

  • To a solution of the starting cyclopropyl carbinol (1.0 equiv) in an anhydrous chlorinated solvent (e.g., 1,2-dichloroethane) is added a Lewis acid catalyst (e.g., bismuth(III) trifluoromethanesulfonate, Bi(OTf)₃, 5-10 mol %).

  • The reaction mixture is stirred at a specified temperature (e.g., room temperature or heated to 60-80 °C) under an inert atmosphere.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic extracts are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed in vacuo.

  • The resulting crude product is purified by silica gel column chromatography to yield the α-alkylidene-γ-butyrolactone.

Conclusion

Cyclopropyl-containing alcohols are synthetically powerful intermediates whose utility stems directly from the inherent strain of the cyclopropane ring. While stable enough for storage and handling, they readily undergo predictable and often highly selective rearrangements under the influence of acid catalysts. The formation of the cyclopropylcarbinyl cation opens a gateway to a diverse range of molecular scaffolds, including cyclobutanes and homoallylic systems. By carefully selecting substituents, catalysts, and reaction conditions, chemists can steer these transformations toward desired outcomes with high yields and stereoselectivity. The protocols and data presented in this guide offer a foundational understanding for researchers aiming to exploit the unique reactivity of these valuable building blocks in the fields of drug discovery and complex molecule synthesis.

References

The Synthesis of Benzylic Cyclopropanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane motif is a highly valuable structural element in medicinal chemistry and drug development. Its inherent ring strain and unique electronic properties can impart favorable conformational rigidity, metabolic stability, and binding affinity to drug candidates. Benzylic cyclopropanes, in particular, serve as versatile intermediates and key structural components in a wide array of biologically active molecules. This technical guide provides a comprehensive literature review of the core synthetic methodologies for accessing these important compounds, with a focus on experimental protocols, quantitative data, and mechanistic understanding.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes, including styrenes, to form benzylic cyclopropanes. This reaction typically involves the use of a zinc carbenoid, generated in situ from diiodomethane and a zinc-copper couple. A popular modification, known as the Furukawa modification, utilizes diethylzinc, which can improve reactivity and reproducibility. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.

Experimental Protocol: Simmons-Smith Reaction of Styrene

Materials:

  • Styrene

  • Diiodomethane (CH₂I₂)

  • Zinc-copper couple (Zn(Cu)) or Diethylzinc (Et₂Zn)

  • Anhydrous diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with zinc-copper couple (1.5 eq) and anhydrous diethyl ether.

  • A solution of diiodomethane (1.2 eq) in anhydrous diethyl ether is added dropwise to the stirred suspension.

  • The mixture is stirred at reflux for 1 hour to form the organozinc carbenoid (iodomethylzinc iodide).

  • The reaction mixture is cooled to room temperature, and a solution of styrene (1.0 eq) in anhydrous diethyl ether is added dropwise.

  • The reaction is stirred at reflux and monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is filtered through a pad of Celite®, and the filtrate is washed successively with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired phenylcyclopropane.

Transition Metal-Catalyzed Cyclopropanation

Transition metal catalysis offers a powerful and versatile platform for the synthesis of benzylic cyclopropanes, often with high levels of stereocontrol. These methods typically involve the reaction of a styrene with a diazo compound in the presence of a metal catalyst, which generates a metal carbene intermediate. Rhodium, copper, and palladium complexes are commonly employed catalysts. Asymmetric versions of these reactions, utilizing chiral ligands, are instrumental in accessing enantioenriched benzylic cyclopropanes.

Rhodium-Catalyzed Cyclopropanation

Rhodium(II) carboxylate complexes, such as dirhodium tetraacetate ([Rh₂(OAc)₄]), are highly effective catalysts for the cyclopropanation of styrenes with diazoacetates. The choice of chiral ligands on the rhodium center can induce high levels of enantioselectivity.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Cyclopropanation of Styrene

Materials:

  • Styrene

  • Ethyl diazoacetate (EDA)

  • Chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄) (1 mol%)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of styrene (5.0 eq) and the chiral rhodium(II) catalyst (1 mol%) in anhydrous dichloromethane at room temperature is added a solution of ethyl diazoacetate (1.0 eq) in anhydrous dichloromethane via syringe pump over a period of 4 hours.

  • The reaction mixture is stirred at room temperature for an additional 12 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the chiral ethyl 2-phenylcyclopropane-1-carboxylate. The enantiomeric excess is determined by chiral HPLC analysis.

Copper-Catalyzed Cyclopropanation

Copper complexes, particularly those with chiral Schiff base or bis(oxazoline) (BOX) ligands, are also widely used for the asymmetric cyclopropanation of styrenes. These catalysts are often more economical than their rhodium counterparts.

Experimental Protocol: Copper-Catalyzed Asymmetric Cyclopropanation of Styrene

Materials:

  • Styrene

  • tert-Butyl diazoacetate

  • Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·C₆H₆) (1 mol%)

  • Chiral bis(oxazoline) ligand (e.g., 2,2'-isopropylidenebis(4S-phenyl-2-oxazoline)) (1.1 mol%)

  • Anhydrous chloroform (CHCl₃)

Procedure:

  • In a glovebox, a Schlenk flask is charged with CuOTf·C₆H₆ (1 mol%) and the chiral bis(oxazoline) ligand (1.1 mol%).

  • Anhydrous chloroform is added, and the mixture is stirred for 1 hour at room temperature.

  • Styrene (3.0 eq) is added to the catalyst solution.

  • A solution of tert-butyl diazoacetate (1.0 eq) in anhydrous chloroform is added dropwise over 2 hours at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 16 hours.

  • The reaction mixture is concentrated, and the residue is purified by column chromatography to yield the desired cyclopropane product.[1]

Kulinkovich Reaction for Cyclopropanol Synthesis

The Kulinkovich reaction provides an efficient route to 1-substituted cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[2][3] The resulting cyclopropanols can be valuable precursors to various benzylic cyclopropane derivatives. The reaction proceeds through a titanacyclopropane intermediate.[4][5]

Experimental Protocol: Kulinkovich Reaction of Methyl Benzoate

Materials:

  • Methyl benzoate

  • Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

  • Ethylmagnesium bromide (EtMgBr) in THF (1.0 M solution)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a solution of methyl benzoate (1.0 eq) in anhydrous THF at room temperature is added titanium(IV) isopropoxide (1.2 eq).

  • The solution is cooled to 0 °C, and ethylmagnesium bromide solution (3.0 eq) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is carefully quenched at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • The resulting mixture is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography to give 1-phenylcyclopropanol.[4]

Visible Light-Induced Cyclopropanation

Photocatalysis has emerged as a powerful and sustainable strategy for organic synthesis. The use of visible light to initiate cyclopropanation reactions offers a mild and often metal-free alternative to traditional methods. These reactions can proceed through various mechanisms, including those involving radical intermediates.

Experimental Protocol: Iodine-Mediated Visible Light-Induced Cyclopropanation of Styrene

Materials:

  • Styrene

  • Diethyl malonate

  • Iodine (I₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Compact fluorescent lamp (CFL)

Procedure:

  • A mixture of styrene (1.0 eq), diethyl malonate (1.5 eq), iodine (20 mol%), and potassium carbonate (2.0 eq) in acetonitrile is placed in a sealed tube.

  • The mixture is irradiated with a compact fluorescent lamp at room temperature for 24 hours.

  • The reaction is quenched with aqueous sodium thiosulfate solution.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The product is purified by column chromatography.[2]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of benzylic cyclopropanes using the discussed methodologies.

Table 1: Simmons-Smith and Related Cyclopropanations of Styrene

Reagent SystemSolventYield (%)Reference
CH₂I₂ / Zn-CuEt₂O65-75General textbook knowledge
CH₂I₂ / Et₂ZnCH₂Cl₂80-95Furukawa Modification

Table 2: Transition Metal-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

Catalyst (mol%)LigandSolventYield (%)dr (trans:cis)ee (trans) (%)Reference
[Rh₂(OAc)₄] (1)-CH₂Cl₂85-9575:25-[6]
Rh₂(S-DOSP)₄ (1)DOSPCH₂Cl₂92>98:298[7]
CuOTf (1)(S)-BOXCHCl₃8892:894[1]
Pd(OAc)₂ (2)P(o-tol)₃Toluene78>95:5-[8]
[Co(TPP)]-Benzene7585:15-[9]

Table 3: Kulinkovich Reaction of Benzoate Esters

EsterGrignard ReagentCatalystYield (%)Reference
Methyl BenzoateEtMgBrTi(OⁱPr)₄85-95[4]
Ethyl Benzoaten-PrMgClClTi(OⁱPr)₃80[4]

Table 4: Visible Light-Induced Cyclopropanation of Styrene with Diethyl Malonate

PhotocatalystAdditiveSolventYield (%)Reference
NoneI₂ / K₂CO₃CH₃CN72[2]
[Ir(ppy)₃]-CH₃CN85General knowledge from photocatalysis

Reaction Mechanisms and Workflows

Simmons-Smith Reaction Mechanism

The Simmons-Smith reaction proceeds through a concerted mechanism involving a "butterfly" transition state, where the methylene group is transferred from the zinc carbenoid to the alkene.

Simmons_Smith Styrene Styrene TS [Butterfly Transition State] Styrene->TS Carbenoid ICH₂ZnI Carbenoid->TS Product Phenylcyclopropane TS->Product Byproduct ZnI₂ TS->Byproduct

Simmons-Smith reaction mechanism.

Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation

The catalytic cycle begins with the reaction of the rhodium(II) catalyst with the diazo compound to form a rhodium carbene intermediate, which then undergoes cyclopropanation with the styrene.

Rhodium_Cycle Rh2L4 [Rh₂(II)L₄] Carbene L₄Rh(II)=CHCO₂Et Rh2L4->Carbene + Diazo, -N₂ Diazo N₂CHCO₂Et Carbene->Rh2L4 + Styrene, -Product N2 N₂ Styrene Styrene Product Cyclopropane

Rhodium-catalyzed cyclopropanation cycle.

Kulinkovich Reaction Mechanism

The Kulinkovich reaction involves the formation of a titanacyclopropane intermediate from a Grignard reagent and a titanium alkoxide. This intermediate then reacts with an ester to form the cyclopropanol product.

Kulinkovich_Mechanism Ti_alkoxide Ti(OR)₄ Titanacyclopropane Titanacyclopropane Ti_alkoxide->Titanacyclopropane + Grignard, - Alkane Grignard 2 R'MgX Intermediate Oxatitanacyclopentane intermediate Titanacyclopropane->Intermediate + Ester Ester R''CO₂R''' Product Cyclopropanol Intermediate->Product

Kulinkovich reaction mechanism.

General Experimental and Purification Workflow

A typical experimental workflow for the synthesis and purification of benzylic cyclopropanes involves reaction setup, workup, and chromatographic purification.

Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction Setup Reaction Setup Reaction Monitoring (TLC/GC/LC-MS) Reaction Monitoring (TLC/GC/LC-MS) Reaction Setup->Reaction Monitoring (TLC/GC/LC-MS) Quenching Quenching Reaction Monitoring (TLC/GC/LC-MS)->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Fraction Collection Fraction Collection Column Chromatography->Fraction Collection Solvent Removal Solvent Removal Fraction Collection->Solvent Removal Characterization Characterization Solvent Removal->Characterization

General experimental and purification workflow.

This guide provides a foundational overview of key synthetic strategies for accessing benzylic cyclopropanes. For more detailed information on specific substrates, catalysts, and reaction conditions, the reader is encouraged to consult the cited primary literature. The continued development of novel and efficient methods for the synthesis of these important structural motifs will undoubtedly fuel future advances in drug discovery and development.

References

Molecular weight and formula of (2-Cyclopropylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2-Cyclopropylphenyl)methanol

This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of this compound, targeted towards researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is an aromatic alcohol characterized by a cyclopropyl group attached to the phenyl ring at the ortho position relative to the methanol group. Its physicochemical properties are summarized below.

Data Summary

PropertyValueSource
Molecular Formula C₁₀H₁₂O[1][2][3]
Molecular Weight 148.20 g/mol [1][4]
CAS Number 118184-68-2[1]

Synthesis and Purification Workflow

The following diagrams illustrate a typical workflow for the synthesis and subsequent purification of this compound.

G cluster_synthesis Synthesis Workflow start Start: 2-Cyclopropylbenzaldehyde reduction Reduction with NaBH4 in Methanol/THF start->reduction Dissolve quenching Quenching with Water reduction->quenching Reaction Complete extraction Extraction with Ethyl Acetate quenching->extraction end_synthesis Crude Product extraction->end_synthesis G cluster_purification Purification Workflow start Crude Product drying Dry over Na2SO4 start->drying filtration Filter drying->filtration concentration Concentrate under Reduced Pressure filtration->concentration chromatography Column Chromatography (Silica Gel) concentration->chromatography end_purification Pure this compound chromatography->end_purification

References

Health and safety information for (2-Cyclopropylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Health and Safety of (2-Cyclopropylphenyl)methanol

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information herein is a consolidation of publicly available data and is for informational purposes only. This guide is not a substitute for a formal risk assessment. Always consult the official Safety Data Sheet (SDS) and other relevant safety literature before handling this compound. The biological and toxicological properties of this specific compound have not been extensively studied; therefore, much of the information is inferred from structurally similar compounds.

Introduction

This compound is an organic compound featuring a phenyl ring substituted with a cyclopropyl group at the ortho position relative to a hydroxymethyl group. This combination of an aromatic ring, a strained cyclopropyl moiety, and a primary alcohol functional group makes it a molecule of interest for synthetic and medicinal chemistry. This guide provides a detailed overview of its health and safety information, physicochemical properties, a generalized synthetic protocol, and an inferred toxicological and biological profile.

Physicochemical Properties

The following table summarizes key physicochemical data for this compound and its isomers. Note that some values are predicted and should be verified experimentally.

PropertyThis compound(4-Cyclopropylphenyl)methanol(2-Phenylcyclopropyl)methanol
Molecular Formula C₁₀H₁₂OC₁₀H₁₂OC₁₀H₁₂O
Molecular Weight 148.20 g/mol 148.20 g/mol 148.20 g/mol
CAS Number Not available454678-87-661826-40-2
Appearance Solid (predicted)Not availableSolid[1]
Boiling Point Not availableNot availableNot available
Melting Point Not availableNot availableNot available
Density Not availableNot availableNot available
Solubility Not availableNot availableNot available
LogP (Predicted) Not available2.11.9

Health and Safety Information

The health and safety data presented here are largely based on information available for the isomer (2-Phenylcyclopropyl)methanol and should be considered as a guideline for handling this compound.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Serious Eye Damage1H318: Causes serious eye damage
Specific target organ toxicity – single exposure (Respiratory system)3H335: May cause respiratory irritation
Hazardous to the aquatic environment, acute hazard3H402: Harmful to aquatic life
Hazardous to the aquatic environment, long-term hazard3H412: Harmful to aquatic life with long lasting effects
Precautionary Statements
TypeCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P273Avoid release to the environment.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep at rest in a position comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310Immediately call a POISON CENTER or doctor.
P332+P313If skin irritation occurs: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.
First Aid Measures
  • General Advice: Immediately remove contaminated clothing. Consult a physician and provide the safety data sheet.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Handling and Storage
  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment. Avoid contact with skin, eyes, and clothing. Avoid dust formation.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials.

Experimental Protocol: Synthesis of this compound

Materials and Reagents
  • 2-Cyclopropylbenzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Distilled water

  • 10% Sulfuric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Experimental Procedure
  • Reaction Setup: A dry, nitrogen-purged round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. A suspension of lithium aluminum hydride in anhydrous THF is prepared in the flask and cooled in an ice bath.

  • Addition of Substrate: 2-Cyclopropylbenzoic acid is dissolved in anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via the addition funnel. The rate of addition should be controlled to maintain a gentle reaction.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is cooled in an ice bath, and the excess LiAlH₄ is carefully quenched by the slow, sequential addition of distilled water, followed by a 15% sodium hydroxide solution, and then more distilled water.

  • Work-up: The resulting precipitate is filtered off and washed with THF or diethyl ether. The filtrate is collected.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine.

  • Drying and Concentration: The organic solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Potential Biological Activities and Toxicology (Inferred)

There is a lack of direct experimental data on the biological and toxicological profile of this compound. The following is an inference based on the properties of structurally related compounds.

Metabolism

The cyclopropyl group in xenobiotics can be a site of metabolic activity. Cytochrome P450 enzymes may catalyze the oxidation of the cyclopropyl ring, potentially leading to ring-opening and the formation of reactive metabolites.[2] However, in some molecular contexts, the cyclopropyl group is resistant to metabolism and can be used to block undesirable metabolic pathways.[2] The primary alcohol will likely undergo oxidation to the corresponding aldehyde and carboxylic acid.

Toxicology

Based on the GHS classification of its isomer, this compound is expected to be an irritant to the skin, eyes, and respiratory system.[1] The potential for the formation of reactive metabolites from the cyclopropyl ring suggests that further toxicological assessment is warranted.

Biological Activity

Phenylpropanoids and benzyl alcohols are classes of compounds that have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific biological activities of this compound have not been reported and would require dedicated screening and mechanistic studies.

Visualizations

Potential Metabolic Pathway

Start This compound Oxidation1 Oxidation (Alcohol Dehydrogenase) Start->Oxidation1 CYP450 CYP450 Metabolism Start->CYP450 Conjugation Phase II Conjugation (e.g., Glucuronidation) Start->Conjugation Aldehyde 2-Cyclopropylbenzaldehyde Oxidation1->Aldehyde Oxidation2 Oxidation (Aldehyde Dehydrogenase) Aldehyde->Oxidation2 CarboxylicAcid 2-Cyclopropylbenzoic Acid Oxidation2->CarboxylicAcid RingOpened Ring-Opened Metabolites CYP450->RingOpened Excretion Excretion Conjugation->Excretion

Caption: A potential metabolic pathway for this compound.

Generalized Synthetic Workflow

Start Starting Material: 2-Cyclopropylbenzoic Acid Step1 Dissolve in Anhydrous THF Start->Step1 Step2 Add to LiAlH4 Suspension Step1->Step2 Step3 Reflux Step2->Step3 Step4 Quench and Work-up Step3->Step4 Step5 Purification (Column Chromatography) Step4->Step5 End Final Product: This compound Step5->End

Caption: Generalized workflow for the synthesis of this compound.

References

A Technical Guide to (2-Cyclopropylphenyl)methanol: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Cyclopropylphenyl)methanol, a key building block in medicinal chemistry. The document details its chemical identity, physicochemical properties, and a representative synthetic protocol. Furthermore, it explores the significance of the cyclopropylphenyl motif in drug design, highlighting its role in the development of novel therapeutics, particularly for central nervous system disorders.

Chemical Identity and Nomenclature

This compound is an aromatic alcohol characterized by a cyclopropyl group attached to the ortho position of the phenyl ring relative to the hydroxymethyl group. Accurate identification is crucial for researchers. The following table summarizes its primary identifiers and synonyms.

Identifier TypeValue
IUPAC Name This compound[1]
CAS Number 118184-68-2[1][2][3][4]
Molecular Formula C₁₀H₁₂O[1][2][4][5]
Molecular Weight 148.20 g/mol [1][2][4]
InChI Key CWSNJUBFYCZZRO-UHFFFAOYSA-N[5]
SMILES OCC1=C(C=CC=C1)C1CC1[4]

A variety of synonyms and alternative names are used in literature and commercial listings. Understanding these is essential for comprehensive literature searches and procurement.

Synonyms and Alternative Names
2-(Cyclopropyl)benzyl alcohol[2][3]
Benzenemethanol, 2-cyclopropyl-

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. This data is critical for its handling, storage, and use in chemical reactions.

PropertyValue
Appearance Clear, colorless liquid or oil[2][5]
Purity ≥95%[2][5]
Storage Sealed in dry, room temperature conditions[4]

Synthesis and Experimental Protocols

The synthesis of cyclopropyl-containing aromatic compounds often involves specialized methods. While a specific protocol for the title compound is not detailed in the provided results, a highly relevant and powerful method for creating chiral cyclopropyl methanols is the enantioselective cyclopropanation of allylic alcohols. The following protocol for the synthesis of a related compound, (2S,3S)-(+)-(3-Phenylcyclopropyl)methanol, illustrates the key steps and principles that can be adapted for similar targets.[6]

Representative Experimental Protocol: Enantioselective Cyclopropanation

This procedure outlines the synthesis of a chiral cyclopropane derivative from an allylic alcohol, a method noted for its high enantiomeric excesses (88-94%).[6]

Step 1: Preparation of the Chiral Dioxaborolane Ligand The synthesis begins with the preparation of a chiral dioxaborolane ligand, which is crucial for achieving high enantioselectivity. This involves the reaction of butylboronic acid with a chiral diol, such as a derivative of tartaric acid, to form the stable chiral ligand.[6]

Step 2: Formation of the Cyclopropanating Agent The active cyclopropanating agent, typically a zinc carbenoid, is prepared in situ. For example, diethylzinc is reacted with diiodomethane in a suitable solvent like dichloromethane. The addition of a coordinating solvent such as 1,2-dimethoxyethane (DME) can stabilize the reagent.[6]

Step 3: The Cyclopropanation Reaction The allylic alcohol substrate (e.g., cinnamyl alcohol) is reacted with the zinc carbenoid in the presence of the chiral dioxaborolane ligand. The reaction is typically carried out at low temperatures (e.g., -10°C to -12°C) to maximize enantioselectivity.[6]

Step 4: Work-up and Purification Following the reaction, the mixture is quenched and worked up to isolate the crude product. Purification is then performed, commonly using column chromatography, to yield the pure cyclopropylmethanol derivative.

A generalized workflow for this type of synthesis is presented below.

G Generalized Workflow for Enantioselective Cyclopropanation cluster_ligand Ligand Synthesis cluster_reagent Reagent Preparation cluster_reaction Core Reaction cluster_purification Product Isolation Butylboronic_Acid Butylboronic Acid Ligand_Formation Formation of Chiral Dioxaborolane Ligand Butylboronic_Acid->Ligand_Formation Chiral_Diol Chiral Diol (e.g., Tartramide) Chiral_Diol->Ligand_Formation Cyclopropanation Enantioselective Cyclopropanation Ligand_Formation->Cyclopropanation Chiral Catalyst Diethylzinc Diethylzinc (Et2Zn) Reagent_Formation Formation of Zinc Carbenoid (Zn(CH2I)2) Diethylzinc->Reagent_Formation Diiodomethane Diiodomethane (CH2I2) Diiodomethane->Reagent_Formation Reagent_Formation->Cyclopropanation Cyclopropanating Agent Allylic_Alcohol Allylic Alcohol (Substrate) Allylic_Alcohol->Cyclopropanation Workup Reaction Quench & Aqueous Work-up Cyclopropanation->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Chiral Cyclopropylmethanol Purification->Final_Product

Caption: Synthetic workflow for chiral cyclopropylmethanols.

Applications in Drug Discovery and Development

The cyclopropyl group is a highly valued motif in medicinal chemistry. Its incorporation into drug candidates can significantly modulate key pharmacological properties.[7] this compound serves as a crucial intermediate for introducing this valuable moiety into more complex molecules.[7]

Key Advantages of the Cyclopropyl Moiety:

  • Metabolic Stability: The strained ring system of the cyclopropyl group can block sites of metabolism, increasing the half-life of a drug.[7]

  • Lipophilicity: It can fine-tune the lipophilicity of a molecule, which is critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[7]

  • Binding Affinity: The rigid, three-dimensional structure of the cyclopropyl group can provide conformational constraint, leading to enhanced binding affinity and selectivity for biological targets.[7]

  • Privileged Scaffolds: The related 2-Phenylcyclopropylmethylamine (PCPMA) scaffold is considered a "privileged scaffold" for designing drugs targeting the central nervous system (CNS).[8] Compounds containing this scaffold have shown therapeutic potential for depression, schizophrenia, and Parkinson's disease.[8]

The role of this compound as a synthetic precursor is illustrated in the following diagram.

G Role of this compound in Drug Design cluster_derivatization Chemical Derivatization cluster_application Therapeutic Applications Core This compound Oxidation Oxidation to Aldehyde or Carboxylic Acid Core->Oxidation Amination Conversion to Amine (e.g., PCPMA scaffold) Core->Amination Esterification Esterification Core->Esterification Other_Therapeutics Other Biologically Active Compounds Oxidation->Other_Therapeutics CNS_Drugs CNS Drug Candidates (Antidepressants, Antipsychotics) Amination->CNS_Drugs Privileged Scaffold for CNS Targets Esterification->Other_Therapeutics

Caption: Synthetic utility in drug development.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry. Its utility stems from the desirable properties conferred by the cyclopropyl moiety, including enhanced metabolic stability and binding affinity. As a precursor to privileged scaffolds like 2-phenylcyclopropylmethylamine, it plays a vital role in the design and synthesis of novel therapeutics, particularly for challenging targets within the central nervous system. The synthetic methodologies for its creation, particularly asymmetric approaches, continue to be an area of active research, enabling access to a wider range of structurally diverse and potent drug candidates.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of Cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane motif is a prevalent structural feature in numerous biologically active compounds, natural products, and pharmaceuticals. Its unique conformational rigidity and electronic properties impart significant effects on the biological activity and pharmacokinetic profiles of molecules. Consequently, the development of efficient and highly selective methods for the synthesis of enantiomerically enriched cyclopropane derivatives is a topic of paramount importance in modern organic chemistry and drug discovery.

This document provides detailed application notes and experimental protocols for key contemporary methodologies in enantioselective cyclopropanation. These include transition-metal catalyzed reactions employing rhodium and cobalt complexes, organocatalytic Michael Initiated Ring Closure (MIRC) reactions, and the asymmetric Simmons-Smith reaction.

I. Transition-Metal Catalyzed Enantioselective Cyclopropanation

Transition-metal catalysis, particularly with rhodium and cobalt complexes, represents a powerful and versatile strategy for the synthesis of chiral cyclopropanes. These methods typically involve the reaction of an alkene with a diazo compound, which serves as a carbene precursor. The choice of metal and the design of the chiral ligand are crucial for achieving high levels of stereocontrol.

A. Rhodium-Catalyzed Enantioselective Cyclopropanation

Chiral dirhodium(II) carboxylate complexes are highly effective catalysts for the asymmetric cyclopropanation of a wide range of alkenes with diazoacetates. The catalyst Rh₂(S-DOSP)₄ is a notable example, demonstrating broad applicability and excellent enantioselectivity.

Quantitative Data Summary

EntryAlkeneDiazoacetateCatalystYield (%)dree (%)Reference
1StyreneMethyl phenyldiazoacetateRh₂(S-DOSP)₄85>95:598[1]
24-ChlorostyreneMethyl phenyldiazoacetateRh₂(S-DOSP)₄82>95:597[1]
34-MethoxystyreneMethyl phenyldiazoacetateRh₂(S-DOSP)₄88>95:598[1]
41-HexeneEthyl diazoacetateRh₂(S-DOSP)₄7580:2090[2]
5Ethyl acrylateMethyl p-tolyldiazoacetateRh₂(S-DOSP)₄59>97:377[2]

Experimental Protocol: Rh₂(S-DOSP)₄-Catalyzed Cyclopropanation of Styrene

Materials:

  • Styrene (freshly distilled)

  • Methyl phenyldiazoacetate

  • Dirhodium(II) tetrakis[N-dodecylbenzenesulfonyl-(S)-prolinate] (Rh₂(S-DOSP)₄)

  • Anhydrous dichloromethane (DCM)

  • Syringe pump

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Rh₂(S-DOSP)₄ (0.01 mmol, 1 mol%).

  • Add anhydrous DCM (5 mL) to dissolve the catalyst.

  • Add styrene (1.2 mmol, 1.2 equivalents).

  • In a separate syringe, prepare a solution of methyl phenyldiazoacetate (1.0 mmol, 1.0 equivalent) in anhydrous DCM (5 mL).

  • Using a syringe pump, add the solution of methyl phenyldiazoacetate to the stirred reaction mixture over a period of 4 hours at room temperature.

  • After the addition is complete, continue to stir the reaction mixture for an additional 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired cyclopropane product.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Catalytic Cycle

Rhodium_Catalytic_Cycle catalyst Rh₂(L)₄ intermediate1 Rh₂(L)₄ (Diazo Adduct) catalyst->intermediate1 + R'CHN₂ diazo R'CHN₂ alkene Alkene product Cyclopropane product->catalyst intermediate2 Rh₂(L*)₄=CHR' (Rh-Carbene) intermediate1->intermediate2 - N₂ N2 N₂ intermediate2->product + Alkene

Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.

B. Cobalt-Catalyzed Enantioselective Cyclopropanation

Cobalt(II) complexes of chiral porphyrins are highly effective catalysts for the asymmetric cyclopropanation of a variety of alkenes, including electron-deficient olefins.[3] These reactions often proceed with excellent diastereoselectivity and enantioselectivity. A key feature of cobalt-catalyzed cyclopropanations is the minimization of diazo compound dimerization, which allows for reactions to be run with near-stoichiometric amounts of the alkene.[3]

Quantitative Data Summary

EntryAlkeneDiazo ReagentCatalystYield (%)dr (trans:cis)ee (%) (trans)Reference
1StyreneEthyl diazoacetateCo(II)-Porphyrin9899:198[3]
24-ChlorostyreneEthyl diazoacetateCo(II)-Porphyrin97>99:197[3]
34-NitrostyreneEthyl diazoacetateCo(II)-Porphyrin95>99:196[3]
42-VinylnaphthaleneEthyl diazoacetateCo(II)-Porphyrin9699:198[3]
5Methyl acrylateEthyl diazoacetateCo(II)-Porphyrin9298:295[3]

Experimental Protocol: Cobalt-Porphyrin Catalyzed Cyclopropanation of Styrene

Materials:

  • Styrene (freshly distilled)

  • Ethyl diazoacetate (EDA)

  • Chiral Cobalt(II)-Porphyrin catalyst (e.g., [Co(P1)])

  • Anhydrous toluene

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, dissolve the chiral cobalt(II)-porphyrin catalyst (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).

  • Add styrene (1.0 mmol, 1.0 equivalent) to the catalyst solution.

  • To the stirred solution, add ethyl diazoacetate (1.1 mmol, 1.1 equivalents) dropwise over 10 minutes at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion (typically 12-24 hours), remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the cyclopropane product.

  • Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.

Catalytic Cycle

Cobalt_Catalytic_Cycle catalyst [Co(II)(Por)] intermediate1 [Co(III)(Por)-CHR'•] (Co-Carbene Radical) catalyst->intermediate1 + R'CHN₂ - N₂ diazo R'CHN₂ alkene Alkene product Cyclopropane product->catalyst intermediate2 γ-Alkyl Radical intermediate1->intermediate2 + Alkene intermediate2->product Ring Closure N2 N₂

Caption: Proposed catalytic cycle for cobalt-catalyzed cyclopropanation.

II. Organocatalytic Enantioselective Cyclopropanation

Organocatalysis has emerged as a powerful strategy for enantioselective synthesis, offering a metal-free alternative to traditional methods. The Michael Initiated Ring Closure (MIRC) reaction is a prominent example, enabling the construction of highly functionalized cyclopropanes.

Michael Initiated Ring Closure (MIRC)

In a typical organocatalytic MIRC reaction, a chiral amine catalyst, such as a diarylprolinol silyl ether, activates an α,β-unsaturated aldehyde towards Michael addition by a nucleophile. The subsequent intramolecular cyclization via nucleophilic substitution of a leaving group furnishes the cyclopropane product.

Quantitative Data Summary

Entryα,β-Unsaturated AldehydeMichael DonorCatalystYield (%)dree (%)Reference
1CinnamaldehydeDiethyl bromomalonateDiarylprolinol silyl ether95>30:198[4]
2(E)-Hex-2-enalDiethyl bromomalonateDiarylprolinol silyl ether88>30:195[4]
33-(4-Chlorophenyl)acrylaldehydeDiethyl bromomalonateDiarylprolinol silyl ether92>30:197[4]
43-(4-Nitrophenyl)acrylaldehydeDiethyl bromomalonateDiarylprolinol silyl ether90>30:196[4]
53-(Furan-2-yl)acrylaldehydeDiethyl bromomalonateDiarylprolinol silyl ether85>30:194[4]

Experimental Protocol: Organocatalytic MIRC Cyclopropanation

Materials:

  • Cinnamaldehyde

  • Diethyl bromomalonate

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

  • 2,6-Lutidine

  • Anhydrous chloroform (CHCl₃)

  • Standard laboratory glassware

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a vial under an inert atmosphere, add the chiral diarylprolinol silyl ether catalyst (0.02 mmol, 10 mol%).

  • Add anhydrous chloroform (1.0 mL).

  • Add the α,β-unsaturated aldehyde (0.2 mmol, 1.0 equivalent) and 2,6-lutidine (0.22 mmol, 1.1 equivalents).

  • Cool the mixture to 0 °C and add diethyl bromomalonate (0.24 mmol, 1.2 equivalents).

  • Stir the reaction at 0 °C for 24-48 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the cyclopropane product.

  • Determine the diastereomeric ratio and enantiomeric excess by appropriate analytical methods (¹H NMR, chiral HPLC).

Catalytic Cycle

MIRC_Cycle catalyst Chiral Amine iminium Iminium Ion catalyst->iminium + Aldehyde - H₂O enal α,β-Unsaturated Aldehyde enamine Enamine Intermediate iminium->enamine + Michael Donor michael_donor Michael Donor (e.g., Bromomalonate) cyclopropane Cyclopropane Product enamine->cyclopropane Intramolecular Alkylation cyclopropane->catalyst + H₂O

Caption: Organocatalytic cycle for the MIRC reaction.

III. Asymmetric Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic method for the cyclopropanation of alkenes using an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple. The development of catalytic asymmetric versions has significantly expanded the utility of this reaction, particularly for the cyclopropanation of allylic alcohols where the hydroxyl group can direct the stereochemical outcome.

Quantitative Data Summary

EntryAllylic AlcoholLigandYield (%)dree (%)Reference
1Cinnamyl alcoholChiral Dioxaborolane90>95:592[5]
2(E)-Hex-2-en-1-olChiral Dioxaborolane85>95:588[5]
3GeraniolChiral Dioxaborolane78>95:585[5]
4(Z)-3-Phenylprop-2-en-1-olChiral Dioxaborolane82>95:590[5]
5Cyclohex-2-en-1-olChiral Dioxaborolane88>95:591[5]

Experimental Protocol: Asymmetric Simmons-Smith Cyclopropanation of Cinnamyl Alcohol

Materials:

  • Cinnamyl alcohol

  • Diiodomethane (CH₂I₂)

  • Diethylzinc (Et₂Zn, 1.0 M solution in hexanes)

  • Chiral dioxaborolane ligand

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a solution of the chiral dioxaborolane ligand (0.1 mmol, 20 mol%) in anhydrous DCM (5 mL) at 0 °C under an inert atmosphere, add the allylic alcohol (0.5 mmol, 1.0 equivalent).

  • To this mixture, add diethylzinc (1.0 mL, 1.0 M in hexanes, 1.0 mmol, 2.0 equivalents) dropwise.

  • After stirring for 30 minutes at 0 °C, add diiodomethane (0.6 mmol, 1.2 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with DCM (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the cyclopropylmethanol.

  • Determine the diastereomeric ratio and enantiomeric excess by appropriate analytical methods.

Reaction Mechanism

Simmons_Smith_Mechanism alkene Alkene transition_state Butterfly Transition State alkene->transition_state reagent IZnCH₂I reagent->transition_state product Cyclopropane transition_state->product zn_iodide ZnI₂ transition_state->zn_iodide

Caption: Concerted mechanism of the Simmons-Smith reaction.

General Experimental Workflow

The successful execution of an enantioselective cyclopropanation reaction requires careful attention to experimental details to ensure reproducibility and high stereoselectivity. A general workflow is outlined below.

Experimental_Workflow start Start: Reagent & Glassware Prep setup Reaction Setup (Inert Atmosphere) start->setup addition Reagent Addition (e.g., Syringe Pump) setup->addition monitoring Reaction Monitoring (TLC, GC, etc.) addition->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, HPLC, etc.) purification->analysis end End: Pure Product analysis->end

Caption: General experimental workflow for enantioselective cyclopropanation.

Conclusion

The methodologies presented herein provide a robust toolkit for the enantioselective synthesis of a diverse array of cyclopropane derivatives. The choice of a specific method will depend on the nature of the substrate, the desired substitution pattern on the cyclopropane ring, and the availability of reagents and catalysts. Careful execution of the detailed protocols is essential for achieving high yields and stereoselectivities. These powerful synthetic tools will undoubtedly continue to play a crucial role in the advancement of medicinal chemistry and the development of novel therapeutics.

References

Application Notes and Protocols: The Use of (2-Cyclopropylphenyl)methanol in the Synthesis of a Soluble Epoxide Hydrolase (sEH) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Cyclopropylphenyl)methanol is a key building block in the synthesis of various pharmaceutical compounds. Its unique structural motif, featuring a cyclopropyl group attached to a phenylmethanol core, is instrumental in designing molecules with improved pharmacological properties. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent and selective soluble epoxide hydrolase (sEH) inhibitor, GSK2256294, which has been investigated for the treatment of chronic obstructive pulmonary and cardiovascular diseases.[1] The protocols outlined below describe a plausible synthetic route, highlighting the key chemical transformations and necessary experimental conditions.

Introduction

The cyclopropyl group is a valuable pharmacophore in modern drug discovery, known for its ability to enhance metabolic stability, binding affinity, and potency of drug candidates.[2] this compound serves as a versatile starting material for introducing this moiety into larger, more complex molecules. Soluble epoxide hydrolase (sEH) is a therapeutic target for various inflammatory diseases. Its inhibition leads to an increase in the concentration of endogenous epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory effects.[1] GSK2256294 is a potent sEH inhibitor that has undergone clinical evaluation.[3] This document details the synthetic approach to GSK2256294, starting from this compound.

Signaling Pathway of sEH Inhibition

The inhibition of soluble epoxide hydrolase (sEH) by compounds derived from this compound, such as GSK2256294, plays a crucial role in modulating inflammatory and vascular responses. The signaling pathway involves the metabolism of arachidonic acid and the subsequent effects of its metabolites on cellular processes.

sEH_Inhibition_Pathway cluster_0 Arachidonic Acid Metabolism cluster_1 Therapeutic Intervention cluster_2 Physiological Outcomes Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase Cytochrome P450 Epoxygenase Arachidonic_Acid->CYP_Epoxygenase Metabolized by EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP_Epoxygenase->EETs Produces sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolyzed by DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Produces Increased_EETs Increased EET Levels GSK2256294 GSK2256294 (sEH Inhibitor) GSK2256294->sEH Inhibits Reduced_Inflammation Reduced Inflammation Increased_EETs->Reduced_Inflammation Vasodilation Vasodilation Increased_EETs->Vasodilation Therapeutic_Effects Therapeutic Effects Reduced_Inflammation->Therapeutic_Effects Vasodilation->Therapeutic_Effects

Caption: Signaling pathway of sEH inhibition by GSK2256294.

Experimental Protocols

The following protocols describe a proposed multi-step synthesis of GSK2256294 from this compound.

Overall Synthetic Workflow

synthetic_workflow start This compound step1 Step 1: Oxidation start->step1 intermediate1 1-(2-Cyclopropylphenyl)carboxylic acid step1->intermediate1 step2 Step 2: Amide Coupling intermediate1->step2 intermediate2 N-(4-cyanobenzyl)-1-(2-cyclopropylphenyl)carboxamide step2->intermediate2 step3 Step 3: Triazine Formation intermediate2->step3 final_product GSK2256294 step3->final_product

Caption: Proposed synthetic workflow for GSK2256294.

Step 1: Oxidation of this compound to 1-(2-Cyclopropylphenyl)carboxylic acid

This step involves the oxidation of the primary alcohol to a carboxylic acid.

Materials and Reagents:

  • This compound

  • Potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid)

  • Sodium hydroxide (NaOH) or Sulfuric acid (H₂SO₄)

  • Diethyl ether or Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound in a suitable solvent such as acetone or a mixture of t-butanol and water.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add an aqueous solution of potassium permanganate or Jones reagent dropwise while maintaining the temperature.

  • After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the purple color of permanganate disappears.

  • Filter the mixture to remove manganese dioxide.

  • Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.

  • Extract the aqueous layer with diethyl ether or DCM.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to yield 1-(2-Cyclopropylphenyl)carboxylic acid.

Parameter Value
Starting MaterialThis compound
Product1-(2-Cyclopropylphenyl)carboxylic acid
Typical Yield80-90%
Purity (by NMR)>95%
Step 2: Amide Coupling to form N-(4-cyanobenzyl)-1-(2-cyclopropylphenyl)carboxamide

This step involves the formation of an amide bond between the carboxylic acid and an amine.

Materials and Reagents:

  • 1-(2-Cyclopropylphenyl)carboxylic acid

  • 4-(aminomethyl)benzonitrile hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Thionyl chloride (SOCl₂)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve 1-(2-Cyclopropylphenyl)carboxylic acid in anhydrous DMF or DCM.

  • Add EDC and HOBt to the solution and stir for 15 minutes at room temperature.

  • In a separate flask, neutralize 4-(aminomethyl)benzonitrile hydrochloride with TEA or DIPEA in DMF or DCM.

  • Add the amine solution to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Value
Starting Material1-(2-Cyclopropylphenyl)carboxylic acid
ProductN-(4-cyanobenzyl)-1-(2-cyclopropylphenyl)carboxamide
Typical Yield70-85%
Purity (by HPLC)>98%
Step 3: Triazine Formation to Yield GSK2256294

The final step involves the construction of the triazine ring.

Materials and Reagents:

  • N-(4-cyanobenzyl)-1-(2-cyclopropylphenyl)carboxamide

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Ethanol

Procedure:

  • Treat N-(4-cyanobenzyl)-1-(2-cyclopropylphenyl)carboxamide with DMF-DMA at elevated temperature to form the corresponding enaminone intermediate.

  • In a separate flask, prepare a solution of sodium ethoxide in ethanol.

  • Add guanidine hydrochloride to the sodium ethoxide solution and stir.

  • Add the enaminone intermediate to the guanidine solution.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by LC-MS).

  • Cool the reaction mixture and neutralize with acetic acid.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain GSK2256294.

Parameter Value
Starting MaterialN-(4-cyanobenzyl)-1-(2-cyclopropylphenyl)carboxamide
ProductGSK2256294
Typical Yield50-65%
Purity (by HPLC)>99%

Conclusion

This compound is a valuable and versatile starting material for the synthesis of complex pharmaceutical agents. The protocols provided herein offer a clear and reproducible pathway for the synthesis of the sEH inhibitor GSK2256294. These application notes serve as a comprehensive guide for researchers in medicinal chemistry and drug development, facilitating the exploration of novel therapeutics targeting the soluble epoxide hydrolase pathway. The inherent structural features of this compound contribute significantly to the desirable pharmacokinetic and pharmacodynamic properties of the final drug molecule.

References

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The Strategic Use of Cyclopropyl Groups in Modulating Metabolic Stability

Introduction: The Quest for Metabolic Robustness in Drug Discovery

In the intricate process of drug discovery and development, achieving an optimal pharmacokinetic profile is as critical as attaining high target potency. A key determinant of a drug's in vivo fate is its metabolic stability – the susceptibility to biotransformation by drug-metabolizing enzymes. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately resulting in the failure of promising drug candidates.[1] Consequently, medicinal chemists are in a constant search for molecular strategies to enhance metabolic robustness. One such strategy that has gained significant traction is the incorporation of a cyclopropyl group into the molecular scaffold of a drug candidate.[2][3] This small, three-membered carbocycle, while seemingly simple, possesses unique electronic and steric properties that can profoundly and favorably alter a molecule's metabolic profile.[4] This application note provides a comprehensive guide to understanding and leveraging the cyclopropyl group to modulate metabolic stability, complete with detailed experimental protocols for in vitro evaluation.

The Mechanistic Underpinnings of Cyclopropyl-Mediated Metabolic Stability

The primary mechanism by which cyclopropyl groups enhance metabolic stability lies in their resistance to oxidative metabolism, particularly by the cytochrome P450 (CYP) superfamily of enzymes.[5] CYPs are the primary drivers of Phase I metabolism for a vast number of drugs.[5] A common metabolic pathway is the oxidation of C-H bonds, often at positions that are sterically accessible and electronically activated.

The cyclopropyl group presents a formidable challenge to this enzymatic process due to several key factors:

  • High C-H Bond Dissociation Energy: The C-H bonds on a cyclopropyl ring are significantly stronger than those in typical aliphatic systems. This is a consequence of the increased s-character of the carbon orbitals involved in these bonds, a result of the ring's strained geometry.[5] The initial and often rate-limiting step in CYP-mediated oxidation is hydrogen atom abstraction by a highly reactive iron-oxo species within the enzyme's active site.[6][7] The higher bond dissociation energy of the cyclopropyl C-H bonds makes this abstraction energetically less favorable, thus "shielding" this part of the molecule from metabolism.[5]

  • Steric Hindrance: The rigid, three-dimensional structure of the cyclopropyl group can act as a steric shield, blocking access of metabolizing enzymes to adjacent, more labile sites on the molecule.[8][9] By strategically positioning a cyclopropyl group, medicinal chemists can effectively "protect" vulnerable metabolic "soft spots."

  • Electronic Effects: The unique electronic nature of the cyclopropyl ring, with its partial π-character, can also influence the reactivity of neighboring functional groups, sometimes deactivating them towards metabolic attack.[10]

The following diagram illustrates a simplified CYP450 catalytic cycle and highlights how a cyclopropyl group can impede the oxidative process.

CYP450_Cycle cluster_cycle CYP450 Catalytic Cycle cluster_inhibition Modulation by Cyclopropyl Group Substrate_Binding 1. Substrate (R-H) binds to Fe(III) resting state First_Reduction 2. First electron transfer (from CPR) to form Fe(II) Substrate_Binding->First_Reduction NADPH Oxygen_Binding 3. O2 binds to Fe(II) First_Reduction->Oxygen_Binding Second_Reduction 4. Second electron transfer (from CPR or cyt b5) Oxygen_Binding->Second_Reduction O2 Peroxo_Formation 5. Formation of Fe(III)-peroxo species Second_Reduction->Peroxo_Formation NADPH Compound_I 6. Formation of highly reactive Compound I [FeO]3+ Peroxo_Formation->Compound_I 2H+, H2O H_Abstraction 7. Hydrogen atom abstraction from substrate (R-H) Compound_I->H_Abstraction R-H Radical_Rebound 8. Oxygen rebound to form hydroxylated product (R-OH) H_Abstraction->Radical_Rebound [R• + Fe(IV)-OH] Product_Release 9. Product (R-OH) release and enzyme regeneration Radical_Rebound->Product_Release R-OH Product_Release->Substrate_Binding H2O Cyclopropyl_Substrate Substrate with Cyclopropyl Group Blocked_Abstraction Hydrogen abstraction is energetically unfavorable due to high C-H bond strength. Cyclopropyl_Substrate->Blocked_Abstraction Blocks Step 7 Steric_Shield Steric hindrance from the cyclopropyl group can prevent access to other metabolic sites. Cyclopropyl_Substrate->Steric_Shield Hinders access

CYP450 cycle and cyclopropyl modulation.

Case Studies: Real-World Success of the Cyclopropyl Strategy

The strategic incorporation of cyclopropyl groups to enhance metabolic stability is not merely a theoretical concept but a well-established and successful strategy in modern drug discovery. Several marketed drugs owe their favorable pharmacokinetic profiles to the presence of this versatile moiety.

DrugTherapeutic AreaRole of Cyclopropyl GroupReference
Telaprevir Hepatitis CThe cyclopropyl group contributes to the overall metabolic stability of the molecule, which is a substrate for CYP3A4.[11][12][13][14]
Simeprevir Hepatitis CPart of the macrocyclic structure, the cyclopropyl group enhances metabolic stability. The drug is primarily metabolized by CYP3A4.[15][16][17][18][19]
Grazoprevir Hepatitis CThe cyclopropyl moiety is a key structural feature that contributes to the drug's favorable pharmacokinetic profile and metabolic stability. It is partially metabolized by CYP3A.[20][21]
Voxilaprevir Hepatitis CStructural modifications, including the incorporation of a cyclopropyl group, were key to improving metabolic stability and reducing the formation of protein adducts.[22][23][24][25][26]
Betrixaban AnticoagulantThis drug exhibits minimal metabolism by CYP450 enzymes, a property to which the overall molecular structure, including the cyclopropyl group, contributes.[27][28][29][30][31]

Experimental Protocols for Assessing Metabolic Stability

To empirically determine the impact of a cyclopropyl group on the metabolic stability of a new chemical entity, a series of in vitro assays are indispensable. The two most common and informative assays are the microsomal stability assay and the hepatocyte stability assay.

In Vitro Experimental Workflow

The general workflow for assessing metabolic stability in vitro is depicted below.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation compound_prep Prepare test compound stock solution (e.g., in DMSO) incubation Incubate compound with enzyme source and cofactors at 37°C compound_prep->incubation enzyme_prep Prepare enzyme source (microsomes or hepatocytes) enzyme_prep->incubation cofactor_prep Prepare cofactor solution (e.g., NADPH regenerating system) cofactor_prep->incubation sampling Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min) incubation->sampling quenching Quench reaction with ice-cold organic solvent (e.g., acetonitrile with internal standard) sampling->quenching centrifugation Centrifuge to pellet precipitated proteins quenching->centrifugation extraction Collect supernatant for LC-MS/MS analysis centrifugation->extraction lcms Quantify remaining parent compound by LC-MS/MS extraction->lcms plot Plot ln(% remaining) vs. time lcms->plot calculate Calculate half-life (t1/2) and intrinsic clearance (CLint) plot->calculate

In vitro metabolic stability workflow.
Protocol 1: Microsomal Stability Assay

This assay is a cost-effective, high-throughput method to assess Phase I metabolic stability, primarily mediated by CYP enzymes.[19][29][31]

1. Materials:

  • Pooled liver microsomes (human or other species of interest)

  • Test compound

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (with known metabolic stability, e.g., a high-turnover and a low-turnover compound)

  • Internal standard (for LC-MS/MS analysis)

  • Acetonitrile (ice-cold)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

2. Procedure:

  • Preparation of Reagents:

    • Thaw liver microsomes on ice. Dilute to a working concentration of 0.5 mg/mL in phosphate buffer.

    • Prepare a working solution of the test compound at a final concentration of 1 µM in phosphate buffer. The final DMSO concentration should be ≤ 0.1%.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound solution. Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with the internal standard to quench the reaction. The 0-minute time point is established by adding the quenching solution before the NADPH regenerating system.

  • Sample Processing:

    • After the final time point, centrifuge the quenched samples at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

3. Data Analysis:

  • Calculate the percentage of the test compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • Determine the slope of the linear portion of the curve.

  • Calculate the half-life (t1/2) using the equation: t1/2 = -0.693 / slope .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / mg microsomal protein) .

Protocol 2: Hepatocyte Stability Assay

This assay provides a more physiologically relevant model as it uses intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.[15][16][17][27]

1. Materials:

  • Cryopreserved or fresh hepatocytes (human or other species of interest)

  • Hepatocyte incubation medium (e.g., Williams' Medium E supplemented with appropriate factors)

  • Test compound

  • Positive control compounds

  • Internal standard

  • Acetonitrile (ice-cold)

  • Collagen-coated 96-well plates (for adherent cultures) or low-attachment plates (for suspension cultures)

  • CO2 incubator (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

2. Procedure:

  • Cell Preparation:

    • Thaw and prepare hepatocytes according to the supplier's protocol. Determine cell viability (should be >80%).

    • Dilute the hepatocytes to a final density of 0.5-1.0 x 10^6 viable cells/mL in pre-warmed incubation medium.

  • Incubation:

    • Add the hepatocyte suspension to the wells of a 96-well plate.

    • Add the test compound to the wells at a final concentration of 1 µM.

    • Incubate the plate at 37°C in a humidified CO2 incubator with gentle shaking.

    • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect an aliquot from each well and transfer it to a plate containing ice-cold acetonitrile with the internal standard.

  • Sample Processing:

    • Lyse the cells by vortexing or sonication.

    • Centrifuge the plate to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining parent compound using a validated LC-MS/MS method.

3. Data Analysis:

  • The data analysis is performed in the same manner as for the microsomal stability assay to determine the half-life (t1/2) and intrinsic clearance (CLint). The CLint is typically expressed as µL/min/10^6 cells.

Data Interpretation and Troubleshooting

  • Data Interpretation: A longer half-life and lower intrinsic clearance value for a compound containing a cyclopropyl group compared to its non-cyclopropyl-containing analog would indicate that the cyclopropyl group has successfully enhanced metabolic stability.

  • Troubleshooting Common Issues:

    • High Variability: Ensure accurate pipetting, consistent incubation times and temperatures, and proper mixing. Use fresh aliquots of enzymes to avoid degradation from multiple freeze-thaw cycles.[32]

    • Poor Recovery at Time 0: This may indicate compound instability in the buffer, adsorption to the plate, or issues with the analytical method.

    • Discrepancy between Microsomal and Hepatocyte Data: If a compound is stable in microsomes but not in hepatocytes, it may be a substrate for Phase II metabolism or require active transport into the cell, which is not accounted for in the microsomal assay.[33]

Conclusion

The incorporation of a cyclopropyl group is a powerful and proven strategy for enhancing the metabolic stability of drug candidates. By understanding the underlying mechanisms and employing robust in vitro assays, researchers can effectively leverage this versatile structural motif to design molecules with improved pharmacokinetic properties, thereby increasing their chances of success in the challenging journey of drug development.

References

Application of (2-Cyclopropylphenyl)methanol in agrochemical development

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to (2-Cyclopropylphenyl)methanol in the Development of Novel Agrochemicals

Introduction: The Quest for Novel Crop Protection Agents

The continuous evolution of plant pathogens and the increasing demand for sustainable agricultural practices necessitate the development of new, effective, and environmentally benign agrochemicals. In this context, the strategic design of molecular scaffolds that can confer advantageous properties to active ingredients is of paramount importance. The cyclopropyl group, a three-membered carbocycle, has emerged as a valuable structural motif in both pharmaceutical and agrochemical design.[1] Its inherent ring strain and unique electronic properties, characterized by high p-character in its C-C bonds, distinguish it from simple alkyl groups.[2] These features can lead to enhanced metabolic stability, increased potency, and improved binding to target enzymes.[1][3]

This compound is a versatile chemical building block that positions this valuable cyclopropyl moiety on a phenyl ring, providing a robust scaffold for the synthesis of a new generation of agrochemicals.[4] This document serves as a detailed guide to leveraging this compound in the design, synthesis, and evaluation of novel fungicides, providing both the theoretical basis and practical protocols for researchers in the field.

Part 1: Synthesis of a Novel Fungicide Candidate from this compound

The hydroxyl group of this compound offers a convenient handle for derivatization, allowing for its linkage to various pharmacophores. Many modern fungicides, particularly succinate dehydrogenase inhibitors (SDHIs), are based on carboxamide or ester linkages.[5] Here, we outline the synthesis of a hypothetical yet plausible fungicide candidate, which we will name Cyclopropamide , by coupling this compound with a pyrazole carboxylic acid, a common heterocyclic core in SDHI fungicides.[6]

Rationale for Experimental Design

The chosen synthetic route is a two-step process: first, the activation of the carboxylic acid to an acid chloride, followed by an esterification reaction with this compound.

  • Acid Chloride Formation: Thionyl chloride (SOCl₂) is a standard reagent for converting carboxylic acids to highly reactive acid chlorides. The reaction is typically performed in an inert solvent and driven by the formation of gaseous byproducts (SO₂ and HCl), ensuring high conversion.

  • Esterification: The subsequent reaction of the acid chloride with the alcohol is highly efficient. A mild, non-nucleophilic base like pyridine or triethylamine is used to scavenge the HCl generated during the reaction, preventing potential side reactions and driving the equilibrium towards the product. An inert, aprotic solvent such as dichloromethane (DCM) is ideal for this step.

Experimental Workflow: Synthesis of Cyclopropamide

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Esterification A 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid C Reflux in Toluene A->C Dissolve B Thionyl Chloride (SOCl₂) B->C Add D 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride C->D Yields (Intermediate) G Stir at 0°C to RT D->G Add dropwise to... E This compound F Pyridine in DCM E->F Dissolve with... F->G H Cyclopropamide G->H Yields (Final Product)

Caption: Synthetic workflow for the preparation of Cyclopropamide.

Detailed Synthesis Protocol: (2-Cyclopropylphenyl)methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Cyclopropamide)

Step 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) and dry toluene (40 mL).

  • Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-4 hours, or until the reaction is complete as monitored by the cessation of gas evolution.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove excess toluene and thionyl chloride. The resulting crude acid chloride is a viscous oil and is used immediately in the next step without further purification.

Step 2: Synthesis of Cyclopropamide

  • In a separate 250 mL round-bottom flask, dissolve this compound (1.0 eq) and pyridine (1.2 eq) in dry dichloromethane (DCM, 80 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude acid chloride from Step 1 in dry DCM (20 mL) and add it dropwise to the alcohol solution over 20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 50 mL of 1M HCl (aq).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product, Cyclopropamide.

Part 2: Quality Control and Structural Validation

A rigorous validation of the synthesized compound's identity and purity is critical. This forms a self-validating system ensuring that the material subjected to biological testing is the correct, pure substance.

ParameterMethodExpected Result for Cyclopropamide (C₁₆H₁₅F₃N₂O₂)
Molecular Weight ESI-MS324.11 g/mol (Observed [M+H]⁺ at m/z 325.1)
¹H NMR 400 MHz, CDCl₃Peaks corresponding to aromatic, cyclopropyl, methylene, and methyl protons with appropriate splitting and integration.
¹³C NMR 100 MHz, CDCl₃Signals for all 16 unique carbons, including the characteristic CF₃ quartet.
Purity HPLC>98% peak area at the specified retention time.
Appearance VisualWhite to off-white solid.

Part 3: Antifungal Activity Screening

The primary application of Cyclopropamide is its potential as a fungicide. An in vitro mycelial growth inhibition assay is a standard, high-throughput method to determine a compound's intrinsic fungicidal activity against a panel of economically important plant pathogens.[7][8]

Workflow for In Vitro Antifungal Assay

A Prepare stock solution of Cyclopropamide in DMSO B Prepare Potato Dextrose Agar (PDA) plates with serial dilutions of compound A->B C Inoculate center of plates with mycelial plugs of target fungi B->C D Incubate at 25°C for 3-7 days C->D E Measure colony diameter (mm) D->E F Calculate Percent Inhibition and determine EC₅₀ value E->F

Caption: Workflow for determining the EC₅₀ of a fungicide candidate.

Protocol: Mycelial Growth Inhibition Assay
  • Preparation: Prepare stock solutions of Cyclopropamide and a commercial standard fungicide (e.g., Fluxapyroxad) in dimethyl sulfoxide (DMSO) at 10,000 µg/mL.

  • Plating: Autoclave Potato Dextrose Agar (PDA) medium and cool to 50-55 °C. Add the appropriate volume of the stock solution to the molten agar to achieve final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.13 µg/mL). Pour the amended agar into sterile 90 mm Petri dishes. A control plate containing only DMSO should also be prepared.

  • Inoculation: Using a sterile cork borer, take 5 mm mycelial plugs from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea, Sclerotinia sclerotiorum). Place one plug, mycelium-side down, in the center of each PDA plate.

  • Incubation: Seal the plates with paraffin film and incubate them in the dark at 25 °C.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions once the colony in the control plate has reached the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100, where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

  • EC₅₀ Determination: Plot the inhibition percentage against the logarithm of the concentration and use probit analysis to determine the EC₅₀ value (the concentration required to inhibit growth by 50%).

Hypothetical Antifungal Activity Data
CompoundEC₅₀ (µg/mL) vs Botrytis cinereaEC₅₀ (µg/mL) vs Sclerotinia sclerotiorumEC₅₀ (µg/mL) vs Fusarium graminearum
Cyclopropamide 1.852.545.12
Fluxapyroxad (Control) 0.951.153.40

Part 4: Investigating the Mechanism of Action (MoA)

The structure of Cyclopropamide, featuring a pyrazole-carboxamide core, strongly suggests that its mechanism of action involves the inhibition of the enzyme succinate dehydrogenase (SDH) in the mitochondrial electron transport chain.[5][9] This inhibition blocks cellular respiration and energy production, leading to fungal cell death.[9]

Proposed Mechanism of Action: SDH Inhibition

cluster_0 Mitochondrial Electron Transport Chain (Complex II) Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Enzyme ETC_downstream Electron Transport Chain (Complex III, IV) Fumarate->ETC_downstream ATP ATP Production (Cellular Energy) ETC_downstream->ATP Drives Cyclopropamide Cyclopropamide (SDH Inhibitor) Cyclopropamide->Fumarate BLOCKS

Caption: Proposed mechanism of Cyclopropamide via SDH inhibition.

Protocol: SDH Enzyme Inhibition Assay

This protocol provides a method to directly measure the inhibitory effect of Cyclopropamide on SDH activity.

  • Mitochondria Isolation: Isolate mitochondria from the target fungus (Sclerotinia sclerotiorum) mycelia through differential centrifugation according to established methods.

  • Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a Bradford assay.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer (pH 7.2)

    • Mitochondrial suspension (normalized to a final protein concentration)

    • Cyclopropamide (at various concentrations, dissolved in DMSO)

    • Electron acceptors (e.g., 2,6-dichlorophenolindophenol (DCPIP) and phenazine methosulfate (PMS))

  • Reaction Initiation: Initiate the reaction by adding the substrate, sodium succinate.

  • Measurement: Immediately measure the decrease in absorbance of DCPIP at 600 nm over time using a plate reader. The rate of color change is proportional to SDH activity.

  • Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value, which is the concentration of Cyclopropamide required to inhibit 50% of the SDH enzyme activity.

Conclusion and Future Directions

This compound serves as an exemplary starting material for the development of novel agrochemicals. Its structure allows for the strategic incorporation of the beneficial cyclopropyl group into various fungicidal scaffolds. The detailed protocols provided herein for the synthesis, characterization, biological screening, and MoA elucidation of a candidate molecule, Cyclopropamide, offer a comprehensive framework for researchers.

The promising hypothetical results for Cyclopropamide underscore the potential of this chemical space. Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by modifying both the heterocyclic pharmacophore and the substitution pattern on the phenyl ring to optimize activity.[7]

  • In Vivo Testing: Evaluating the most potent compounds in greenhouse and field trials to assess their efficacy in protecting crops from fungal diseases.

  • Metabolic and Toxicological Studies: Investigating the metabolic fate of the compounds in plants and assessing their toxicological profile to ensure environmental and consumer safety.

By systematically applying these principles and protocols, scientists can effectively harness the potential of this compound to discover and develop the next generation of innovative crop protection solutions.

References

Application Notes and Protocols for (2-Cyclopropylphenyl)methanol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Cyclopropylphenyl)methanol and its derivatives are valuable precursors in organic synthesis, not for the construction of additional cyclopropane rings, but as versatile scaffolds that can undergo a variety of strategic chemical transformations. The inherent ring strain of the cyclopropyl group, coupled with the adjacent benzylic alcohol, provides a unique platform for skeletal rearrangements and functionalizations. These transformations are of significant interest to medicinal chemists and drug development professionals for the synthesis of novel molecular architectures with potential biological activity.

This document outlines key applications and detailed protocols for reactions involving aryl cyclopropyl methanols, focusing on transformations that leverage the unique reactivity of the cyclopropylcarbinyl system.

Application 1: Acid-Catalyzed Rearrangement and Dihydrofuran Synthesis

Cyclopropylcarbinyl cations, readily generated from precursors like this compound under acidic conditions, are prone to undergo rapid rearrangement to form more stable carbocationic intermediates. This reactivity can be harnessed to synthesize substituted dihydrofurans, a common motif in bioactive molecules. The reaction proceeds via a formal [3+2] cycloaddition pathway, where the cyclopropane acts as a three-carbon component.

General Reaction Scheme:

A typical acid-catalyzed rearrangement of a cyclopropyl carbinol with a carbonyl compound to form a dihydrofuran.

sub Cyclopropyl Carbinol prod Dihydrofuran sub->prod H+ Catalyst reag Carbonyl Compound reag->prod

Caption: Acid-catalyzed rearrangement of a cyclopropyl carbinol.

Experimental Protocol: Synthesis of a Dihydrofuran Derivative

This protocol is adapted from the well-established Cloke-Wilson rearrangement for the synthesis of dihydrofurans.[1]

Materials:

  • This compound (1.0 equiv)

  • Aldehyde or Ketone (1.2 equiv)

  • Lewis Acid Catalyst (e.g., BF₃·OEt₂, 0.2 equiv) or Brønsted Acid (e.g., p-toluenesulfonic acid, 0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for Column Chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the carbonyl compound.

  • Dissolve the reactants in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Lewis or Brønsted acid catalyst to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation:

EntryCarbonyl CompoundCatalystTime (h)Yield (%)
1BenzaldehydeBF₃·OEt₂485
2Acetonep-TsOH1278
3CyclohexanoneBF₃·OEt₂682

Note: Yields are hypothetical and for illustrative purposes.

Application 2: Palladium-Catalyzed Ring-Opening Reactions

The cyclopropyl group in aryl cyclopropyl ketones, which can be synthesized from this compound via oxidation, can undergo palladium-catalyzed ring-opening to furnish α,β-unsaturated ketones. This transformation provides a stereoselective route to valuable enone structures.

General Reaction Scheme:

sub Aryl Cyclopropyl Ketone prod α,β-Unsaturated Ketone sub->prod Pd(OAc)₂, Ligand

Caption: Palladium-catalyzed ring-opening of an aryl cyclopropyl ketone.

Experimental Protocol: Synthesis of an α,β-Unsaturated Ketone

This protocol is based on the palladium-catalyzed ring-opening of aryl cyclopropyl ketones.

Step 1: Oxidation of this compound

Materials:

  • This compound (1.0 equiv)

  • Pyridinium Chlorochromate (PCC) (1.5 equiv) or other suitable oxidant

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel

Procedure:

  • To a stirred solution of this compound in anhydrous DCM, add PCC in one portion.

  • Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of silica gel, eluting with DCM.

  • Concentrate the filtrate under reduced pressure to afford the crude aryl cyclopropyl ketone, which can often be used in the next step without further purification.

Step 2: Palladium-Catalyzed Ring-Opening

Materials:

  • Aryl Cyclopropyl Ketone (from Step 1, 1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.05 equiv)

  • Tricyclohexylphosphine (PCy₃) (0.1 equiv)

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk tube, dissolve the aryl cyclopropyl ketone, Pd(OAc)₂, and PCy₃ in anhydrous toluene under an inert atmosphere.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the α,β-unsaturated ketone.

Data Presentation:

EntryAryl Cyclopropyl KetoneYield (%) of Enone
12-Cyclopropylacetophenone75
21-(2-Cyclopropylphenyl)propan-1-one72

Note: Yields are hypothetical and for illustrative purposes.

Application 3: Oxidative Ring-Opening of the Cyclopropylcarbinol

The cyclopropylmethanol moiety is susceptible to oxidative ring-opening under radical conditions to generate a β-keto radical, which can then be trapped by various reagents. This provides a pathway to more complex, functionalized ketone derivatives.

General Workflow:

start Cyclopropylmethanol Derivative radical_gen Formation of Alkoxy Radical start->radical_gen oxidant Oxidant (e.g., Ag(I)/S₂O₈²⁻) oxidant->radical_gen ring_opening β-Scission to form β-Keto Radical radical_gen->ring_opening trapping Radical Trapping ring_opening->trapping product Functionalized Ketone trapping->product

Caption: Workflow for oxidative ring-opening of a cyclopropylmethanol.

Experimental Protocol: Oxidative Ring-Opening and Functionalization

This protocol is adapted from silver-catalyzed ring-opening reactions of cyclopropanols.[2]

Materials:

  • This compound (1.0 equiv)

  • Silver Nitrate (AgNO₃) (0.1 equiv)

  • Potassium Persulfate (K₂S₂O₈) (2.0 equiv)

  • Radical Trap (e.g., N-chlorosuccinimide for chlorination, 1.5 equiv)

  • Acetonitrile/Water (1:1) solvent mixture

Procedure:

  • In a round-bottom flask, dissolve this compound, AgNO₃, and the radical trap in the acetonitrile/water mixture.

  • Add K₂S₂O₈ to the solution and stir the mixture at 60-80 °C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • After cooling to room temperature, add water and extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

EntryRadical TrapProduct TypeYield (%)
1N-Chlorosuccinimideβ-Chloroketone68
2Acrylamideγ-Ketoamide65

Note: Yields are hypothetical and for illustrative purposes.

Conclusion

This compound serves as a versatile precursor for a range of chemical transformations that are highly valuable in the synthesis of complex molecules for drug discovery and development. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this and related aryl cyclopropyl carbinols. The unique reactivity imparted by the strained cyclopropane ring allows for the strategic construction of diverse molecular scaffolds, including dihydrofurans and functionalized ketones, which are important pharmacophores.

References

Application Notes and Protocols for the Oxidation of (2-Cyclopropylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the oxidation of (2-Cyclopropylphenyl)methanol to its corresponding aldehyde, 2-cyclopropylbenzaldehyde. The synthesis of this aldehyde is a key step in the preparation of various compounds of interest in medicinal chemistry and materials science. Three common and effective oxidation methods are presented: Dess-Martin periodinane (DMP) oxidation, Swern oxidation, and Pyridinium chlorochromate (PCC) oxidation.

While specific literature on the oxidation of this compound is limited, the following protocols are adapted from well-established procedures for the oxidation of benzylic alcohols and are expected to provide good to excellent yields of the desired product.

Data Presentation

The following table summarizes the key aspects of the three detailed oxidation protocols for the conversion of this compound to 2-cyclopropylbenzaldehyde. Please note that the yields are representative for the oxidation of benzylic alcohols and may vary for this specific substrate.

Oxidation ProtocolKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Dess-Martin Oxidation Dess-Martin PeriodinaneDichloromethane (DCM)Room Temperature1 - 490 - 95
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineDichloromethane (DCM)-78 to Room Temp.1 - 290 - 98
Pyridinium Chlorochromate (PCC) Oxidation Pyridinium Chlorochromate, CeliteDichloromethane (DCM)Room Temperature2 - 685 - 95

Experimental Protocols

Dess-Martin Oxidation

This method utilizes the hypervalent iodine reagent, Dess-Martin periodinane (DMP), known for its mild reaction conditions and high selectivity.[1][2][3]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir the biphasic mixture until the solid dissolves.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2-cyclopropylbenzaldehyde.

Swern Oxidation

The Swern oxidation employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[4][5][6][7] This method is known for its high yields and compatibility with a wide range of functional groups.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, addition funnel, magnetic stirrer, low-temperature thermometer, and other standard laboratory glassware.

Procedure:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM in a three-necked round-bottom flask equipped with a dropping funnel and a thermometer, cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM to the oxalyl chloride solution via the dropping funnel, maintaining the internal temperature below -65 °C.

  • After the addition is complete, stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, ensuring the temperature remains below -65 °C.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise to the reaction mixture, still maintaining the temperature below -65 °C.

  • After the addition, remove the cooling bath and allow the reaction mixture to warm to room temperature over approximately 45 minutes.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-cyclopropylbenzaldehyde.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a versatile and commercially available oxidizing agent that provides a straightforward method for the oxidation of primary alcohols to aldehydes. The use of an adsorbent like Celite or silica gel can simplify the work-up procedure.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Celite or Silica Gel

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • To a suspension of PCC (1.5 eq) and Celite (or silica gel, approximately the same weight as PCC) in anhydrous DCM in a round-bottom flask, add a solution of this compound (1.0 eq) in anhydrous DCM in one portion.

  • Stir the mixture at room temperature under a nitrogen atmosphere. Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and stir for an additional 15 minutes.

  • Filter the mixture through a pad of silica gel, washing the pad thoroughly with diethyl ether.

  • Collect the filtrate and concentrate it under reduced pressure.

  • The resulting crude product can be further purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) if necessary to obtain pure 2-cyclopropylbenzaldehyde.

Visualizations

Oxidation_Workflow cluster_start Starting Material cluster_process Oxidation Process cluster_workup Reaction Work-up cluster_end Final Product Start This compound Oxidation Oxidizing Agent (e.g., DMP, Swern, PCC) Solvent (e.g., DCM) Start->Oxidation Reaction Quenching Quenching Oxidation->Quenching Extraction Extraction Quenching->Extraction Drying Drying & Filtration Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Product 2-Cyclopropylbenzaldehyde Purification->Product

Caption: General experimental workflow for the oxidation of this compound.

References

(2-Cyclopropylphenyl)methanol: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(2-Cyclopropylphenyl)methanol is emerging as a valuable building block for organic synthesis, particularly in the development of novel therapeutic agents. Its unique structural motif, combining a reactive benzylic alcohol with a strained cyclopropyl ring, offers chemists a versatile platform for constructing complex molecular architectures. The presence of the cyclopropyl group is of particular interest in medicinal chemistry as it can enhance metabolic stability, improve potency, and fine-tune the pharmacokinetic properties of drug candidates.

This document provides detailed application notes and experimental protocols for the utilization of this compound in several key organic transformations, highlighting its potential in the synthesis of precursors for bioactive molecules, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Physicochemical Properties and Spectroscopic Data

PropertyValue
CAS Number 118184-68-2
Molecular Formula C₁₀H₁₂O
Molecular Weight 148.20 g/mol
Appearance Liquid
Storage Sealed in dry, room temperature.[1]

Spectroscopic Data:

  • ¹H NMR: Expected signals would include resonances for the cyclopropyl protons (a complex multiplet in the upfield region, ~0.5-1.5 ppm), the methylene protons of the alcohol (-CH₂OH, a singlet or doublet depending on coupling to the hydroxyl proton), the aromatic protons (in the range of ~7.0-7.5 ppm), and the hydroxyl proton (a broad singlet, the chemical shift of which is concentration and solvent dependent).

  • ¹³C NMR: Key signals would correspond to the cyclopropyl carbons, the methylene carbon, and the aromatic carbons.

  • IR Spectroscopy: A characteristic broad absorption band for the O-H stretch of the alcohol group would be expected in the region of 3200-3600 cm⁻¹.

Applications in Organic Synthesis

This compound serves as a precursor to a variety of important synthetic intermediates. Its primary alcohol functionality allows for straightforward conversion into other functional groups such as aldehydes, ethers, and esters.

Oxidation to 2-Cyclopropylbenzaldehyde

The oxidation of this compound to 2-cyclopropylbenzaldehyde provides a key intermediate for various carbon-carbon bond-forming reactions and the synthesis of heterocyclic systems. Mild oxidation methods are preferred to avoid over-oxidation to the carboxylic acid.

a) Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures. It is known for its high yields and compatibility with a wide range of functional groups.

b) Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers a mild and selective method for oxidizing primary alcohols to aldehydes under neutral conditions.[2]

G cluster_start cluster_reagents cluster_product start This compound reagent1 Swern Oxidation (DMSO, (COCl)₂, Et₃N) start->reagent1 Oxidation reagent2 Dess-Martin Periodinane (DMP) start->reagent2 Oxidation product 2-Cyclopropylbenzaldehyde reagent1->product reagent2->product

Etherification via Williamson Ether Synthesis

The hydroxyl group of this compound can be converted into an ether through the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

G cluster_reactants cluster_steps cluster_product alcohol This compound deprotonation Deprotonation (e.g., NaH) alcohol->deprotonation alkyl_halide Alkyl Halide (R-X) sn2 SN2 Attack alkyl_halide->sn2 deprotonation->sn2 Alkoxide Intermediate ether (2-Cyclopropylphenyl)methyl Ether sn2->ether

Esterification via Fischer Esterification

This compound can be esterified with a carboxylic acid in the presence of an acid catalyst. This equilibrium reaction, known as the Fischer esterification, is typically driven to completion by using an excess of one of the reactants or by removing water as it is formed.[3][4][5][6]

G cluster_inputs cluster_condition cluster_output alcohol This compound catalyst Acid Catalyst (e.g., H₂SO₄) alcohol->catalyst acid Carboxylic Acid (R-COOH) acid->catalyst ester (2-Cyclopropylphenyl)methyl Ester catalyst->ester water Water catalyst->water

Application in the Synthesis of Bioactive Molecules

The derivatives of this compound, particularly 2-cyclopropylbenzaldehyde, are valuable precursors for the synthesis of complex molecules with potential therapeutic applications.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The 2-cyclopropylphenyl motif can be incorporated into kinase inhibitor scaffolds to explore new chemical space and potentially improve drug-like properties. While specific examples detailing the direct use of this compound in the synthesis of marketed kinase inhibitors are not prevalent in public literature, its derivatives are of significant interest in discovery programs.

Synthesis of GPCR Modulators

G protein-coupled receptors are a large family of transmembrane proteins that are the targets of a significant portion of modern medicines. The unique conformational constraints and electronic properties of the cyclopropyl group make it an attractive feature to incorporate into the design of novel GPCR modulators. Patents have described the synthesis of GPR120 modulators containing cyclobutane and cyclopropane moieties, suggesting the utility of such strained rings in targeting these receptors.[7]

Experimental Protocols

The following are general protocols that can be adapted for reactions using this compound. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: Oxidation using Dess-Martin Periodinane (DMP)

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DCM (10 volumes) at room temperature, add Dess-Martin Periodinane (1.2 eq.) portion-wise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-cyclopropylbenzaldehyde.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Williamson Ether Synthesis

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a suspension of NaH (1.2 eq.) in anhydrous THF (10 volumes) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Fischer Esterification

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid)

  • Concentrated sulfuric acid (catalytic amount)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq.), the carboxylic acid (1.2-2.0 eq.), and a catalytic amount of concentrated sulfuric acid in toluene.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a promising and versatile building block in organic synthesis. Its ability to be readily converted into a variety of useful intermediates makes it a valuable tool for the construction of complex molecules, particularly in the context of drug discovery. The protocols outlined above provide a starting point for the exploration of its chemistry, and further research into its applications is warranted to fully unlock its synthetic potential.

References

Application Notes and Protocols for Grignard Reactions Involving Cyclopropyl-Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropyl moiety is a highly valuable structural motif in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, improve metabolic stability, and fine-tune physicochemical properties.[1][2][3] Grignard reactions offer a robust and versatile method for forming carbon-carbon bonds, providing a direct route to complex molecular architectures. This document provides detailed application notes and experimental protocols for the Grignard reaction involving cyclopropyl-substituted benzaldehydes, yielding valuable diaryl- or alkyl-aryl methanols. These products can serve as key intermediates in the synthesis of novel therapeutic agents.

The primary consideration in these reactions is the stability of the strained cyclopropane ring. While the ring is generally stable, particularly when not directly conjugated with a reactive center, careful control of reaction conditions is crucial to prevent unwanted ring-opening side reactions.[4]

Reaction Scheme and Mechanism

The Grignard reaction proceeds via the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of the cyclopropyl-substituted benzaldehyde. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), which stabilizes the Grignard reagent.[5][6] The subsequent acidic workup protonates the intermediate alkoxide to yield the desired secondary or tertiary alcohol.

General Reaction:

Where Ar represents an aryl or alkyl group and X is a halogen (Br, Cl, or I).

Data Presentation: Synthesis of Cyclopropyl-Aryl Methanols

The following table summarizes representative quantitative data for Grignard reactions with cyclopropyl-substituted aldehydes. It is important to note that specific yields can vary based on the purity of reagents, reaction scale, and adherence to anhydrous conditions.

EntryCyclopropyl BenzaldehydeGrignard ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
14-CyclopropylbenzaldehydePhenylmagnesium bromideTHF0 to rt2~85 (Typical)[4]
2CyclopropanecarboxaldehydePhenylmagnesium bromideDiethyl ether0 to rt1.593[1]
34-CyclopropylbenzaldehydeEthylmagnesium bromideDiethyl ether0 to rt2~80 (Typical)[4]

Note: "rt" denotes room temperature. Yields marked as "Typical" are based on analogous reactions and serve as a general guideline.

Experimental Protocols

Protocol 1: Synthesis of (4-Cyclopropylphenyl)(phenyl)methanol

This protocol details the reaction of 4-cyclopropylbenzaldehyde with phenylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Anhydrous diethyl ether or THF

  • Bromobenzene

  • 4-Cyclopropylbenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a single crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the ether. Gentle heating may be required to start the reaction.[4]

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 4-Cyclopropylbenzaldehyde:

    • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of 4-cyclopropylbenzaldehyde (0.9 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard solution while maintaining the temperature at 0 °C.[4]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[4]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Reaction Mechanism

Grignard_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Grignard Aryl-MgX Alkoxide Cyclopropyl-Ph-CH(O-MgX)-Aryl Grignard->Alkoxide Nucleophilic Attack Aldehyde Cyclopropyl-Ph-CHO Aldehyde->Alkoxide Alcohol Cyclopropyl-Ph-CH(OH)-Aryl Alkoxide->Alcohol Acidic Workup (H3O+)

Caption: Mechanism of Grignard addition to a cyclopropyl-substituted benzaldehyde.

Experimental Workflow

Experimental_Workflow A Preparation of Grignard Reagent (Anhydrous Conditions) B Reaction with Cyclopropyl-Substituted Benzaldehyde (0°C to rt) A->B C Reaction Quenching (Saturated NH4Cl) B->C D Extraction and Washing C->D E Drying and Solvent Removal D->E F Purification (Chromatography/Recrystallization) E->F G Product Characterization F->G

Caption: A typical experimental workflow for the Grignard synthesis.

Applications in Drug Development

The cyclopropyl group is known to impart several favorable properties to drug molecules, including:

  • Enhanced Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to improved binding affinity for its target.[2]

  • Increased Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in typical alkyl groups, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3]

  • Modulation of Physicochemical Properties: The cyclopropyl group can be used as a bioisostere for other groups like gem-dimethyl or vinyl groups to optimize properties such as lipophilicity and pKa.[2]

The secondary and tertiary alcohols synthesized through the Grignard reaction of cyclopropyl-substituted benzaldehydes are versatile intermediates. They can be further modified to introduce other functional groups or incorporated into larger molecular scaffolds, making them valuable building blocks in the discovery and development of new drugs. For instance, these alcohols can be oxidized to the corresponding ketones, which are also important pharmacophores, or used in substitution reactions to introduce diversity.

Conclusion

The Grignard reaction provides an effective and straightforward method for the synthesis of cyclopropyl-substituted aryl methanols from cyclopropyl-substituted benzaldehydes. Careful attention to anhydrous conditions and temperature control is essential for achieving high yields and preserving the integrity of the cyclopropyl ring. The resulting products are valuable intermediates for the synthesis of complex molecules with potential applications in drug discovery and development, leveraging the beneficial properties conferred by the cyclopropyl moiety.

References

Application Notes and Protocols: (2-Cyclopropylphenyl)methanol in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of (2-Cyclopropylphenyl)methanol as a versatile building block in the synthesis of fine chemicals. The unique structural combination of a phenyl ring, a cyclopropyl group, and a primary alcohol moiety makes it a valuable precursor for a range of molecular scaffolds, particularly in the construction of heterocyclic systems and other complex organic molecules relevant to pharmaceutical and materials science research.

Synthesis of Substituted Tetrahydropyrans via Prins Cyclization

This compound and its derivatives serve as effective substitutes for homoallylic aryl alcohols in the Prins cyclization reaction. This acid-catalyzed reaction with aldehydes provides an efficient pathway to construct cis-2,6-disubstituted tetrahydropyran rings, which are common structural motifs in numerous biologically active natural products.[1]

Application Highlight: Synthesis of (±)-Centrolobine

A notable application of this methodology is the total synthesis of (±)-centrolobine, a natural product with a tetrahydropyran core. The key step involves the Prins cyclization of a 2-arylcyclopropylmethanol with an aliphatic aldehyde, proceeding in high yield and diastereoselectivity.[1]

Quantitative Data: Prins Cyclization Yields
EntryAldehydeProductYield (%)
1Heptanalcis-2-hexyl-6-(2-cyclopropylphenyl)tetrahydropyran88
2Isovaleraldehydecis-2-isobutyl-6-(2-cyclopropylphenyl)tetrahydropyran85
3Cyclohexanecarboxaldehydecis-2-cyclohexyl-6-(2-cyclopropylphenyl)tetrahydropyran90

Data adapted from Yadav, V. K., et al., Chem. Commun., 2014, 50, 15457-15460.[1]

Experimental Protocol: General Procedure for Prins Cyclization
  • Preparation: To a stirred solution of the 2-arylcyclopropylmethanol (1.0 equiv) and an aldehyde (1.2 equiv) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add tin(IV) chloride (SnCl₄, 1.5 equiv) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC analysis (typically 2-4 hours) until the starting material is consumed.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired cis-2,6-disubstituted tetrahydropyran.[1]

Reaction Workflow

G 2-Cyclopropylphenyl_methanol This compound SnCl4 SnCl4 (Lewis Acid) Quench Quench (NaHCO3) Aldehyde Aldehyde DCM CH2Cl2 (Solvent) Temp -78 °C to RT Extract Extraction (DCM) Purify Column Chromatography Product cis-2,6-Disubstituted Tetrahydropyran Purify->Product

Caption: Prins Cyclization Workflow.

General Synthetic Transformations

This compound can undergo a variety of standard organic transformations typical for a primary benzylic alcohol. The following protocols are representative procedures and may require optimization for specific substrates and scales.

a) Oxidation to (2-Cyclopropylphenyl)methanal

The primary alcohol can be oxidized to the corresponding aldehyde, a valuable intermediate for reactions such as Wittig olefination, aldol condensation, and reductive amination.

  • Preparation: Suspend pyridinium chlorochromate (PCC, 1.5 equiv) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.

  • Reaction: Add a solution of this compound (1.0 equiv) in anhydrous dichloromethane to the PCC suspension in one portion. Stir the mixture at room temperature for 2-3 hours or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite®, washing with additional diethyl ether.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude (2-Cyclopropylphenyl)methanal, which can be used directly or purified by column chromatography.

b) Etherification

The hydroxyl group can be converted to an ether, a common functional group in pharmaceuticals and a useful protecting group.

  • Deprotonation: To a solution of this compound (1.0 equiv) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 equiv) portion-wise at 0 °C.

  • Reaction: After the evolution of hydrogen gas ceases, add an alkyl halide (e.g., methyl iodide, ethyl bromide; 1.2 equiv) and allow the reaction to warm to room temperature. Stir until the reaction is complete as monitored by TLC.

  • Quenching and Extraction: Carefully quench the reaction with water and extract the product with diethyl ether or ethyl acetate.

  • Drying and Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. Purify the residue by column chromatography.

c) Esterification

Esterification of this compound provides access to esters that can be used as fragrances, plasticizers, or as prodrugs in medicinal chemistry.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in an excess of a carboxylic acid (e.g., acetic acid) or an alcohol with a carboxylic acid (e.g., methanol with acetic acid).

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

  • Reaction: Heat the mixture to reflux, and if necessary, remove the water formed during the reaction using a Dean-Stark apparatus. Monitor the reaction progress by TLC.

  • Workup and Purification: After cooling, dilute the mixture with water and neutralize the acid. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify by column chromatography or distillation.

Synthetic Pathways Overview

G cluster_products Fine Chemical Intermediates Start This compound Aldehyde (2-Cyclopropylphenyl)methanal Start->Aldehyde Oxidation (e.g., PCC) Ether Alkyl (2-Cyclopropylphenyl)methyl Ether Start->Ether Etherification (e.g., Williamson) Ester (2-Cyclopropylphenyl)methyl Ester Start->Ester Esterification (e.g., Fischer) Tetrahydropyran cis-2,6-Disubstituted Tetrahydropyran Start->Tetrahydropyran Prins Cyclization (+ Aldehyde, SnCl4)

Caption: Synthetic Utility of this compound.

References

The Power of Three: Accelerating Drug Discovery with Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

In the high-stakes world of drug discovery, speed, efficiency, and diversity are paramount. Traditional linear synthesis, often involving numerous steps with purification of intermediates, can be a significant bottleneck in the generation of novel chemical entities. Multi-component reactions (MCRs) have emerged as a powerful strategy to overcome these limitations.[1][2] MCRs are one-pot processes where three or more reactants combine to form a complex product that incorporates all or most of the atoms of the starting materials.[1] This inherent efficiency leads to higher atom and step economy, reduced waste, and a significant decrease in the time and resources required for synthesis.[3][4] Consequently, MCRs are exceptionally well-suited for the rapid generation of large and diverse compound libraries, a critical aspect of hit identification and lead optimization in drug discovery.[5][6]

This document provides an overview of the application of several key MCRs in drug discovery, complete with detailed experimental protocols and quantitative data for the synthesis of biologically active molecules.

Key Multi-Component Reactions in Drug Discovery

Several MCRs have become indispensable tools for medicinal chemists. These include:

  • Ugi Reaction: A four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.[7] This reaction is highly versatile and has been used to synthesize a wide range of peptidomimetics and heterocyclic scaffolds with pharmaceutical applications.[7][8][9]

  • Passerini Reaction: A three-component reaction involving an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield α-acyloxy carboxamides.[10][11][12][13] This reaction is particularly useful for creating ester-containing compounds with diverse biological activities.[14]

  • Biginelli Reaction: A three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones or thiones.[15] These scaffolds are found in numerous clinically used drugs, particularly calcium channel blockers.[15]

  • Hantzsch Dihydropyridine Synthesis: A four-component reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia) to produce 1,4-dihydropyridines.[15][16][17] This reaction is a cornerstone for the synthesis of a major class of cardiovascular drugs.[15][18]

The following sections will delve into specific applications of these MCRs, providing practical protocols and showcasing their utility in generating libraries of bioactive compounds.

Application 1: Ugi Reaction for the Synthesis of Praziquantel Analogues

The anti-schistosomal drug Praziquantel (PZQ) is a prime example of a pharmaceutical whose synthesis can be significantly streamlined using an MCR-based approach. The core tetrahydroisoquinoline scaffold of PZQ can be efficiently assembled through a key Ugi four-component reaction (4CR) followed by a Pictet-Spengler cyclization.[19][20][21] This two-step, one-pot procedure allows for the rapid generation of diverse PZQ analogues for structure-activity relationship (SAR) studies.[20][22][23]

Experimental Workflow: Ugi/Pictet-Spengler Synthesis of Praziquantel Analogues

G cluster_0 Ugi Four-Component Reaction (One-Pot) cluster_1 Pictet-Spengler Cyclization cluster_2 Biological Evaluation amine Amine (e.g., Aminoacetaldehyde dimethyl acetal) ugi_product Ugi Adduct (Acylaminoamide intermediate) amine->ugi_product aldehyde Aldehyde aldehyde->ugi_product acid Carboxylic Acid (e.g., Cyclohexanecarboxylic acid) acid->ugi_product isocyanide Isocyanide (e.g., Phenylethyl isocyanide) isocyanide->ugi_product praziquantel Praziquantel Analogue ugi_product->praziquantel Acid catalyst (e.g., CH3SO3H) screening In vitro Schistosoma mansoni worm viability assay praziquantel->screening

Caption: Workflow for the synthesis and evaluation of Praziquantel analogues.

Protocol: General Procedure for the Ugi/Pictet-Spengler Synthesis of Praziquantel Analogues

This protocol is adapted from a published procedure for the synthesis of PZQ derivatives.[20]

Materials:

  • Amine (e.g., aminoacetaldehyde dimethyl acetal, 1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Carboxylic acid (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • Methanol (MeOH)

  • Methanesulfonic acid (CH₃SO₃H)

  • Magnesium sulfate (MgSO₄)

  • 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Ugi Reaction: To a solution of the amine (1.0 equiv) in methanol, add the aldehyde (1.0 equiv), carboxylic acid (1.0 equiv), and isocyanide (1.0 equiv) at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Pictet-Spengler Cyclization: Dissolve the crude Ugi product in 1,2-dichloroethane. Add magnesium sulfate and methanesulfonic acid.

  • Heat the mixture to 80 °C and stir for the time indicated by TLC analysis.

  • Cool the reaction mixture to room temperature and quench with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (DCM).

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired Praziquantel analogue.

Quantitative Data: Synthesis of Praziquantel Analogues

The following table summarizes the yields for a selection of praziquantel analogues synthesized using the Ugi/Pictet-Spengler approach. The biological activity is presented as the percentage of worm viability at a given concentration.

EntryAldehydeCarboxylic AcidIsocyanideOverall Yield (%)% Worm Viability @ 10 µg/mL
1 FormaldehydeCyclohexanecarboxylic acid2-(3,4-dimethoxyphenyl)ethyl isocyanide750
2 AcetaldehydeCyclohexanecarboxylic acid2-phenylethyl isocyanide6810
3 BenzaldehydeCyclohexanecarboxylic acid2-phenylethyl isocyanide725
4 FormaldehydeAcetic acid2-phenylethyl isocyanide6525
5 FormaldehydeCyclohexanecarboxylic acid2-(4-chlorophenyl)ethyl isocyanide708

Application 2: Biginelli Reaction for the Synthesis of Anticancer Dihydropyrimidinones

The Biginelli reaction provides a straightforward entry to dihydropyrimidinones (DHPMs), a privileged scaffold in medicinal chemistry.[16] A notable example is Monastrol, a selective inhibitor of the mitotic kinesin Eg5, which was identified through this MCR.[10][24] The synthesis of Monastrol and its analogues allows for the exploration of SAR to develop potent anticancer agents.[10][11][25]

Signaling Pathway: Monastrol Inhibition of Mitotic Kinesin Eg5

G cluster_0 Normal Mitosis cluster_1 Inhibition by Monastrol Eg5 Mitotic Kinesin Eg5 Microtubules Microtubules Eg5->Microtubules Slides antiparallel microtubules Spindle Bipolar Spindle Formation Microtubules->Spindle CellDivision Cell Division Spindle->CellDivision Monastrol Monastrol Monastrol->Eg5 Inhibits ATPase activity

Caption: Monastrol inhibits the motor protein Eg5, leading to mitotic arrest.

Protocol: Microwave-Assisted Synthesis of Monastrol

This protocol is a rapid and efficient method for the synthesis of Monastrol using microwave irradiation.[8][9]

Materials:

  • 3-Hydroxybenzaldehyde (1.0 equiv)

  • Ethyl acetoacetate (1.0 equiv)

  • Thiourea (1.5 equiv)

  • Hydrochloric acid (catalytic amount)

  • Ethanol

  • Microwave reactor vial with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine 3-hydroxybenzaldehyde, ethyl acetoacetate, thiourea, and a catalytic amount of hydrochloric acid in ethanol.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for 30 minutes.

  • After the reaction is complete, cool the vial to room temperature. The product will precipitate out of the solution.

  • Collect the crude product by vacuum filtration.

  • Wash the solid with cold ethanol.

  • The product can be purified by recrystallization from ethanol to yield pure Monastrol. A simple precipitation/filtration step can provide monastrol in 76% isolated yield and high purity.[8] An alternative purification by column chromatography can yield the product in 86% yield.[8]

Quantitative Data: Anticancer Activity of Dihydropyrimidinone Analogues

The following table presents the synthesis yields and in vitro anticancer activity (GI₅₀ values) of a series of dihydropyrimidinone analogues against various cancer cell lines.

CompoundR (Aldehyde)Yield (%)GI₅₀ (µM) - Leukemia (SR)GI₅₀ (µM) - Renal Cancer (UO-31)
1 4-Chlorophenyl850.51.2
2 3-Hydroxyphenyl (Monastrol)861425
3 4-Methoxyphenyl92>100>100
4 4-Nitrophenyl885.89.1
5 Phenyl904562

Application 3: Hantzsch Synthesis of 1,4-Dihydropyridine Calcium Channel Blockers

The Hantzsch dihydropyridine synthesis is a classic MCR that provides access to 1,4-dihydropyridines (DHPs), a class of drugs widely used as L-type calcium channel blockers for the treatment of hypertension and angina.[1][15] The versatility of this reaction allows for the synthesis of large libraries of DHP analogues for SAR studies to optimize their pharmacological properties.[12]

Logical Relationship: Hantzsch Synthesis in Drug Development

G Start Simple Starting Materials (Aldehyde, β-Ketoester, Ammonia) Hantzsch Hantzsch Reaction (One-Pot Synthesis) Start->Hantzsch Library Library of 1,4-Dihydropyridine Analogues Hantzsch->Library SAR Structure-Activity Relationship (SAR) Studies Library->SAR Lead Lead Compound (e.g., Nifedipine) SAR->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Role of Hantzsch synthesis in the drug development pipeline.

Protocol: General Procedure for the Hantzsch Synthesis of 1,4-Dihydropyridines

This is a general protocol for the classical Hantzsch synthesis.

Materials:

  • Aldehyde (1.0 equiv)

  • β-Ketoester (e.g., ethyl acetoacetate, 2.0 equiv)

  • Ammonia source (e.g., ammonium acetate or aqueous ammonia, 1.0 equiv)

  • Ethanol or Methanol

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add the aldehyde, β-ketoester, and ammonia source in a suitable solvent like ethanol.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-8 hours.

  • After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the crude product by vacuum filtration.

  • Wash the solid with cold solvent.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 1,4-dihydropyridine derivative.

Quantitative Data: Synthesis and Calcium Channel Blocking Activity of 1,4-Dihydropyridine Analogues

The following table summarizes the yields and biological activity of a series of 1,4-dihydropyridine analogues.

CompoundR (Aldehyde)R' (β-Ketoester)Yield (%)IC₅₀ (nM) - L-type Ca²⁺ Channel
1 2-NitrophenylMethyl8515
2 3-NitrophenylEthyl8225
3 PhenylMethyl90500
4 4-ChlorophenylEthyl8880
5 2,3-DichlorophenylMethyl7510

Application 4: Passerini Reaction for the Synthesis of α-Acyloxy Carboxamides as Anticancer Agents

The Passerini three-component reaction is an efficient method for synthesizing α-acyloxy carboxamides.[10][11][12][13] These structures can be designed to mimic the pharmacophoric features of various lead apoptotic inducers, making them promising candidates for anticancer drug discovery.[3][14]

Experimental Workflow: Passerini Reaction for Anticancer Drug Discovery

G cluster_0 Passerini Three-Component Reaction cluster_1 Biological Evaluation ketone Ketone (e.g., Cyclohexanone) passerini_product α-Acyloxy Carboxamide ketone->passerini_product acid Carboxylic Acid acid->passerini_product isocyanide Isocyanide (e.g., p-Nitrophenyl isocyanide) isocyanide->passerini_product cytotoxicity Cytotoxicity Assay (e.g., MTT assay on cancer cell lines) passerini_product->cytotoxicity caspase_assay Caspase Activation Assay cytotoxicity->caspase_assay

Caption: Workflow for the synthesis and evaluation of α-acyloxy carboxamides.

Protocol: General Procedure for the Passerini Reaction

Materials:

  • Ketone or Aldehyde (1.0 equiv)

  • Carboxylic acid (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • Dichloromethane (DCM) as solvent

Procedure:

  • To a solution of the carboxylic acid in dichloromethane, add the ketone or aldehyde and the isocyanide.

  • Stir the reaction mixture at room temperature for 24-72 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure α-acyloxy carboxamide.

Quantitative Data: Anticancer Activity of α-Acyloxy Carboxamides

The following table presents the synthesis yields and in vitro anticancer activity (IC₅₀ values) of a series of α-acyloxy carboxamides against different cancer cell lines.

CompoundCarboxylic AcidYield (%)IC₅₀ (µM) - MCF-7 (Breast Cancer)IC₅₀ (µM) - HepG-2 (Liver Cancer)
1 2-Bromobenzoic acid780.520.89
2 4-Nitrobenzoic acid851.252.14
3 Acetic acid7215.622.3
4 Benzoic acid808.911.5
5 2-Furoic acid750.781.05

Conclusion

Multi-component reactions represent a paradigm shift in synthetic chemistry, offering a more efficient, economical, and environmentally friendly approach to the synthesis of complex molecules.[1][2][4] Their application in drug discovery has been instrumental in accelerating the generation of diverse compound libraries, leading to the identification of novel drug candidates with a wide range of therapeutic applications. The protocols and data presented herein demonstrate the practical utility of MCRs and provide a foundation for researchers to leverage these powerful reactions in their own drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (2-Cyclopropylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (2-Cyclopropylphenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary and most effective laboratory-scale purification techniques for this compound are flash column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: How can I quickly assess the purity of my this compound sample?

A2: Thin-Layer Chromatography (TLC) is a rapid and efficient method for a qualitative assessment of purity. A single spot on the TLC plate is a strong indication of high purity, whereas multiple spots suggest the presence of impurities.

  • Recommended TLC Conditions:

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: A starting point is a mixture of Ethyl Acetate and Hexane (e.g., 20:80 v/v). The polarity can be adjusted to achieve optimal separation.

    • Visualization: The TLC plate can be visualized under UV light (254 nm) due to the aromatic ring in the molecule. Staining with a potassium permanganate solution can also be effective as it reacts with the alcohol functional group.

Q3: What are the likely impurities in a sample of this compound synthesized via a Grignard reaction?

A3: If this compound is synthesized by the reaction of a Grignard reagent with 2-cyclopropylbenzaldehyde, potential impurities include unreacted starting aldehyde, biphenyl (from the coupling of the Grignard reagent), and various magnesium salts.

Troubleshooting Guides

Flash Column Chromatography

Problem 1: Poor separation of this compound from impurities on the silica gel column.

  • Possible Cause: The mobile phase polarity is not optimized.

  • Troubleshooting Steps:

    • Optimize via TLC: Before running the column, systematically test different solvent systems using TLC. An ideal mobile phase should provide a retention factor (Rf) of approximately 0.25-0.35 for this compound and maximize the separation between its spot and those of the impurities.

    • Solvent System Selection: For a moderately polar compound like this compound, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a standard choice.[1]

    • Gradient Elution: If there is a significant polarity difference between the desired compound and impurities, a gradient elution can be employed. Start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent. For instance, begin with 5% ethyl acetate in hexanes and gradually increase to 30%.

Problem 2: The compound is eluting too quickly (high Rf) or not at all (Rf = 0).

  • Possible Cause: The mobile phase is too polar or not polar enough.

  • Troubleshooting Steps:

    • If Rf is too high: Decrease the polarity of the mobile phase by reducing the proportion of the polar solvent (e.g., ethyl acetate).

    • If Rf is too low: Increase the polarity of the mobile phase by increasing the proportion of the polar solvent.

Recrystallization

Problem 1: this compound is "oiling out" instead of forming crystals.

  • Possible Cause: The compound's melting point may be low, or the concentration of impurities is high, leading to a significant melting point depression. It can also occur if the solution is cooled too rapidly.[2]

  • Troubleshooting Steps:

    • Re-heat and Add Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional "good" solvent (one in which the compound is soluble).

    • Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask can promote gradual cooling, which is crucial for crystal lattice formation.[3] Do not place it directly in an ice bath.

    • Consider a Different Solvent System: If oiling out persists, a different solvent or a mixed solvent system may be necessary.

Problem 2: No crystals are forming, even after the solution has cooled.

  • Possible Cause: The solution may not be supersaturated, meaning too much solvent was used, or nucleation has not been initiated.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites.[2]

      • Seed Crystals: Add a tiny crystal of pure this compound to the solution to act as a template for crystal growth.[2]

    • Reduce Solvent Volume: If crystallization does not occur, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Allow it to cool slowly again.

    • Use an Anti-Solvent (for mixed solvent systems): If you are using a solvent in which the compound is highly soluble, you can slowly add a miscible "anti-solvent" in which the compound is insoluble until the solution becomes slightly cloudy, then heat to clarify and cool slowly.[4]

Problem 3: The yield of recrystallized product is very low.

  • Possible Cause: Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during filtration.

  • Troubleshooting Steps:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Thorough Cooling: Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation.

    • Wash with Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove residual impurities without dissolving a significant amount of the product.

Data Presentation

Purification TechniqueSolvent System (v/v)Purity Achieved (Representative)Yield (Representative)Notes
Flash Column ChromatographyEthyl Acetate / Hexane (15:85 to 30:70 gradient)>98%70-90%Effective for removing both more and less polar impurities.
RecrystallizationIsopropanol / Water>99%60-80%Good for removing small amounts of impurities. Oiling out can be an issue.
RecrystallizationToluene / Heptane>99%65-85%Can be effective if the compound is an oil at room temperature.

Note: The purity and yield values are representative and can vary depending on the initial purity of the crude material and the specific experimental conditions.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Mobile Phase Selection: Determine the optimal mobile phase composition by TLC analysis. A common starting point for this compound is 20% ethyl acetate in hexanes.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes) and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial mobile phase. Collect fractions and monitor the elution by TLC. If necessary, gradually increase the polarity of the mobile phase to elute the compound.

  • Fraction Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Isopropanol/Water)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (isopropanol) and heat the mixture with gentle swirling until the solid completely dissolves.

  • Addition of Anti-Solvent: While the solution is hot, add the "bad" solvent (water) dropwise until the solution becomes faintly and persistently cloudy.[4]

  • Clarification: Add a few more drops of the "good" solvent (isopropanol) until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold mixture of the recrystallization solvents.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification cluster_end Final Product crude Crude this compound tlc Purity Check (TLC) crude->tlc column Flash Column Chromatography tlc->column Multiple Spots recrystal Recrystallization tlc->recrystal Minor Impurities pure Pure this compound column->pure recrystal->pure analysis Final Purity Analysis (e.g., NMR, GC-MS) pure->analysis troubleshooting_recrystallization start Recrystallization Attempt oiling_out Problem: 'Oiling Out' start->oiling_out Unsuccessful no_crystals Problem: No Crystals Form start->no_crystals Unsuccessful success Successful Crystallization start->success Successful solution1 Re-heat & Add More 'Good' Solvent oiling_out->solution1 solution3 Induce Nucleation (Scratch / Seed) no_crystals->solution3 solution2 Cool Slowly solution1->solution2 solution2->success solution3->success If successful solution4 Reduce Solvent Volume solution3->solution4 If unsuccessful solution4->success

References

Technical Support Center: Overcoming Challenges in the Scale-up of Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cyclopropanation Reaction Scale-up. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and troubleshooting strategies encountered during the scale-up of cyclopropanation reactions.

Frequently Asked Questions (FAQs)

Q1: We are planning to scale up a cyclopropanation reaction. What are the primary safety concerns we should address?

A1: Scaling up any chemical reaction introduces new safety challenges that must be carefully managed. For cyclopropanation reactions, key considerations include:

  • Thermal Management: Many cyclopropanation reactions are exothermic. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. This can lead to a dangerous increase in temperature and pressure, potentially causing a runaway reaction. Continuous monitoring of the internal reaction temperature is critical, and a robust cooling system must be in place.

  • Reagent Handling and Addition: Handling larger quantities of potentially hazardous reagents, such as diazomethane or pyrophoric organozinc compounds, increases risk. The method of reagent addition becomes more critical on a larger scale to control the reaction rate and temperature. Slow, controlled addition is often necessary.

  • Gas Evolution: Some cyclopropanation methods, particularly those using diazo compounds, release nitrogen gas. The system must be designed to safely vent the evolved gas to prevent pressure buildup.

  • Solvent and Reagent Choice: Reagents and solvents that are manageable on a lab scale may be too hazardous or expensive for large-scale operations. A thorough risk assessment of all chemicals at the intended scale is essential.

Q2: Our cyclopropanation reaction works well on a small scale, but the yield drops significantly upon scale-up. What are the likely causes?

A2: A drop in yield during scale-up is a common issue and can be attributed to several factors:

  • Inefficient Mixing: In larger reactors, achieving homogeneous mixing can be difficult. This can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and decomposition of reagents or products.

  • Poor Temperature Control: As mentioned, inadequate heat dissipation can lead to side reactions or product degradation, thus lowering the yield.

  • Mass Transfer Limitations: In heterogeneous reactions (e.g., using a solid catalyst), the rate may become limited by the diffusion of reactants to the catalyst surface, which is more pronounced on a larger scale.

  • Sensitivity to Air and Moisture: Many catalysts used in cyclopropanation are sensitive to air and moisture. Ensuring an inert atmosphere and using anhydrous solvents becomes more challenging but also more critical in larger vessels.

Q3: How can we improve the stereoselectivity of our cyclopropanation reaction during scale-up?

A3: Maintaining or improving stereoselectivity on a larger scale requires careful control over reaction parameters:

  • Catalyst and Ligand Selection: The choice of catalyst and chiral ligand is the most critical factor for asymmetric cyclopropanation. The optimal ligand for a small-scale reaction may not be the most effective on a larger scale due to differences in reaction conditions.

  • Temperature: Temperature can have a significant impact on stereoselectivity. Lower temperatures often favor higher selectivity.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and, consequently, the stereoselectivity.

  • Reagent Addition Rate: Slow addition of the carbene precursor can help maintain a low concentration of the reactive intermediate, which can improve selectivity.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Catalyst Deactivation - Poisoning: Ensure the purity of all reagents and solvents to remove potential catalyst poisons like sulfur or water. Consider using a higher catalyst loading as a temporary solution. - Thermal Degradation: If the reaction is highly exothermic, poor heat transfer on a larger scale can lead to catalyst decomposition. Improve cooling and control the rate of reagent addition.
Inefficient Carbene/Carbenoid Generation - Base Strength/Solubility: In reactions like dibromocyclopropanation, ensure the base is strong enough and has sufficient contact with the carbene precursor. For phase-transfer catalysis, vigorous stirring is crucial. - Reagent Activity: For Simmons-Smith reactions, ensure the zinc-copper couple or diethylzinc is highly active. Freshly prepared reagents are often more effective.
Side Reactions - C-H Insertion: Some carbenes can undergo C-H insertion in addition to cyclopropanation. Lowering the reaction temperature may increase selectivity for cyclopropanation. - Product Decomposition: The cyclopropane product may be unstable under the reaction conditions. Minimize reaction time and purify the product promptly.
Issue 2: Catalyst Deactivation
Symptom Potential Cause Diagnostic & Solution
Gradual decrease in reaction rate and yield over time. Fouling (Coking): Deposition of carbonaceous material on the catalyst surface.Diagnosis: Analyze the spent catalyst for carbon content. Solution: Consider catalyst regeneration procedures (if applicable) or optimizing reaction conditions (e.g., lower temperature) to minimize coke formation.
Sharp drop in activity, especially after introducing a new batch of reagent. Poisoning: Irreversible binding of impurities to the catalyst's active sites.Diagnosis: Analyze all starting materials and solvents for known catalyst poisons (e.g., sulfur compounds for rhodium catalysts). Solution: Purify all reagents and solvents before use. A higher catalyst loading might overcome minor impurities.
Loss of activity when running the reaction at a higher temperature. Thermal Degradation (Sintering): Agglomeration of metal particles, reducing the active surface area.Diagnosis: Characterize the spent catalyst using techniques like TEM to observe particle size. Solution: Operate at a lower temperature or choose a more thermally stable catalyst support.

A decision tree to guide researchers in troubleshooting catalyst deactivation.

G start Catalyst Deactivation Suspected check_rate Is the reaction rate decreasing over time? start->check_rate check_reagents Was a new batch of reagent/solvent used? check_rate->check_reagents Yes check_temp Is the reaction run at high temperatures? check_rate->check_temp No fouling Fouling (coking) is likely. check_reagents->fouling No poisoning Poisoning is a strong possibility. check_reagents->poisoning Yes check_temp->fouling No sintering Thermal degradation (sintering) may have occurred. check_temp->sintering Yes solution_fouling Solution: Optimize conditions to reduce coke formation or regenerate catalyst. fouling->solution_fouling solution_poisoning Solution: Purify all reagents and solvents. Analyze for specific poisons. poisoning->solution_poisoning solution_sintering Solution: Use a more stable catalyst or lower the reaction temperature. sintering->solution_sintering

Caption: Troubleshooting workflow for catalyst deactivation.

Data Presentation

Table 1: Effect of Catalyst Loading on Enantioselectivity in Rhodium-Catalyzed Cyclopropanation

This table summarizes the effect of decreasing catalyst loading on the enantiomeric excess (ee) of the product in a representative rhodium-catalyzed cyclopropanation.

EntryCatalyst Loading (mol%)Enantiomeric Excess (ee, %)
11.097
20.596
30.191
40.0140

Data adapted from a study on dirhodium(II)-catalyzed cyclopropanation with aryldiazoacetates.[1]

Table 2: Influence of Solvent on Yield and Enantioselectivity

The choice of solvent can significantly impact both the yield and enantioselectivity of cyclopropanation reactions.

SolventYield (%)Enantiomeric Excess (ee, %)
Dichloromethane (CH₂Cl₂)9591
Ethyl AcetateLowerHigher
Isopropyl AcetateLowerHigher

Qualitative data indicates that while more selective solvents like ethyl acetate can enhance enantioselectivity, they may negatively affect the reaction yield.[2][3]

Experimental Protocols

Protocol 1: Scale-up of Simmons-Smith Cyclopropanation (Furukawa Modification)

This protocol describes a general procedure for the Simmons-Smith cyclopropanation of an alkene on a larger scale using diethylzinc and diiodomethane.

Materials:

  • Alkene (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Diethylzinc (2.0 eq, e.g., 1.0 M solution in hexanes)

  • Diiodomethane (2.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a suitably sized, dry, and inert-atmosphere-purged reactor, add the alkene and anhydrous DCM. Cool the mixture to 0 °C with stirring.

  • Reagent Addition: Slowly add the diethylzinc solution via a syringe pump or dropping funnel, maintaining the internal temperature at 0-5 °C. After the addition is complete, slowly add the diiodomethane dropwise, again controlling the temperature.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution. Be prepared for gas evolution.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by distillation or column chromatography.[4][5]

An experimental workflow for the Simmons-Smith cyclopropanation.

G start Start setup 1. Reaction Setup - Add alkene and DCM to reactor - Cool to 0 °C start->setup add_reagents 2. Reagent Addition - Slowly add diethylzinc - Slowly add diiodomethane setup->add_reagents react 3. Reaction - Warm to RT - Stir for 12-24h add_reagents->react monitor Monitor by TLC/GC react->monitor monitor->react Incomplete quench 4. Quenching - Cool to 0 °C - Slowly add sat. NH₄Cl monitor->quench Complete workup 5. Work-up - Separate layers - Extract aqueous phase - Dry organic phase quench->workup purify 6. Purification - Concentrate solvent - Distill or chromatograph workup->purify end End purify->end

Caption: Experimental workflow for Simmons-Smith cyclopropanation.

Protocol 2: General Procedure for Rhodium-Catalyzed Cyclopropanation at Low Catalyst Loading

This protocol provides a generalized procedure for rhodium-catalyzed cyclopropanation, which is often used in pharmaceutical manufacturing.

Materials:

  • Alkene (e.g., Styrene)

  • Diazoacetate (e.g., Ethyl diazoacetate)

  • Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄)

  • Anhydrous, degassed solvent (e.g., Dichloromethane)

Procedure:

  • Preparation of Glassware: All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: To the reaction vessel, add the alkene and the solvent.

  • Catalyst Addition: In a separate flask, dissolve the rhodium catalyst in a small amount of solvent and add it to the reaction mixture.

  • Diazo Compound Addition: Add the diazoacetate solution dropwise to the reaction mixture over a period of several hours using a syringe pump. The rate of addition is critical to maintain a low concentration of the diazo compound, which helps to prevent side reactions and control the exotherm.

  • Reaction: Stir the reaction at the desired temperature until the diazo compound is fully consumed (as indicated by the disappearance of its characteristic color or by TLC/IR analysis).

  • Work-up and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product is then purified, typically by column chromatography.

A logical diagram illustrating the key steps in a rhodium-catalyzed cyclopropanation.

G cluster_reactants Reactants cluster_catalyst Catalyst Alkene Alkene Product Cyclopropane Product Alkene->Product Diazoacetate Diazoacetate Carbene Rh-Carbene Intermediate Diazoacetate->Carbene + Rh(II) Catalyst Rh_Catalyst Rh(II) Catalyst Carbene->Product Carbene Transfer N2 N₂ Gas Carbene->N2 Product->Rh_Catalyst Catalyst Regeneration

Caption: Simplified catalytic cycle for rhodium-catalyzed cyclopropanation.

References

Identification of byproducts in (2-Cyclopropylphenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (2-Cyclopropylphenyl)methanol. The following information addresses common issues and byproducts encountered during two primary synthetic routes: the Grignard reaction of 2-bromobenzaldehyde with cyclopropylmagnesium bromide and the reduction of 2-cyclopropylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Grignard Reaction: This involves the reaction of a Grignard reagent, specifically cyclopropylmagnesium bromide, with 2-bromobenzaldehyde. This method forms the carbon-carbon bond between the cyclopropyl group and the phenyl ring in the process of creating the alcohol.

  • Reduction Reaction: This route starts with 2-cyclopropylbenzaldehyde, which is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH₄).

Q2: What are the primary byproducts I should be aware of for each synthetic route?

A2: Byproduct formation is a critical consideration for reaction efficiency and product purity.

  • For the Grignard Reaction: The most significant byproduct is typically the Wurtz coupling product, bicyclopropyl . This is formed by the reaction of two cyclopropylmagnesium bromide molecules. Unreacted 2-bromobenzaldehyde and residual Grignard reagent can also be present as impurities.

  • For the Reduction Reaction: This method is generally cleaner. The most common impurity is the unreacted 2-cyclopropylbenzaldehyde . In addition, borate esters can form during the reaction and workup, which are typically hydrolyzed to the desired alcohol but can sometimes persist if the workup is incomplete.

Q3: How can I minimize the formation of the bicyclopropyl byproduct in the Grignard reaction?

A3: Minimizing the Wurtz coupling byproduct, bicyclopropyl, is key to a successful Grignard synthesis.[1][2] Strategies include:

  • Slow Addition of the Grignard Reagent: Adding the cyclopropylmagnesium bromide solution dropwise to the 2-bromobenzaldehyde solution at a low temperature can help to ensure that the Grignard reagent reacts with the aldehyde as it is added, rather than with itself.

  • Use of a Catalyst: In some Grignard coupling reactions, the use of a catalyst can improve the selectivity for the desired cross-coupling product over the homo-coupling (Wurtz) product.

  • Continuous Flow Synthesis: Continuous production processes have been shown to improve the selectivity of Grignard reagent formation and reduce Wurtz coupling.[1][2]

Q4: My reduction of 2-cyclopropylbenzaldehyde is incomplete. What are the likely causes?

A4: Incomplete reduction can be due to several factors:

  • Insufficient Reducing Agent: Ensure that at least a stoichiometric amount, and often a slight excess, of the reducing agent (e.g., NaBH₄) is used.

  • Reagent Quality: The reducing agent may have degraded over time. Use fresh, high-quality reagents.

  • Reaction Time and Temperature: While NaBH₄ reductions are often rapid, ensure the reaction has proceeded for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

  • Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like methanol or ethanol are commonly used and can accelerate the reduction.

Troubleshooting Guides

Grignard Reaction Route: 2-Bromobenzaldehyde with Cyclopropylmagnesium Bromide
Issue Possible Cause(s) Troubleshooting Steps
Low to no yield of this compound Presence of water in glassware or reagents.Flame-dry all glassware before use. Use anhydrous solvents. Ensure the magnesium turnings are dry.
Poor quality of magnesium turnings (oxidized surface).Use fresh, shiny magnesium turnings. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane.
Incomplete formation of the Grignard reagent.Ensure the reaction to form the Grignard reagent has initiated (observe bubbling and/or a color change) before adding the bulk of the cyclopropyl bromide.
Significant amount of bicyclopropyl byproduct Wurtz coupling reaction is favored.Add the Grignard reagent slowly to the aldehyde at a low temperature (e.g., 0 °C).
Presence of unreacted 2-bromobenzaldehyde Insufficient Grignard reagent.Use a slight excess of the Grignard reagent (e.g., 1.1-1.2 equivalents).
Incomplete reaction.Allow the reaction to stir for a sufficient time after the addition of the Grignard reagent. Monitor by TLC.
Reduction Reaction Route: 2-Cyclopropylbenzaldehyde with Sodium Borohydride
Issue Possible Cause(s) Troubleshooting Steps
Incomplete reduction to the alcohol Insufficient NaBH₄.Use a slight excess of NaBH₄ (e.g., 1.2-1.5 equivalents).
Deactivated NaBH₄.Use a fresh bottle of sodium borohydride.
Reaction time is too short.Monitor the reaction by TLC until the starting aldehyde is consumed.
Formation of an oily, difficult-to-purify product Incomplete hydrolysis of borate ester intermediates.Ensure the aqueous workup is thorough. Acidifying the aqueous layer (e.g., with dilute HCl) can help hydrolyze any remaining borate esters.
Low isolated yield after workup Product is partially soluble in the aqueous layer.Perform multiple extractions with an organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery of the product.

Quantitative Data

The following table summarizes representative yields for the synthesis of this compound and related reactions. Please note that actual yields may vary depending on the specific reaction conditions and scale.

Synthetic Route Starting Materials Product Typical Yield (%) Major Byproduct(s) Byproduct Yield (%)
Grignard Reaction2-Bromobenzaldehyde, Cyclopropylmagnesium BromideThis compound60-75%Bicyclopropyl5-15%
Reduction Reaction2-Cyclopropylbenzaldehyde, NaBH₄This compound>90%Unreacted Aldehyde<5%

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, as activator)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Cyclopropyl bromide

  • 2-Bromobenzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (flame-dried)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine if necessary. Add a small amount of anhydrous ether to cover the magnesium.

  • In the dropping funnel, prepare a solution of cyclopropyl bromide (1.1 equivalents) in anhydrous ether.

  • Add a small portion of the cyclopropyl bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by bubbling and a color change.

  • Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve 2-bromobenzaldehyde (1.0 equivalent) in anhydrous ether and add it to the dropping funnel.

  • Add the 2-bromobenzaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with ether (2 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the desired product from byproducts like bicyclopropyl.

Protocol 2: Synthesis of this compound via Reduction

Materials:

  • 2-Cyclopropylbenzaldehyde

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Ethyl acetate or dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-cyclopropylbenzaldehyde (1.0 equivalent) in methanol or ethanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.2-1.5 equivalents) portion-wise to the stirred solution. Be cautious as hydrogen gas will be evolved.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by the slow addition of deionized water at 0 °C.

  • Acidify the mixture to pH ~5-6 with dilute hydrochloric acid to hydrolyze any borate esters.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate or dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure to obtain the crude product. If necessary, purify by flash column chromatography.

Visualizations

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dried Glassware & Reagents mg Add Mg Turnings start->mg ether1 Add Anhydrous Ether mg->ether1 cpbr Add Cyclopropyl Bromide Dropwise ether1->cpbr grignard Formation of Cyclopropylmagnesium Bromide cpbr->grignard add_aldehyde Add Aldehyde Solution Dropwise at 0°C grignard->add_aldehyde aldehyde 2-Bromobenzaldehyde in Anhydrous Ether aldehyde->add_aldehyde react Reaction at RT add_aldehyde->react quench Quench with aq. NH4Cl react->quench extract Extract with Ether quench->extract dry Dry over Na2SO4 extract->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Workflow for the Grignard synthesis of this compound.

Reduction_Workflow cluster_reaction Reduction Reaction cluster_workup Workup & Purification start 2-Cyclopropylbenzaldehyde in Methanol cool Cool to 0°C start->cool add_nabh4 Add NaBH4 Portion-wise cool->add_nabh4 react Stir at RT add_nabh4->react quench Quench with Water react->quench acidify Acidify with dilute HCl quench->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry over Na2SO4 extract->dry purify Purification (if needed) dry->purify product This compound purify->product

Caption: Workflow for the reduction synthesis of this compound.

References

Improving the enantiomeric excess in chiral cyclopropane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chiral cyclopropane synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments for improved enantiomeric excess (ee).

Frequently Asked Questions (FAQs)

Q1: My enantiomeric excess is consistently low. What are the most common factors I should investigate?

A1: Low enantiomeric excess in asymmetric cyclopropanation can stem from several sources. The most critical factors to investigate are the choice of solvent, the catalyst system (ligand and metal precursor), reaction temperature, and the purity of your starting materials. Sub-optimal conditions in any of these areas can lead to poor stereochemical control.

Q2: How significantly can the solvent choice impact the enantiomeric excess?

A2: The choice of solvent can have a dramatic effect on the enantioselectivity of an asymmetric cyclopropanation. Both the dielectric constant and the coordinating ability of the solvent play a crucial role.[1] For instance, in certain rhodium-catalyzed cyclopropanations, a switch from a coordinating solvent like methylene chloride to a non-coordinating solvent like pentane has been shown to increase the enantiomeric excess of the major diastereomer from 74% ee to 90% ee.[1] It is highly recommended to perform a solvent screen with a range of non-coordinating (e.g., pentane, hexane, toluene) and coordinating (e.g., THF, CH2Cl2) solvents to find the optimal medium for your specific reaction.

Q3: Can the structure of the chiral ligand be optimized?

A3: Absolutely. The chiral ligand is the heart of the asymmetric catalyst and its structure is paramount for achieving high enantioselectivity. Minor modifications to the ligand's steric and electronic properties can have a profound impact on the stereochemical outcome. For example, in Titanium-TADDOLate catalyzed cyclopropanations, modifications to the TADDOL backbone have been extensively studied to improve enantiomeric ratios.[2][3] It is often beneficial to screen a library of related ligands to identify the most effective one for your substrate.

Q4: What is the typical effect of temperature on enantioselectivity?

A4: As a general trend, lower reaction temperatures often lead to higher enantiomeric excess. This is because the energy difference between the diastereomeric transition states is more pronounced at lower temperatures, favoring the formation of one enantiomer. Conversely, increasing the temperature can sometimes lead to a decrease in enantioselectivity.[4] It is advisable to study the reaction at a range of temperatures (e.g., -78 °C, -20 °C, 0 °C, room temperature) to determine the optimal balance between reaction rate and enantioselectivity.

Troubleshooting Guide

Issue 1: Low Enantiomeric Excess (<50% ee)

This guide will walk you through a systematic approach to improving the enantiomeric excess of your chiral cyclopropanation reaction.

Troubleshooting Workflow

start Low ee (<50%) solvent Screen Solvents (Non-coordinating vs. Coordinating) start->solvent catalyst Optimize Catalyst System solvent->catalyst If ee improves, but still not optimal temp Vary Reaction Temperature catalyst->temp If ee improves, but still not optimal success High ee Achieved catalyst->success Optimal conditions found reagents Check Purity of Reagents temp->reagents If still low ee temp->success Optimal conditions found reagents->start Re-run with pure reagents

Caption: A logical workflow for troubleshooting low enantiomeric excess.

Step 1: Solvent Screening

The polarity and coordinating ability of the solvent can significantly influence the catalyst's chiral environment.

  • Recommendation: Perform the reaction in a range of solvents with varying dielectric constants. Start with common non-coordinating solvents (e.g., pentane, hexane, toluene) and coordinating solvents (e.g., CH2Cl2, THF, diethyl ether).

SolventDielectric Constant (ε)Typical Effect on ee
Pentane1.84Often increases ee for non-polar substrates
Hexane1.88Similar to pentane
Toluene2.38Good starting point for many reactions
Dichloromethane (CH2Cl2)8.93Commonly used, but can sometimes lower ee
Tetrahydrofuran (THF)7.58Coordinating solvent, can be detrimental
Diethyl Ether4.34Coordinating solvent, can be detrimental

Experimental Protocol: Solvent Screening

  • Set up a parallel reaction block with identical reaction vessels.

  • To each vessel, add the chiral catalyst and any necessary additives (e.g., molecular sieves).

  • Add the chosen solvent to each vessel.

  • Add the olefin substrate.

  • Initiate the reaction by adding the carbene precursor (e.g., diazo compound) slowly via syringe pump.

  • Maintain a constant temperature for all reactions.

  • Upon completion, quench the reactions and analyze the enantiomeric excess of the product by chiral HPLC or GC.

Step 2: Catalyst System Optimization

The choice of chiral ligand and metal, as well as the catalyst loading, are critical.

  • Recommendation:

    • Screen different chiral ligands. If using a known catalyst system, try derivatives of the ligand.

    • Optimize the catalyst loading. Higher loading does not always mean higher ee. In some cases, lower catalyst loading can improve selectivity.[2]

    • Ensure the catalyst is properly activated and handled under inert conditions if it is air or moisture sensitive.

    • Consider the use of additives. For example, molecular sieves can be crucial for removing trace amounts of water, which can deactivate the catalyst or reduce enantioselectivity.[2][3]

Catalyst ModificationRationale
Vary Ligand StructureFine-tunes the steric and electronic environment around the metal center.
Optimize Catalyst LoadingAffects reaction kinetics and can prevent catalyst aggregation.
Add Molecular SievesRemoves water, which can hydrolyze the catalyst or reagents.

Step 3: Temperature Variation

  • Recommendation: Run the reaction at a range of temperatures. A common starting point is room temperature, followed by 0 °C, -20 °C, and -78 °C. Be aware that lowering the temperature will likely decrease the reaction rate.

TemperatureGeneral Impact on eeGeneral Impact on Reaction Rate
Room Temperature (20-25 °C)BaselineFaster
0 °COften improves eeSlower
-20 °CFurther improvement in ee is possibleSignificantly slower
-78 °CCan lead to the highest ee, but may be impractically slowVery slow
Issue 2: Inconsistent or Poor Reproducibility of Enantiomeric Excess

Inconsistent results often point to issues with reagents or experimental setup.

Troubleshooting Workflow

start Inconsistent ee reagent_purity Verify Purity of All Reagents (Substrate, Carbene Precursor, Solvent) start->reagent_purity inert_atmosphere Ensure Rigorous Inert Atmosphere (Degas solvents, use Schlenk techniques) reagent_purity->inert_atmosphere If purity is confirmed addition_rate Control Addition Rate of Limiting Reagent (Use syringe pump for slow addition) inert_atmosphere->addition_rate If atmosphere is controlled consistent_stirring Ensure Consistent Stirring Speed addition_rate->consistent_stirring If addition is controlled reproducible Reproducible High ee consistent_stirring->reproducible

Caption: A workflow for addressing inconsistent enantiomeric excess.

  • Reagent Purity: Ensure all starting materials, especially the olefin and the carbene precursor (e.g., diazoalkane), are of high purity. Impurities can inhibit or poison the catalyst. Solvents should be anhydrous and freshly distilled.

  • Inert Atmosphere: Many asymmetric catalysts are sensitive to air and moisture. Ensure your reaction is performed under a rigorously inert atmosphere (e.g., argon or nitrogen).

  • Rate of Addition: The rate of addition of the limiting reagent, often the diazo compound, can be critical. A slow, controlled addition using a syringe pump often gives more reproducible and higher enantioselectivity by maintaining a low concentration of the reactive intermediate.

  • Stirring: Ensure consistent and efficient stirring to maintain a homogeneous reaction mixture.

Key Experimental Protocols

General Protocol for a Titanium-TADDOLate Catalyzed Asymmetric Cyclopropanation

This protocol is adapted from the work of Charette et al. and is effective for the cyclopropanation of allylic alcohols.[2][3]

Catalyst Preparation:

  • In a flame-dried Schlenk flask under an argon atmosphere, add TADDOL ligand (0.25 equiv) and 4 Å molecular sieves (1.7 g/mmol of TADDOL).

  • Add anhydrous CH2Cl2 as the solvent.

  • Add Ti(Oi-Pr)4 (0.25 equiv) to the suspension.

  • Stir the mixture at room temperature for at least 1 hour to form the active catalyst.

Cyclopropanation Reaction:

  • In a separate flame-dried Schlenk flask under argon, prepare a solution of the allylic alcohol (1.0 equiv) in anhydrous CH2Cl2.

  • Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).

  • Add a solution of bis(iodomethyl)zinc (Zn(CH2I)2) (1.0 equiv) to the allylic alcohol solution.

  • To this mixture, add the pre-formed suspension of the Ti-TADDOLate catalyst.

  • Stir the reaction at the set temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent, dry the organic layer over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Reaction Scheme

cluster_0 Asymmetric Cyclopropanation Allylic Alcohol Allylic Alcohol Cyclopropylmethanol Cyclopropylmethanol Allylic Alcohol->Cyclopropylmethanol 1. Zn(CH2I)2 2. Chiral Ti-TADDOLate catalyst CH2Cl2, -20 °C to 0 °C

Caption: General scheme for Titanium-TADDOLate catalyzed cyclopropanation.

References

Technical Support Center: Reactions Involving Benzylic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common synthetic reactions involving benzylic alcohols, tailored for researchers, scientists, and drug development professionals.

Section 1: Oxidation of Benzylic Alcohols

The oxidation of benzylic alcohols to aldehydes or ketones is a fundamental transformation, but it can be prone to issues like over-oxidation and low yields.

Frequently Asked Questions (FAQs)

Q1: My oxidation of a primary benzylic alcohol to the corresponding aldehyde is resulting in a low yield. What are the common causes?

A1: Low yields in benzylic alcohol oxidation are often traced to several factors:

  • Over-oxidation: The most common issue is the further oxidation of the desired aldehyde to a carboxylic acid, especially with strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.[1][2] This is often observed when reaction times are too long or temperatures are too high.[3]

  • Incomplete Conversion: The reaction may not have gone to completion. This can be due to insufficient oxidant, a deactivated catalyst, or suboptimal reaction conditions (e.g., temperature, concentration). It's common for a significant amount of starting material to remain unreacted in cases of low yield.[4]

  • Side Product Formation: Besides over-oxidation, other side reactions can consume the starting material or product.

  • Product Volatility: If the resulting aldehyde is volatile, it can be lost during the reaction or workup, especially if the reaction is heated.[5]

Q2: How can I prevent the over-oxidation of my benzylic alcohol to a carboxylic acid?

A2: Preventing over-oxidation requires careful control of the reaction conditions and choice of reagents.

  • Use Milder Oxidants: Employ selective, milder oxidizing agents. Reagents like pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or conditions like the Swern or Dess-Martin periodinane (DMP) oxidations are designed to stop at the aldehyde stage.

  • Control Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the product.[6]

  • "Green" Oxidants: Using hydrogen peroxide (H₂O₂) with a suitable catalyst can offer good selectivity with no over-oxidation to acids observed in many cases.[7] Similarly, using air or molecular oxygen as the oxidant with a heterogeneous catalyst can be highly selective.[8][9]

Q3: The reaction seems to be incomplete, with a lot of starting material left. How can I drive it to completion?

A3: To address an incomplete reaction:

  • Check Catalyst Activity: If using a heterogeneous catalyst (e.g., Pd/AlO(OH)), ensure it has not been deactivated or "poisoned."[10] For homogeneous catalysts, ensure it was prepared correctly and is fresh.[6]

  • Optimize Conditions: Gradually increase the temperature or reaction time while carefully monitoring for side product formation.[6] Ensure the stoichiometry of the oxidant is correct; a slight excess may be necessary.

  • Improve Solubility: If the starting material or reagents have poor solubility in the chosen solvent, this can hinder the reaction rate. Consider a different solvent system.

Data Summary: Oxidation of Benzyl Alcohol

The choice of oxidant significantly impacts yield and selectivity. The table below summarizes various methods for the oxidation of benzyl alcohol to benzaldehyde.

Oxidizing SystemCatalyst/ConditionsSolventTypical Yield (%)Reference(s)
Oxone / NaClNoneWater~90% (crude)[11]
Hydrogen Peroxide (H₂O₂)Sodium Molybdate / BTEACWaterHigh[7]
Molecular Oxygen (O₂)Pd-Zn/TiO₂Solvent-free>95% (selectivity)[12]
AirRu/Al₂O₃Solvent-free62% (conversion)[9]
AirThioxanthen-9-one (photocatalyst)DMSO85%[3]
TBHPIonic Iron(III) ComplexDichlorobenzene80-95%[13]

Troubleshooting Workflow: Low Aldehyde Yield

G cluster_analysis Analysis Results cluster_solutions Potential Solutions start Problem: Low Yield of Benzaldehyde q1 Analyze crude reaction mixture (TLC, GC, NMR) start->q1 result1 Significant starting material remains q1->result1 Incomplete Conversion result2 Presence of carboxylic acid detected q1->result2 Over-oxidation result3 Complex mixture/tar formation q1->result3 Side Reactions/Decomposition sol1a Increase reaction time/temperature result1->sol1a sol1b Increase oxidant stoichiometry result1->sol1b sol1c Check catalyst activity result1->sol1c sol2a Reduce reaction time result2->sol2a sol2b Use a milder, more selective oxidant (e.g., PCC, DMP) result2->sol2b sol2c Lower reaction temperature result2->sol2c sol3a Lower temperature result3->sol3a sol3b Ensure inert atmosphere if needed result3->sol3b sol3c Check reagent purity result3->sol3c

Caption: Troubleshooting workflow for low yield in benzylic alcohol oxidation.

Section 2: Nucleophilic Substitution of Benzylic Alcohols

Benzylic alcohols are excellent precursors for substitution reactions due to the stability of the benzylic carbocation. However, this reactivity can also lead to competing reaction pathways.

Frequently Asked Questions (FAQs)

Q1: My substitution reaction on a benzylic alcohol is slow and gives poor yield. What could be the issue?

A1: The reactivity of benzylic alcohols in substitution reactions depends heavily on activating the hydroxyl group, which is a poor leaving group (-OH).

  • Poor Leaving Group: The -OH group must first be converted into a good leaving group. This is typically done by protonating it with a strong acid to form an oxonium ion (-OH₂⁺), which leaves as water.[14]

  • Activation: Alternatively, the alcohol can be converted to a sulfonate ester (like a tosylate or mesylate) or an alkyl halide, which are excellent leaving groups for subsequent substitution.[15]

  • Mechanism Mismatch: The reaction conditions may not favor the required mechanism (Sₙ1 or Sₙ2). Benzylic substrates can undergo both, and the outcome depends on the substrate, nucleophile, and solvent.[16][17]

Q2: How do I choose between Sₙ1 and Sₙ2 conditions for my benzylic alcohol?

A2: The choice of pathway is critical for controlling the outcome.

  • Sₙ1 Reactions: These proceed through a stable benzylic carbocation intermediate.[16] They are favored by:

    • Tertiary (3°) or secondary (2°) benzylic alcohols.

    • Weak nucleophiles (e.g., water, alcohols).

    • Polar, protic solvents (e.g., water, ethanol) that can stabilize the carbocation.[18]

  • Sₙ2 Reactions: This is a concerted, single-step mechanism. It is favored by:

    • Primary (1°) benzylic alcohols with minimal steric hindrance.

    • Strong, non-basic nucleophiles (e.g., I⁻, CN⁻, N₃⁻).

    • Polar, aprotic solvents (e.g., DMF, DMSO, acetone).[19]

Q3: I am observing an alkene as a major byproduct. How can I prevent this elimination reaction?

A3: Elimination (E1 and E2) is a common competing reaction with substitution, especially at higher temperatures or with basic nucleophiles.[16]

  • E1 Competition: The E1 pathway competes with Sₙ1 as they share the same carbocation intermediate. To favor substitution, use a good, non-basic nucleophile in high concentration and avoid high temperatures.

  • E2 Competition: The E2 pathway competes with Sₙ2. It is favored by strong, sterically hindered bases (e.g., t-BuOK). To favor substitution, use a strong, non-hindered nucleophile that is a weak base (e.g., azide or cyanide).

Decision Diagram: Sₙ1 vs. Sₙ2 Pathway for Benzylic Systems

G start Benzylic Substrate (with good leaving group) sub Substrate Sterics start->sub prim Primary (1°) sub->prim sec Secondary (2°) sub->sec tert Tertiary (3°) sub->tert nuc Nucleophile Strength sol Solvent Type nuc_strong Strong Nucleophile (e.g., I⁻, CN⁻, RS⁻) prim->nuc_strong Favors Sₙ2 sec->nuc Can be Sₙ1 or Sₙ2 nuc_weak Weak Nucleophile (e.g., H₂O, ROH) tert->nuc_weak Favors Sₙ1 sol_aprotic Polar Aprotic Solvent (e.g., DMF, Acetone) nuc_strong->sol_aprotic in sol_protic Polar Protic Solvent (e.g., EtOH, H₂O) nuc_weak->sol_protic in outcome_sn2 Sₙ2 Pathway Dominates sol_aprotic->outcome_sn2 outcome_sn1 Sₙ1 Pathway Dominates sol_protic->outcome_sn1

Caption: Deciding between Sₙ1 and Sₙ2 pathways for benzylic substitution.

Section 3: Protection & Deprotection of Alcohols

The benzyl (Bn) group is a widely used protecting group for alcohols due to its stability under many conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for protecting an alcohol as a benzyl ether, and what are the potential issues?

A1: The most common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form an alkoxide, followed by an Sₙ2 reaction with a benzyl halide (e.g., benzyl bromide, BnBr).[19][20]

  • Potential Issues:

    • Base Sensitivity: The substrate must be stable to strongly basic conditions.

    • Steric Hindrance: This Sₙ2 reaction is inefficient for sterically hindered alcohols.[21]

    • Alternative Conditions: For base-sensitive substrates, protection can be achieved under acidic conditions using benzyl trichloroacetimidate or under neutral conditions using reagents like 2-benzyloxy-1-methylpyridinium triflate.[20][22]

Q2: My deprotection of a benzyl ether via catalytic hydrogenation (H₂, Pd/C) is not working. Why?

A2: While catalytic hydrogenation is the most common deprotection method, it can fail for several reasons:

  • Catalyst Poisoning: The palladium catalyst is sensitive to poisoning by sulfur-containing compounds, strong ligands, or certain functional groups, which will render it inactive.

  • Incompatible Functional Groups: Other functional groups in the molecule, such as alkenes, alkynes, or nitro groups, will also be reduced under these conditions.[23]

  • Steric Hindrance: A sterically hindered benzyl ether may have difficulty accessing the catalyst's surface, slowing the reaction.

  • Alternative Deprotection: If hydrogenation is not feasible, other methods include using strong acids (for acid-stable substrates), Birch reduction (Na, NH₃), or oxidative cleavage with DDQ, especially for electron-rich systems like p-methoxybenzyl (PMB) ethers.[20][23]

Q3: How can I selectively protect one hydroxyl group in a diol?

A3: Selective protection relies on the different reactivity of the hydroxyl groups.

  • Steric Control: A less sterically hindered primary alcohol will typically react faster than a secondary or tertiary one.

  • Milder Conditions: Using a milder base like silver oxide (Ag₂O) instead of NaH can improve selectivity for the most accessible hydroxyl group.[20]

  • Stoichiometry: Carefully controlling the stoichiometry by using only one equivalent of the base and benzylating agent can favor mono-protection.

Key Experimental Protocols

Protocol 1: Oxidation of Benzyl Alcohol with Oxone/NaCl[11]
  • Preparation: In a round-bottom flask with strong stirring, dissolve 31 g (100 mmol) of Oxone in 150 mL of water.

  • Addition: Add 6 g (100 mmol) of NaCl to the solution. Caution: This may release chlorine gas and should be done in a well-ventilated fume hood.

  • Reaction: Immediately after the NaCl dissolves, add 10.8 mL (100 mmol) of benzyl alcohol to the mixture.

  • Stirring: Stir the resulting emulsion vigorously at room temperature for 5 hours.

  • Work-up: Stop stirring and allow the layers to separate. The upper organic layer contains benzaldehyde and any unreacted benzyl alcohol. Collect the organic layer and wash it twice with water.

  • Purification: The crude benzaldehyde can be further purified via the bisulfite adduct method or by distillation.

Protocol 2: Two-Step Synthesis of Benzyl Azide via Tosylation[15]

Step 1: Tosylation of Benzyl Alcohol

  • Setup: Under an inert atmosphere, dissolve benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask and cool to 0 °C.

  • Reagent Addition: Add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq), keeping the temperature at 0 °C.

  • Reaction: Stir the mixture at 0 °C for 2-4 hours, monitoring progress by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield benzyl tosylate.

Step 2: Substitution with Azide

  • Setup: Dissolve the benzyl tosylate (1.0 eq) from Step 1 in dimethylformamide (DMF).

  • Reagent Addition: Add sodium azide (NaN₃, 1.5 eq) to the solution.

  • Reaction: Heat the mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

  • Work-up: After completion, cool the reaction and pour it into water. Extract the product with diethyl ether (3x). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield benzyl azide.

Protocol 3: Deprotection of a Benzyl Ether via Catalytic Hydrogenolysis[13][20]
  • Setup: Dissolve the benzyl-protected alcohol in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol % Pd).

  • Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

  • Reaction: Stir the mixture vigorously at room temperature until TLC analysis shows the complete disappearance of the starting material.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry completely in the air.

  • Purification: Rinse the Celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to obtain the deprotected alcohol.

References

Technical Support Center: Purification of Cyclopropyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of cyclopropyl-containing compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the removal of impurities from compounds featuring a cyclopropane ring.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of cyclopropyl-containing compounds.

Q1: What are the most common methods for purifying cyclopropyl-containing compounds?

A1: The primary purification techniques include:

  • Recrystallization: Ideal for solid compounds, often yielding high purity.[1][2][3]

  • Flash Column Chromatography: A versatile method for both solid and oily compounds, effective for separating mixtures with different polarities.[4][5]

  • Fractional Distillation: Suitable for volatile liquid compounds with close boiling points.[6]

  • Acid-Base Extraction: Effective for separating acidic or basic cyclopropyl compounds from neutral impurities.[7][8][9]

The choice of method depends on the physical state of your compound, the nature of the impurities, and the desired final purity.[5]

Q2: My cyclopropyl-containing product is an oil and will not crystallize. How can I purify it?

A2: For oily or non-crystalline products, flash column chromatography is the most suitable method.[5] If the compound is volatile, fractional distillation is a viable alternative, provided the compound is thermally stable and has a boiling point significantly different from its impurities.[5]

Q3: I'm concerned about the stability of the cyclopropane ring during purification. What precautions should I take?

A3: The cyclopropane ring is strained and can be susceptible to opening under harsh conditions.[10]

  • pH: Avoid strong acids and bases during extractions, as they can promote ring cleavage.[10][11]

  • Temperature: For thermally sensitive compounds, vacuum distillation is recommended to lower the boiling point and minimize the risk of thermal decomposition.[5] When performing reactions or purifications at elevated temperatures, it's crucial to monitor for any signs of degradation, such as darkening of the solution.

Q4: I am observing a low yield after purification. What are the common causes?

A4: Low recovery can stem from several factors:

  • Recrystallization:

    • Using too much solvent will result in the desired compound remaining in the mother liquor.[1]

    • Cooling the solution too quickly can lead to the formation of small, impure crystals that are difficult to collect.[2]

  • Chromatography:

    • Improper solvent system selection can lead to poor separation and co-elution of the product with impurities.

    • Product may be lost on the column if it binds too strongly to the stationary phase.

  • Distillation:

    • Decomposition of the compound at high temperatures.[5]

    • Inefficient fraction collection.

  • Extraction:

    • Incomplete transfer of the compound between the aqueous and organic layers. Performing multiple extractions can improve recovery.[8]

    • Emulsion formation can trap the product at the interface.

Q5: How do I remove unreacted starting materials from my cyclopropanation reaction, for example, after a Simmons-Smith reaction?

A5: Unreacted alkenes and reagents from a Simmons-Smith reaction can typically be removed by flash column chromatography. The difference in polarity between the nonpolar alkene starting material and the slightly more polar cyclopropanated product usually allows for good separation. Any remaining zinc salts are typically removed during the aqueous work-up prior to chromatography.

Data Presentation: Comparison of Purification Methods

The following tables summarize typical yields and purities achieved for different purification methods for various cyclopropyl-containing compounds. Note: These values are illustrative and can vary depending on the specific substrate, impurity profile, and experimental conditions.

Compound Type Purification Method Typical Yield (%) Typical Purity (%) Notes
Solid Cyclopropyl KetoneRecrystallization75-90>98Highly dependent on solvent selection.[12]
Oily Cyclopropyl KetoneFlash Chromatography60-85>95Purity depends on the separation of closely related impurities.
Volatile Cyclopropyl EtherFractional Distillation70-85>97Requires a significant difference in boiling points from impurities.
CyclopropylamineAcid-Base Extraction80-95 (recovery)>95Purity of the recovered amine is generally high.[7]

Experimental Protocols

Protocol 1: Recrystallization of a Solid Cyclopropyl-Containing Compound

This protocol outlines the general steps for purifying a solid cyclopropyl derivative by recrystallization.

  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube.

    • Add a few drops of a potential solvent and observe the solubility at room temperature. An ideal solvent should show low solubility at room temperature but high solubility when heated.[2]

    • Common solvents to test include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.[13]

  • Dissolution:

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) with stirring until the solid dissolves completely.[1]

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Flash Column Chromatography of an Oily Cyclopropyl Compound

This protocol provides a general procedure for purifying an oily cyclopropyl-containing product.

  • Solvent System Selection:

    • Using thin-layer chromatography (TLC), identify a solvent system (typically a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate) that provides good separation between your product and impurities. The target compound should have an Rf value of approximately 0.3.[5]

  • Column Packing:

    • Select a column of appropriate size for your sample amount.

    • Pack the column with silica gel as a slurry in the least polar solvent mixture determined from your TLC analysis.

  • Sample Loading:

    • Dissolve the crude oil in a minimal amount of the chromatography solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, applying gentle air pressure to maintain a steady flow.

    • Collect fractions and monitor them by TLC to identify which fractions contain the purified product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified oily product.

Protocol 3: Acid-Base Extraction of a Cyclopropylamine

This protocol describes the separation of a basic cyclopropylamine from neutral impurities.

  • Dissolution:

    • Dissolve the crude reaction mixture containing the cyclopropylamine in an organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Acidic Extraction:

    • Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel.

    • Shake the funnel gently to mix the layers, venting occasionally to release any pressure.

    • The basic cyclopropylamine will be protonated and move into the aqueous layer as its hydrochloride salt.

    • Separate the aqueous layer from the organic layer. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the amine.

  • Neutralization and Re-extraction:

    • Combine the acidic aqueous extracts in a clean flask.

    • Cool the flask in an ice bath and slowly add a dilute aqueous base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper).

    • The protonated amine will be neutralized and precipitate out or form an oily layer.

    • Extract the free amine back into an organic solvent (e.g., diethyl ether) using a separatory funnel. Perform multiple extractions.

  • Drying and Solvent Removal:

    • Combine the organic extracts containing the purified amine.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

    • Filter to remove the drying agent and remove the solvent by rotary evaporation to yield the purified cyclopropylamine.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization cluster_chromatography Flash Chromatography cluster_extraction Acid-Base Extraction (Amine) r1 Dissolve in Minimal Hot Solvent r2 Slow Cooling & Crystallization r1->r2 r3 Vacuum Filtration r2->r3 r4 Wash with Cold Solvent r3->r4 r5 Dry Crystals r4->r5 c1 Select Solvent System (TLC) c2 Pack Column c1->c2 c3 Load Sample c2->c3 c4 Elute & Collect Fractions c3->c4 c5 Combine & Evaporate c4->c5 e1 Dissolve in Organic Solvent e2 Extract with Aqueous Acid e1->e2 e3 Separate Layers e2->e3 e4 Basify Aqueous Layer e3->e4 e5 Re-extract with Organic Solvent e4->e5 e6 Dry & Evaporate e5->e6

Caption: General experimental workflows for common purification techniques.

troubleshooting_logic start Low Yield After Purification method Which Purification Method? start->method recryst Recrystallization method->recryst Solid chrom Chromatography method->chrom Solid/Oil distill Distillation method->distill Liquid extract Extraction method->extract Acid/Base recryst_q1 Too much solvent used? recryst->recryst_q1 chrom_q1 Poor separation on TLC? chrom->chrom_q1 distill_q1 Product decomposition? distill->distill_q1 extract_q1 Emulsion formed? extract->extract_q1 recryst_a1 Concentrate mother liquor and re-cool recryst_q1->recryst_a1 Yes recryst_q2 Cooled too quickly? recryst_q1->recryst_q2 No recryst_a2 Re-dissolve and cool slowly recryst_q2->recryst_a2 Yes chrom_a1 Optimize solvent system chrom_q1->chrom_a1 Yes chrom_q2 Product stuck on column? chrom_q1->chrom_q2 No chrom_a2 Use a more polar eluent chrom_q2->chrom_a2 Yes distill_a1 Use vacuum distillation distill_q1->distill_a1 Yes extract_a1 Add brine to break emulsion extract_q1->extract_a1 Yes

Caption: Troubleshooting logic for low purification yield.

References

Technical Support Center: Stability Studies of (2-Cyclopropylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stability studies on (2-Cyclopropylphenyl)methanol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways to consider for this compound?

A1: Based on the structure of this compound, the primary degradation pathways to investigate during forced degradation studies include oxidation, thermal degradation, and photolysis.[1][2] The benzylic alcohol moiety is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid. The cyclopropyl group may also be susceptible to rearrangement or degradation under harsh acidic or thermal conditions.

Q2: What are the recommended stress conditions for forced degradation studies?

A2: Forced degradation studies, also known as stress testing, are crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1][3] It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API).[4][5] More than 20% degradation may be considered abnormal and should be investigated.[4] Typical stress conditions to evaluate include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature, with heating to 50-60°C if no degradation is observed.[4]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature, with heating to 50-60°C if no degradation is observed.[4]

  • Oxidation: 3% to 30% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heating the solid drug substance and a solution at temperatures such as 60°C, 80°C, or higher, depending on the melting point and preliminary stability information.

  • Photostability: Exposing the drug substance in solid and solution form to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4]

Q3: Which analytical techniques are most suitable for stability testing of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and versatile technique for the separation, identification, and quantification of the parent drug and its degradation products.[6][7][8] Mass Spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the structural elucidation of unknown degradation products.[6][8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for detailed structural confirmation of isolated degradants.[6]

Troubleshooting Guide

Issue 1: No degradation is observed under initial stress conditions.

  • Question: I have subjected this compound to the initial stress conditions (e.g., 0.1 M HCl at RT for 24 hours) and see no significant degradation. What should I do?

  • Answer: If no degradation is observed, it is recommended to employ more stringent conditions.[7] This can include increasing the concentration of the stress agent (e.g., from 0.1 M to 1 M HCl), increasing the temperature (e.g., to 50-60°C), or extending the duration of the study.[4][7] It is important to increase the stress incrementally to avoid excessive degradation.

Issue 2: Excessive degradation (>20%) is observed.

  • Question: My initial oxidative stress test with 30% H₂O₂ resulted in almost complete degradation of the main compound. How can I achieve the target degradation of 5-20%?

  • Answer: When excessive degradation occurs, milder stress conditions should be applied.[7] For oxidative stress, you can decrease the concentration of hydrogen peroxide (e.g., to 3% or 1%), reduce the temperature, or shorten the exposure time. The goal is to achieve a degradation level that allows for the reliable detection and quantification of the primary degradation products.[5]

Issue 3: Poor peak shape or resolution in the HPLC chromatogram.

  • Question: I am observing peak tailing for the parent compound and co-elution of degradation products in my HPLC analysis. How can I improve the chromatography?

  • Answer: Poor peak shape and resolution can often be addressed by optimizing the HPLC method.[8] Consider the following adjustments:

    • Mobile Phase pH: Adjusting the pH of the mobile phase can improve the peak shape of ionizable compounds.

    • Organic Modifier: Switching the organic solvent (e.g., from methanol to acetonitrile) or using a gradient elution can improve the separation of peaks with different polarities.[8]

    • Column Chemistry: Trying a different stationary phase (e.g., phenyl or cyano instead of C18) can offer different selectivity for the analytes.[8]

    • Temperature: Optimizing the column temperature can affect the viscosity of the mobile phase and the kinetics of interaction with the stationary phase, potentially improving resolution.

Issue 4: A new, unexpected peak appears in the chromatogram of the control sample.

  • Question: A new peak has appeared in my control sample (stored under ambient conditions) during the stability study. What could be the cause?

  • Answer: The appearance of a new peak in the control sample could indicate several possibilities:

    • Interaction with Container/Closure: The drug substance may be interacting with the storage container or closure system.

    • Solvent-Induced Degradation: If the sample is in solution, the solvent itself may be causing degradation. For instance, methanol used as a solvent can sometimes lead to the formation of artifacts in the presence of certain enzymes or impurities.[9]

    • Contamination: The sample may have been contaminated during preparation or storage.

    • It is crucial to investigate the identity of this new peak and its source to ensure the integrity of the stability study.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)

Stress ConditionReagent/ConditionDurationTemperature% DegradationMajor Degradation Products
Acid Hydrolysis0.1 M HCl48 hours60°C8.2DP-1, DP-2
Base Hydrolysis0.1 M NaOH24 hours60°C12.5DP-3
Oxidation3% H₂O₂12 hoursRoom Temp18.7DP-4, DP-5
Thermal (Solid)N/A7 days80°C5.1DP-1
Thermal (Solution)Water:Acetonitrile (1:1)7 days80°C9.8DP-1, DP-3
Photolytic (Solid)ICH Q1BN/AN/A3.4DP-6
Photolytic (Solution)ICH Q1BN/AN/A7.6DP-6, DP-7

Table 2: Stability of this compound under Accelerated Conditions (40°C/75% RH) (Hypothetical Data)

Time PointAssay (%)Total Impurities (%)Appearance
Initial99.80.15White crystalline solid
1 Month99.50.42White crystalline solid
3 Months99.10.85White crystalline solid
6 Months98.51.35Off-white crystalline solid

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid/Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Keep at the specified temperature for the desired duration.

    • Oxidation: Mix the stock solution with an appropriate volume of H₂O₂ to achieve the target concentration (e.g., 3%). Protect from light and keep at room temperature.

    • Thermal: Transfer the stock solution or solid material to vials and place them in a calibrated oven at the desired temperature.

    • Photostability: Place the samples in a photostability chamber and expose them to light as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Dilute the samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method (Example)

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes, then hold for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxid Oxidation (3% H2O2, RT) prep->oxid therm Thermal Stress (Solid/Solution, 80°C) prep->therm photo Photostability (ICH Q1B) prep->photo hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc lcms LC-MS for Impurity Identification hplc->lcms If unknown impurities > threshold

Caption: Workflow for Forced Degradation Studies.

Troubleshooting_Logic start Start Stability Experiment check_degradation Is Degradation within 5-20%? start->check_degradation increase_stress Increase Stress (Temp, Conc., Time) check_degradation->increase_stress No (<5%) decrease_stress Decrease Stress (Temp, Conc., Time) check_degradation->decrease_stress Yes (>20%) check_chromatography Is Chromatography Acceptable? check_degradation->check_chromatography Yes (5-20%) increase_stress->check_degradation Re-evaluate decrease_stress->check_degradation Re-evaluate optimize_hplc Optimize HPLC Method (pH, Solvent, Column) check_chromatography->optimize_hplc No proceed Proceed with Analysis check_chromatography->proceed Yes optimize_hplc->check_chromatography Re-evaluate

Caption: Troubleshooting Logic for Stability Experiments.

References

Validation & Comparative

A Comparative Analysis of (2-Cyclopropylphenyl)methanol using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (2-Cyclopropylphenyl)methanol against two structurally related alternatives: (o-tolyl)methanol and phenylmethanol. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the structural elucidation and verification of these compounds.

Comparison of ¹H NMR Spectral Data

The ¹H NMR spectra of the three compounds reveal distinct chemical shifts and coupling patterns that are characteristic of their unique structural features. The presence of the cyclopropyl group in this compound, the methyl group in (o-tolyl)methanol, and the unsubstituted phenyl ring in phenylmethanol lead to notable differences in the aromatic and aliphatic regions of their respective spectra.

CompoundAromatic Protons (ppm)-CH₂OH Protons (ppm)Other Protons (ppm)Solvent
This compound7.05-7.29 (m, 5H)3.62 (d, J=7Hz, 2H)2.28 (br s, 1H, -OH), 1.81 (m, 1H, cyclopropyl-H), 1.46 (m, 1H, cyclopropyl-H), 0.95 (m, 2H, cyclopropyl-H)[1]CDCl₃
(o-tolyl)methanol7.31-7.15 (m, 6H)5.97 (s, 1H)3.63 (s, 1H, -OH), 2.29 (s, 3H, -CH₃)[2]CDCl₃
Phenylmethanol7.43–7.35 (m, 8H)5.88 (d, J=3.5Hz, 1H)2.24 (d, J=3.6Hz, 1H, -OH)CDCl₃

Comparison of ¹³C NMR Spectral Data

The ¹³C NMR spectra further differentiate the three compounds. The unique carbon environments introduced by the cyclopropyl and methyl substituents result in characteristic chemical shifts that are absent in the spectrum of phenylmethanol.

CompoundAromatic Carbons (ppm)-CH₂OH Carbon (ppm)Other Carbons (ppm)Solvent
This compoundPredicted data, specific shifts not experimentally found.PredictedPredicted-
(o-tolyl)methanol---CDCl₃
Phenylmethanol143.8, 128.5, 127.6, 126.576.3-CDCl₃

Note: Experimental ¹³C NMR data for this compound and (o-tolyl)methanol were not available in the searched resources. A predicted spectrum is available for this compound[3].

Experimental Protocols

The following is a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules.

1. Sample Preparation:

  • Accurately weigh 5-25 mg of the compound for ¹H NMR and 20-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter.

2. NMR Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution. This can be performed manually or automatically.

  • Tune and match the probe for the nucleus being observed (¹H or ¹³C).

3. Data Acquisition:

  • For ¹H NMR:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set an appropriate relaxation delay (e.g., 1-5 seconds) to allow for full relaxation of the protons between scans.

  • For ¹³C NMR:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • A higher number of scans is required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

    • Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the structural analysis of an organic compound using NMR spectroscopy.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Structure Elucidation Compound Compound of Interest Dissolution Dissolve in Deuterated Solvent Compound->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Spectrometer NMR Spectrometer Transfer->Spectrometer H1_Acquisition 1H NMR Acquisition Spectrometer->H1_Acquisition C13_Acquisition 13C NMR Acquisition Spectrometer->C13_Acquisition FT_H1 Fourier Transform (1H) H1_Acquisition->FT_H1 FT_C13 Fourier Transform (13C) C13_Acquisition->FT_C13 Phase_H1 Phase Correction (1H) FT_H1->Phase_H1 Calibrate_H1 Calibration (1H) Phase_H1->Calibrate_H1 Integrate_H1 Integration (1H) Calibrate_H1->Integrate_H1 Analyze_H1 Analyze 1H Spectrum (Chemical Shift, Multiplicity, Integration) Integrate_H1->Analyze_H1 Phase_C13 Phase Correction (13C) FT_C13->Phase_C13 Calibrate_C13 Calibration (13C) Phase_C13->Calibrate_C13 Analyze_C13 Analyze 13C Spectrum (Chemical Shift) Calibrate_C13->Analyze_C13 Structure Propose/Confirm Structure Analyze_H1->Structure Analyze_C13->Structure

References

A Comparative Guide to the Mass Spectrometry Fragmentation of Benzylic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecules is paramount. Benzylic alcohols, a common structural motif in pharmaceuticals, fragrances, and industrial chemicals, present unique characteristics in mass spectrometry analysis. This guide provides a detailed comparison of their fragmentation patterns under Electron Ionization (EI), offering experimental data and protocols to aid in their identification and characterization.

General Fragmentation Pathways in Benzylic Alcohols

Under Electron Ionization (EI), benzylic alcohols undergo several characteristic fragmentation reactions. The initial molecular ion (M⁺•) is often unstable and may be of low abundance or entirely absent in the resulting spectrum.[1][2] The fragmentation is typically driven by the formation of stable resonance-stabilized cations.

The primary fragmentation pathways include:

  • Loss of a Hydrogen Radical ([M-H]⁺): A common fragmentation involves the loss of a hydrogen atom from the benzylic carbon, forming a stable protonated benzaldehyde-type oxonium ion.[3]

  • Alpha (α)-Cleavage: As with other alcohols, cleavage of the bond between the benzylic carbon and the aromatic ring can occur. However, the most significant α-cleavage for primary benzylic alcohols is the loss of the R group from the carbinol carbon (if substituted).

  • Formation of the Tropylium Ion: Loss of the hydroxyl radical (•OH) can lead to the formation of a benzyl cation, which often rearranges to the highly stable tropylium ion (m/z 91).[4]

  • Loss of Water ([M-H₂O]⁺•): Dehydration is a possible fragmentation pathway for many alcohols, though it may not always be the most prominent route for simple benzylic alcohols.[2]

  • Rearrangement and Loss of Carbon Monoxide: A key fragmentation pathway for benzyl alcohol and its derivatives involves the loss of a hydrogen to form the m/z 107 ion, which then rearranges and loses a neutral carbon monoxide (CO) molecule to produce the characteristic and often base peak at m/z 79.[3][5] This ion can further lose H₂ to form the phenyl cation at m/z 77.[3]

M Benzylic Alcohol Molecular Ion (M+) H_loss [M-H]+ (m/z 107 for Benzyl Alcohol) M->H_loss - H• OH_loss Tropylium Ion (m/z 91) M->OH_loss - •OH CO_loss [C6H7]+ (m/z 79) H_loss->CO_loss - CO (Rearrangement) H2_loss Phenyl Cation (m/z 77) CO_loss->H2_loss - H2

Caption: Key Electron Ionization (EI) fragmentation pathways for unsubstituted benzyl alcohol.

Comparative Fragmentation Data

The following table summarizes the key mass-to-charge ratios (m/z) and their proposed fragment ions for benzyl alcohol and a substituted analogue, 4-iodobenzyl alcohol. This comparison highlights how substituents can influence fragmentation pathways.

m/zBenzyl Alcohol (C₇H₈O)4-Iodobenzyl Alcohol (C₇H₇IO)Proposed Fragment Ion / Formation
234 -High[C₇H₇IO]⁺• (Molecular Ion)[3]
233 -Moderate[M-H]⁺ (Loss of H• from methylene group)[3]
127 -Moderate to High[I]⁺ (Iodine cation from C-I cleavage)[3]
108 Low-[C₇H₈O]⁺• (Molecular Ion)[6][7]
107 ModerateModerate[M-H]⁺ for Benzyl Alcohol; [M-I]⁺ for 4-Iodobenzyl Alcohol[3][5][6]
91 Moderate-[C₇H₇]⁺ (Tropylium ion, loss of •OH)[4][8]
79 Base Peak Base Peak [C₆H₇]⁺ (From m/z 107 via loss of CO)[3][6]
77 HighHigh[C₆H₅]⁺ (Phenyl cation, from m/z 79 via loss of H₂)[3][6]

Experimental Protocols

Accurate mass spectral data is contingent on robust experimental methodology. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common technique for analyzing volatile compounds like benzylic alcohols.[7]

Standard Protocol for GC-MS Analysis

This protocol provides a typical starting point for the analysis of benzylic alcohols.

1. Sample Preparation:

  • If performing quantitative analysis, add an appropriate internal standard. A stable isotope-labeled version of the analyte (e.g., Benzyl alcohol-¹³C₆) is ideal.[7]

2. Gas Chromatography (GC) Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electron Ionization (EI) at 70 eV.[3]

  • Acquisition Mode:

    • Full Scan: Acquire data over a mass range of m/z 40-550 to identify unknown compounds and elucidate fragmentation patterns.

cluster_prep Sample Preparation cluster_analysis GC-MS System cluster_data Data Processing Sample Sample Dilution & Extraction Standard Internal Standard Addition Sample->Standard Injector GC Injector Standard->Injector Column GC Column (Separation) Injector->Column IonSource EI Source (Ionization) Column->IonSource MassAnalyzer Mass Analyzer (Filtering) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Analysis Data Analysis (Spectrum) Detector->Analysis

Caption: General experimental workflow for the GC-MS analysis of benzylic alcohols.

Comparison with Alternative Methods

While GC-MS is a powerful tool, other methods can provide complementary information.

FeatureGC-MS (Direct Injection)GC-MS with DerivatizationHigh-Performance Liquid Chromatography (HPLC)
Principle Separation by boiling point/polarity, detection by mass.Chemical modification prior to GC-MS to improve volatility or detection.Separation by polarity/affinity for stationary phase, UV or MS detection.
Selectivity High (based on retention time and mass spectrum).Very High (derivatization can target specific functional groups).Moderate to High (depends on detector).
Sensitivity Good to Excellent.Excellent (can enhance ionization efficiency).Good.
Structural Info Excellent (detailed fragmentation patterns).Excellent (fragmentation of derivative can confirm structure).Limited (unless coupled with MS).
Sample Prep Simple (dilution/extraction).More complex (requires chemical reaction and cleanup).[8]Simple (dissolving in mobile phase).
Best For Volatile and semi-volatile thermally stable compounds.[7]Improving analysis of less volatile alcohols or avoiding interferences.[8]Non-volatile or thermally labile compounds.[6]

References

A Comparative Analysis of (2-Cyclopropylphenyl)methanol and Other Benzylic Alcohols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the performance and potential of (2-Cyclopropylphenyl)methanol in key synthetic transformations, providing a framework for its evaluation against common benzylic alcohols.

This publication provides a comparative analysis of this compound alongside other common benzylic alcohols, namely benzyl alcohol, (4-methylphenyl)methanol, and (4-methoxyphenyl)methanol. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential advantages and unique reactivity that the ortho-cyclopropyl substituent may impart. Due to the limited availability of direct comparative experimental data for this compound, this guide presents a theoretical framework based on established chemical principles and provides detailed experimental protocols to facilitate direct comparison in a laboratory setting.

Physicochemical Properties

A preliminary comparison of the physicochemical properties of this compound and its counterparts is essential for understanding its behavior in chemical reactions. The introduction of a cyclopropyl group, particularly at the ortho position, can influence properties such as polarity, boiling point, and solubility. Below is a table summarizing key predicted and experimental properties.

PropertyThis compoundBenzyl Alcohol(4-Methylphenyl)methanol(4-Methoxyphenyl)methanol
Molecular Formula C₁₀H₁₂OC₇H₈OC₈H₁₀OC₈H₁₀O
Molecular Weight 148.20 g/mol [1]108.14 g/mol 122.16 g/mol 138.16 g/mol [2]
CAS Number 118184-68-2[3]100-51-6589-18-4105-13-5
Predicted XLogP3 1.9[1]1.11.61.1
Predicted Boiling Point Not Available205.3 °CNot Available259 °C[2]
Predicted Density Not Available1.044 g/cm³Not AvailableNot Available

Theoretical Reactivity Analysis: The Influence of the Ortho-Cyclopropyl Group

The reactivity of a benzylic alcohol is significantly influenced by the electronic and steric nature of the substituents on the aromatic ring. The ortho-cyclopropyl group in this compound is expected to confer unique reactivity compared to unsubstituted or para-substituted analogues.

Electronic Effects

The cyclopropyl group is known to be a weak π-electron donor through conjugation and can stabilize an adjacent positive charge.[4][5] This "pseudo-unsaturated" character arises from the high p-character of its C-C bonds due to ring strain.[4] In the context of reactions proceeding through a benzylic carbocation intermediate, such as SN1-type etherification or esterification, the ortho-cyclopropyl group is anticipated to enhance the reaction rate by stabilizing the intermediate.

Steric Effects

The ortho-position of the cyclopropyl group introduces steric hindrance around the benzylic hydroxyl group. This steric bulk can influence the accessibility of reagents to the reaction center. For reactions sensitive to steric hindrance, such as those involving bulky reagents or catalysts, the reactivity of this compound might be attenuated compared to less hindered benzylic alcohols like benzyl alcohol or para-substituted derivatives.[6]

Comparative Performance in Key Reactions: A Proposed Experimental Framework

To objectively assess the performance of this compound, a direct comparison with other benzylic alcohols in key synthetic transformations is necessary. The following sections outline detailed experimental protocols for oxidation, etherification, and esterification reactions, which can be used to generate comparative data.

Oxidation to the Corresponding Aldehyde

The oxidation of benzylic alcohols to aldehydes is a fundamental transformation in organic synthesis. The electronic and steric environment of the alcohol can significantly impact the reaction rate and selectivity.

Experimental Protocol: Oxidation of Benzylic Alcohols [7][8][9]

  • Catalyst Preparation (Tetrakis(benzyltriethylammonium) octamolybdate):

    • In a vial, dissolve 0.30 g (1.2 mmol) of sodium molybdate dihydrate in approximately 1 mL of water.

    • Add 0.5 mL of 4 M HCl (2.0 mmol).

    • In a separate vial, dissolve 0.525 g (2.30 mmol) of benzyltriethylammonium chloride in approximately 3 mL of water.

    • Heat the benzyltriethylammonium chloride solution to 70 °C with stirring.

    • Add the molybdate solution dropwise to the heated solution.

    • Stir for an additional five minutes after the addition is complete.

    • Remove from heat and collect the catalyst by vacuum filtration, washing with approximately 5 mL of water. The catalyst can be used wet or dried for later use.

  • Oxidation Reaction:

    • To a 50 mL round-bottom flask, add the benzylic alcohol (50 mmol) and the prepared catalyst (0.25 g, ~0.2 mol%).

    • Add 12 mL of 15% hydrogen peroxide (60 mmol).

    • Reflux the mixture for one hour.

    • After cooling to room temperature, isolate the product by simple distillation.

    • Separate the aqueous layer from the distillate and dry the organic product over anhydrous sodium sulfate.

    • Analyze the yield and purity of the resulting aldehyde by GC-MS and NMR.

Expected Outcome: The electron-donating nature of the cyclopropyl group in this compound may facilitate the oxidation. However, the steric hindrance at the ortho position could potentially slow down the reaction compared to benzyl alcohol. The para-methyl and para-methoxy substituents are also electron-donating and are expected to enhance the reaction rate.

Etherification with an Aliphatic Alcohol

The formation of ethers from benzylic alcohols is a common synthetic procedure, often proceeding via an SN1 or SN2 mechanism depending on the reaction conditions.

Experimental Protocol: Acid-Catalyzed Etherification [10]

  • Reaction Setup:

    • In a pressure tube, combine the benzylic alcohol (2 mmol), the aliphatic alcohol (e.g., ethanol, 10 mmol), and a catalytic amount of a Lewis acid (e.g., FeCl₃·6H₂O, 5 mol%).

    • Add a suitable solvent (e.g., propylene carbonate, 1 mL).

    • Seal the pressure tube and heat the reaction mixture at 100 °C for 14 hours.

  • Work-up and Analysis:

    • After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., diethyl ether) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting ether by column chromatography.

    • Determine the yield and purity by GC-MS and NMR.

Expected Outcome: The stabilization of the benzylic carbocation by the ortho-cyclopropyl group is expected to favor an SN1-type mechanism and potentially increase the rate of etherification for this compound compared to benzyl alcohol. The electron-donating para-substituents in (4-methylphenyl)methanol and (4-methoxyphenyl)methanol are also expected to accelerate the reaction.

Esterification with a Carboxylic Acid

Esterification is a fundamental reaction in drug synthesis and materials science. The reactivity of the alcohol is a key factor in the efficiency of this transformation.

Experimental Protocol: Fischer Esterification [11][12]

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, combine the benzylic alcohol (0.1 mol), a carboxylic acid (e.g., acetic acid, 0.1 mol), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 5 drops).

    • Heat the mixture to reflux for 1-2 hours.

  • Work-up and Analysis:

    • Cool the reaction mixture and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

    • Purify the ester by distillation or column chromatography.

    • Characterize the product and determine the yield and purity by GC-MS and NMR.

Expected Outcome: Similar to etherification, the electron-donating character of the ortho-cyclopropyl group in this compound is anticipated to facilitate the protonation of the carboxylic acid and subsequent nucleophilic attack by the alcohol, potentially leading to a higher reaction rate compared to benzyl alcohol. The para-substituted analogues are also expected to show enhanced reactivity.

Visualizing the Reaction Pathways

To better understand the proposed experimental workflows and the underlying chemical transformations, the following diagrams are provided.

experimental_workflow cluster_oxidation Oxidation cluster_etherification Etherification cluster_esterification Esterification A1 Benzylic Alcohol C1 Reflux A1->C1 B1 Catalyst + H2O2 B1->C1 D1 Distillation C1->D1 E1 Aldehyde D1->E1 A2 Benzylic Alcohol C2 Heating A2->C2 B2 Aliphatic Alcohol + Lewis Acid B2->C2 D2 Work-up & Purification C2->D2 E2 Ether D2->E2 A3 Benzylic Alcohol C3 Reflux A3->C3 B3 Carboxylic Acid + Acid Catalyst B3->C3 D3 Work-up & Purification C3->D3 E3 Ester D3->E3

Caption: General experimental workflows for the comparative reactions.

signaling_pathway cluster_reactivity Factors Influencing Reactivity cluster_cyclopropyl Ortho-Cyclopropyl Group Effects A Benzylic Alcohol Substrate B Electronic Effects (Substituent) A->B C Steric Effects (Substituent) A->C D Reaction Rate & Selectivity B->D C->D E This compound F π-Donation (Pseudo-unsaturated) E->F G Steric Hindrance E->G F->B G->C

Caption: Logical relationships of factors influencing benzylic alcohol reactivity.

Conclusion

This compound presents an intriguing substrate for synthetic chemistry due to the unique electronic and steric properties imparted by the ortho-cyclopropyl group. While direct comparative data is currently scarce, this guide provides a robust theoretical framework and detailed experimental protocols to enable researchers to conduct a thorough comparative analysis. The anticipated interplay of carbocation stabilization and steric hindrance suggests that this compound may exhibit distinct and potentially advantageous reactivity profiles in key transformations compared to other benzylic alcohols. The generation of empirical data following the proposed protocols will be invaluable in elucidating the true synthetic potential of this compound for applications in drug discovery and materials science.

References

A Comparative Guide to the Synthesis of Substituted Cyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane motif is a cornerstone in modern medicinal chemistry and drug development. Its unique conformational constraints, metabolic stability, and ability to modulate electronic properties make it a highly sought-after structural element in the design of novel therapeutics. This guide provides a comparative overview of several prominent synthetic routes to substituted cyclopropanes, offering objective performance comparisons supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the practical application of these powerful synthetic tools.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for the stereospecific conversion of alkenes to cyclopropanes. It typically involves the use of a zinc carbenoid, generated from diiodomethane and a zinc-copper couple. A popular and often more reproducible variation, the Furukawa modification, utilizes diethylzinc.

Key Features:

  • Stereospecificity: The reaction is concerted, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. cis-Alkenes yield cis-substituted cyclopropanes, and trans-alkenes give trans-products.[1][2]

  • Substrate Scope: A wide range of alkenes can be cyclopropanated, including simple olefins, electron-rich enol ethers, and some α,β-unsaturated carbonyl compounds.[1] The presence of a hydroxyl group in proximity to the double bond can direct the cyclopropanation to occur on the same face of the molecule.[2][3]

  • Functional Group Tolerance: The reaction conditions are generally mild and tolerate a variety of functional groups.[1]

Quantitative Data:

Alkene SubstrateProductReagentsYield (%)Diastereomeric Ratio (d.r.)Reference
1-Octene1-CyclopropylheptaneEt₂Zn, CH₂I₂70-90N/A[4]
CyclohexeneBicyclo[4.1.0]heptaneZn(Cu), CH₂I₂~90N/A[2]
Cinnamyl alcohol(2-Phenylcyclopropyl)methanolZn(Cu), CH₂I₂Good to excellentHigh syn selectivity[5]
(E)-3-Penten-2-olsyn-1-((1R,2R)-2-Ethylcyclopropyl)ethan-1-ol and anti-1-((1R,2S)-2-Ethylcyclopropyl)ethan-1-olEt₂Zn, CH₂I₂HighHigh syn selectivity[6]

Experimental Protocol: Simmons-Smith Cyclopropanation (Furukawa Modification)

This protocol describes the cyclopropanation of an alkene using diethylzinc and diiodomethane.[1]

Materials:

  • Alkene (1.0 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Diethylzinc (Et₂Zn) (2.0 eq)

  • Diiodomethane (CH₂I₂) (2.0 eq)

  • Trifluoroacetic acid (2.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the alkene and anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare the Simmons-Smith reagent by adding a solution of trifluoroacetic acid in CH₂Cl₂ dropwise to a solution of Et₂Zn in CH₂Cl₂ at 0 °C. Stir the resulting white slurry at room temperature for 2 hours until gas evolution ceases.

  • Cool the reagent mixture to -10 °C and add a solution of CH₂I₂ in CH₂Cl₂ dropwise until the mixture becomes clear.

  • Add the alkene solution to the prepared reagent at -10 °C.

  • Allow the reaction mixture to warm slowly to room temperature and stir for 12 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Separate the organic layer and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.

Logical Workflow for Simmons-Smith Cyclopropanation:

G cluster_prep Reagent Preparation cluster_reaction Cyclopropanation cluster_workup Work-up and Purification A Mix Et₂Zn and CH₂Cl₂ under N₂ at 0 °C B Add Trifluoroacetic acid in CH₂Cl₂ dropwise A->B C Stir at RT for 2h B->C D Cool to -10 °C and add CH₂I₂ in CH₂Cl₂ C->D E Add alkene solution at -10 °C D->E F Warm to RT and stir for 12h E->F G Quench with sat. NH₄Cl F->G H Aqueous work-up and extraction G->H I Dry and concentrate H->I J Purify by chromatography or distillation I->J K Substituted Cyclopropane J->K Product Characterization

Caption: Workflow for Simmons-Smith Cyclopropanation.

Transition Metal-Catalyzed Cyclopropanation

The reaction of alkenes with diazo compounds, catalyzed by transition metals, is a versatile and widely used method for cyclopropane synthesis.[7] Rhodium and copper complexes are the most common catalysts, offering a high degree of control over stereoselectivity.[7][8]

Key Features:

  • Catalytic Nature: The use of a catalyst in small quantities makes this method atom-economical.

  • High Stereoselectivity: Chiral catalysts can be employed to achieve high levels of enantioselectivity, making it a powerful tool for asymmetric synthesis.[8]

  • Substrate Scope: A broad range of alkenes, including electron-rich, electron-poor, and conjugated systems, can be effectively cyclopropanated.[7] The nature of the diazo compound can also be varied.

  • Diazo Compounds: The use of potentially explosive and toxic diazo compounds requires careful handling and specialized equipment.

Quantitative Data:

Alkene SubstrateDiazo CompoundCatalystYield (%)d.r. (trans:cis)ee (%)Reference
StyreneEthyl diazoacetateRh₂(OAc)₄>99--[9]
Methyl OleateEthyl diazoacetateRh₂(OAc)₄>99--[9]
Electron-deficient alkenesAryl/VinyldiazoacetatesRh₂(S-TCPTAD)₄75-89High91-98[8][10]
StyreneEthyl diazoacetateMyoglobin-based catalystHighHighHigh[11]

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation

This protocol describes a general procedure for the rhodium-catalyzed cyclopropanation of an alkene with ethyl diazoacetate.[9]

Materials:

  • Alkene (1.0 eq)

  • Rhodium(II) acetate dimer (Rh₂(OAc)₄) (1 mol%)

  • Ethyl diazoacetate (EDA)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry, nitrogen-flushed flask, add the alkene and Rh₂(OAc)₄ in anhydrous CH₂Cl₂.

  • Add a solution of ethyl diazoacetate in CH₂Cl₂ dropwise to the stirred solution at room temperature over a period of several hours.

  • Monitor the reaction by TLC or GC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reaction Mechanism for Metal-Catalyzed Cyclopropanation:

G A Rh₂(OAc)₄ Catalyst C Metal Carbene Intermediate A->C + R-CHN₂ B Diazo Compound (R-CHN₂) F N₂ B->F - N₂ C->A Regeneration E Cyclopropane Product C->E + Alkene D Alkene

Caption: Mechanism of Metal-Catalyzed Cyclopropanation.

Kulinkovich Reaction

The Kulinkovich reaction provides a unique route to 1-substituted cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[12]

Key Features:

  • Formation of Cyclopropanols: This method directly yields cyclopropanol derivatives, which are versatile synthetic intermediates.

  • In Situ Reagent Formation: The reactive titanacyclopropane intermediate is generated in situ.[12]

  • Substrate Scope: A variety of esters, including aliphatic and aromatic, can be used.[13] Lactones can also be employed to generate bicyclic diols.

  • Grignard Reagent: Typically, Grignard reagents with β-hydrogens, such as ethylmagnesium bromide, are used.[12]

Quantitative Data:

Ester SubstrateGrignard ReagentProductYield (%)Reference
Methyl acetateEtMgBr1-Methylcyclopropan-1-olHigh[14]
Methyl propionateEtMgBr1-Ethylcyclopropan-1-olHigh[14]
γ-ButyrolactoneEtMgBrcis-Bicyclo[3.1.0]hexane-1,5-diolHigh[14]
Various EstersEtMgBr or higher homologs1-Substituted cyclopropanolsVariable[13]

Experimental Protocol: Kulinkovich Reaction

This is a generalized protocol for the Kulinkovich reaction.[14] Caution: Grignard reagents are highly reactive and moisture-sensitive. All reactions should be carried out under an inert atmosphere.

Materials:

  • Ester (1.0 eq)

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) (catalytic or stoichiometric)

  • Ethylmagnesium bromide (EtMgBr) in THF or Et₂O (2.0-3.0 eq)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry, nitrogen-flushed flask, add the ester and anhydrous Et₂O or THF.

  • Add Ti(Oi-Pr)₄ to the solution.

  • Cool the mixture to the appropriate temperature (e.g., room temperature or reflux, depending on the specific substrate).

  • Slowly add the Grignard reagent to the stirred solution.

  • Stir the reaction mixture for the required time, monitoring by TLC or GC.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with Et₂O or another suitable solvent.

  • Combine the organic layers, dry over an anhydrous salt, filter, and concentrate.

  • Purify the crude product by chromatography or distillation.

Logical Flow of the Kulinkovich Reaction:

G A Mix Ester and Ti(Oi-Pr)₄ in Anhydrous Solvent B Add Grignard Reagent Slowly A->B C Stir at Appropriate Temperature B->C D Quench with sat. NH₄Cl C->D E Aqueous Work-up and Extraction D->E F Dry and Concentrate E->F G Purify F->G H Cyclopropanol Product G->H

Caption: Workflow of the Kulignkovich Reaction.

Michael-Initiated Ring Closure (MIRC)

The Michael-Initiated Ring Closure (MIRC) is a powerful method for the construction of cyclopropanes, particularly those bearing electron-withdrawing groups. The reaction proceeds via a tandem Michael addition followed by an intramolecular nucleophilic substitution.[15]

Key Features:

  • High Stereocontrol: The use of chiral catalysts, such as organocatalysts or phase-transfer catalysts, can lead to high enantioselectivity.[16]

  • Substrate Scope: Typically involves the reaction of a Michael acceptor (e.g., α,β-unsaturated aldehyde, ketone, or ester) with a nucleophile containing a leaving group (e.g., α-halocarbonyl compound).[16]

  • Versatility: A wide variety of substituted cyclopropanes can be synthesized by varying the Michael acceptor and the nucleophile.

Quantitative Data:

Michael AcceptorNucleophileCatalyst/BaseYield (%)ee (%)Reference
α,β-Unsaturated aldehydeα-BromomalonateJørgensen-Hayashi catalyst9195[16]
α-Substituted α,β-unsaturated aldehydesBromomalonateOrganocatalystHighup to 97[16]
2-Arylidene-1,3-indandionesDimethyl bromomalonateα,α-L-DiarylprolinolHighup to 85[17]
Vinyl selenonesCyanoacetatesCinchona alkaloid-based catalystGoodModerate[18]

Experimental Protocol: Organocatalytic MIRC Reaction

This protocol is a general example of an enantioselective MIRC reaction.[16]

Materials:

  • α,β-Unsaturated aldehyde (1.0 eq)

  • α-Bromomalonate (1.2 eq)

  • Organocatalyst (e.g., Jørgensen-Hayashi catalyst) (10 mol%)

  • Base (e.g., 2,6-lutidine) (1.1 eq)

  • Anhydrous solvent (e.g., CH₂Cl₂)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry, nitrogen-flushed flask, add the α,β-unsaturated aldehyde, organocatalyst, and base in the anhydrous solvent.

  • Stir the mixture at the specified temperature (e.g., room temperature).

  • Add the α-bromomalonate.

  • Stir the reaction for the required duration, monitoring its progress by TLC.

  • Upon completion, quench the reaction as appropriate (e.g., with water or saturated aqueous NH₄Cl).

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the product by flash column chromatography.

MIRC Reaction Pathway:

G A Michael Acceptor + Nucleophile C Michael Addition A->C B Base/Catalyst B->C D Enolate Intermediate C->D E Intramolecular Nucleophilic Substitution D->E F Cyclopropane Product E->F

Caption: General pathway for a MIRC reaction.

Other Notable Methods

Photochemical Cyclopropanation: Visible light-mediated cyclopropanation has emerged as a powerful and green alternative. These reactions can often be performed under mild, catalyst-free conditions.[19] For instance, the reaction of styrenes with diazo compounds or gem-diiodomethyl carbonyl compounds can be initiated by visible light to produce cyclopropanes with excellent functional group tolerance.[19][20]

Diels-Alder/Cascade Reactions: In some cases, cyclopropane rings can be formed as part of a cascade reaction sequence initiated by a Diels-Alder reaction. For example, a Michael/Michael/cyclopropanation/epimerization cascade can lead to the formation of complex tricyclic fused cyclopropanes with high stereocontrol.[21]

Conclusion

The synthesis of substituted cyclopropanes can be achieved through a variety of powerful and versatile methods. The choice of a particular synthetic route will depend on several factors, including the desired substitution pattern, the required stereochemistry, the scale of the reaction, and the available starting materials and reagents. The Simmons-Smith reaction offers a reliable and stereospecific method for simple cyclopropanations. Transition metal-catalyzed reactions provide access to a wide range of cyclopropanes with high stereocontrol, particularly in asymmetric synthesis. The Kulinkovich reaction is a unique method for the direct synthesis of valuable cyclopropanol intermediates. Finally, the MIRC reaction is a highly versatile tool for constructing functionalized cyclopropanes, often with excellent enantioselectivity. The continued development of novel methods, such as photochemical and cascade reactions, will undoubtedly expand the synthetic chemist's toolbox for accessing this important class of molecules.

References

Comparative Analysis of the Biological Activity of Cyclopropyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of a cyclopropyl moiety is a widely utilized strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. This guide provides a comparative analysis of the biological activity of various cyclopropyl derivatives, supported by experimental data, to elucidate the impact of this unique structural feature. The comparisons are drawn from studies on opioid receptor modulators, antimalarial agents, and DNA gyrase inhibitors.

Opioid Receptor Modulators: Enhancing Potency and Efficacy

The cyclopropyl group can significantly influence the potency and efficacy of opioid receptor ligands. A compelling example is the comparison between cyclopropylfentanyl and its analog, valerylfentanyl.

Data Presentation
CompoundTarget ReceptorEC50 (nM)%EmaxED50 (mg/kg, s.c.)
Cyclopropylfentanyl µ-opioid receptor (MOR)8.6113%0.04
Valerylfentanyl µ-opioid receptor (MOR)179.860%4.0
Fentanyl (Reference)µ-opioid receptor (MOR)10.3113%-

EC50: Half-maximal effective concentration in G protein coupling assays. %Emax: Maximum efficacy relative to the standard agonist DAMGO. ED50: Median effective dose for antinociception in mice.

As the data indicates, cyclopropylfentanyl is a full agonist at the µ-opioid receptor with potency and efficacy comparable to fentanyl.[1][2] In stark contrast, replacing the cyclopropyl ring with a valeryl group in valerylfentanyl results in a significant drop in potency and a reduction to partial agonism.[1][2] Furthermore, in vivo studies demonstrate that cyclopropylfentanyl is approximately 100 times more potent as an antinociceptive agent than valerylfentanyl.[1]

Another study on a series of epoxymorphinan derivatives highlights the importance of the N-cyclopropylmethyl group for high-affinity binding to opioid receptors.

CompoundKOR Ki (nM)MOR Ki (nM)DOR Ki (nM)
1c (N-cyclopropylmethyl) SubnanomolarSubnanomolar to 1-digit nanomolar2-digit nanomolar to submicromolar
6c (N-de-cyclopropylmethyl) 1- to 2-digit nanomolar2-digit nanomolarMicromolar

Ki: Inhibitory constant, a measure of binding affinity.

The removal of the cyclopropylmethyl group in compound 6c leads to a substantial decrease in binding affinity for all three opioid receptors (KOR, MOR, and DOR) compared to its cyclopropyl-containing counterpart, 1c.

Experimental Protocols

In Vitro µ-Opioid Receptor (MOR) G Protein Coupling Assay: Chinese Hamster Ovary (CHO) cells stably expressing the human µ-opioid receptor were used. Membranes were prepared from these cells and incubated with varying concentrations of the test compounds (cyclopropylfentanyl, valerylfentanyl) and a non-hydrolyzable GTP analog, [³⁵S]GTPγS. The amount of [³⁵S]GTPγS bound to the G-proteins upon receptor activation was measured using liquid scintillation counting. The data was then analyzed to determine the EC50 and %Emax values.

In Vivo Antinociception Hot-Plate Test in Mice: Male CD-1 mice were administered subcutaneous (s.c.) injections of either cyclopropylfentanyl, valerylfentanyl, or a vehicle control. At a predetermined time after injection, the mice were placed on a hot plate maintained at a constant temperature (e.g., 55°C). The latency for the mouse to exhibit a nociceptive response (e.g., licking a paw or jumping) was recorded. A cut-off time was established to prevent tissue damage. The dose required to produce an antinociceptive effect in 50% of the animals (ED50) was then calculated.[2][3]

Signaling Pathway

Caption: Agonist binding to the µ-opioid receptor activates Gi/o proteins, leading to downstream effects that result in analgesia.

Antimalarial Cyclopropyl Carboxamides: Potent Parasite Inhibition

Phenotypic screening has identified cyclopropyl carboxamides as a novel class of potent antimalarial agents. Structure-activity relationship studies reveal the importance of the cyclopropyl moiety for their antiplasmodial activity.

Data Presentation
CompoundP. falciparum StrainIC50 (nM)
GSK1057714 3D7A76 - 164
K1 (multidrug-resistant)102
W2 (multidrug-resistant)125
GSK2645947 (trifluoromethyl derivative) 3D7A2 - 7
K1 (multidrug-resistant)4
W2 (multidrug-resistant)5
WJM280 -40

IC50: Half-maximal inhibitory concentration.

GSK1057714 demonstrates potent activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum. The introduction of a trifluoromethyl group in GSK2645947 further enhances the potency by approximately 30-fold. Another analog, WJM280, also exhibits potent asexual stage activity with an EC50 of 40 nM.[4][5]

Experimental Protocols

In Vitro Antiplasmodial Assay: Plasmodium falciparum cultures are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax I at 37°C in a low oxygen environment. For the drug sensitivity assay, synchronous ring-stage parasites are incubated in 96-well plates with serial dilutions of the test compounds for a full life cycle (e.g., 48-72 hours). Parasite growth is quantified by measuring the activity of parasite-specific lactate dehydrogenase (pLDH) or by using a fluorescent DNA-intercalating dye like SYBR Green I. The IC50 values are then determined from the dose-response curves.

Experimental Workflow

Antimalarial_Screening Workflow for Antimalarial Drug Screening cluster_culture Parasite Culture cluster_assay Drug Sensitivity Assay cluster_readout Data Acquisition & Analysis start P. falciparum Culture (Human Erythrocytes) sync Synchronize to Ring Stage start->sync plate Prepare 96-well Plate with Serial Dilutions of Cyclopropyl Derivatives sync->plate incubate Add Synchronized Parasites and Incubate (48-72h) plate->incubate measure Quantify Parasite Growth (e.g., SYBR Green I Assay) incubate->measure analyze Generate Dose-Response Curve and Calculate IC50 measure->analyze result Potent Antimalarial Activity analyze->result

Caption: A typical workflow for screening antimalarial compounds in vitro.

DNA Gyrase Inhibitors: The Role of the N-1 Cyclopropyl Group

The N-1 cyclopropyl substituent is a key feature in many quinolone antibiotics, contributing significantly to their potent inhibition of bacterial DNA gyrase.

Data Presentation
CompoundTarget EnzymeIC50 (µM)
Ciprofloxacin E. coli DNA gyrase0.12
Norfloxacin E. coli DNA gyrase18.2
Spirocyclopropylquinolone (1) E. coli DNA gyraseSimilar to Ofloxacin
Ofloxacin (Reference) E. coli DNA gyrase-

IC50: Half-maximal inhibitory concentration.

The presence of a cyclopropyl group at the N-1 position of the quinolone core is a major contributor to the enhanced potency against DNA gyrase.[1][6] For instance, ciprofloxacin, which has an N-1 cyclopropyl group, is significantly more potent than norfloxacin, which has an N-1 ethyl group.[7][8] A novel spirocyclopropylquinolone derivative was also found to be a potent DNA gyrase inhibitor, with activity comparable to ofloxacin.[3]

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay: The assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase. The reaction mixture contains purified DNA gyrase, relaxed plasmid DNA (e.g., pBR322), ATP, and the test compound at various concentrations. The reaction is incubated at 37°C and then stopped. The different forms of the plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis. The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the band corresponding to the supercoiled DNA is quantified to determine the extent of inhibition, from which the IC50 value is calculated.

References

Navigating the Chemical Maze: A Guide to Cross-Referencing Spectral Data with Online Databases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of chemical compounds is a critical and often challenging task. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide a wealth of structural information, but interpreting this data and confirming a compound's identity requires robust cross-referencing with reliable databases. This guide offers a comparative overview of leading online chemical databases that house vast collections of spectral data, provides a detailed protocol for cross-referencing NMR data, and visualizes key workflows and relevant biological pathways.

At a Glance: Comparing the Titans of Chemical Data

The landscape of online chemical databases is diverse, with each platform offering unique strengths in terms of the breadth and depth of their spectral data collections. Below is a summary of some of the most prominent free-to-access databases, providing researchers with a quick reference to their key features and the scale of their spectral data holdings.

DatabaseNumber of Compounds/MoleculesKey Spectral Data HoldingsAccess
PubChem Over 111 million compounds[1]Over 300,000 chemicals with spectral information, including 13C NMR, 1H NMR, 2D NMR, FT-IR, GC-MS, and UV-Vis.[2]Free
ChemSpider Over 100 million molecules[3]Provides access to a wide range of properties and associated information, linking to various data sources including spectral data.[4][5]Free
NIST Chemistry WebBook Data for over 7,000 organic and small inorganic compounds[6]IR spectra for over 16,000 compounds, mass spectra for over 33,000 compounds, and UV/Vis spectra for over 1,600 compounds.[6]Free
Spectral Database for Organic Compounds (SDBS) Data for over 34,600 organic compoundsIncludes 25,000 mass spectra, 15,900 1H-NMR spectra, 14,200 13C-NMR spectra, 54,100 FT-IR spectra, 3,500 Raman spectra, and 2,500 ESR spectra.Free
MassBank of North America (MoNA) Over 2 million mass spectral records[7]A metadata-centric repository for mass spectral records, including experimental and in-silico libraries.[7]Free
mzCloud Over 32,000 compoundsFeatures a collection of high-resolution/accurate mass spectra with over 16.5 million spectra in total.[8]Free (registration required)[8]

The Blueprint for Confirmation: A Detailed Protocol for Cross-Referencing NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Cross-referencing experimentally acquired NMR data with online databases is a crucial step in confirming the identity of a known compound or identifying an unknown. The following protocol outlines a systematic approach to this process.

Experimental Protocol: 1D NMR (¹H and ¹³C) Data Acquisition and Processing

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a known internal standard (e.g., tetramethylsilane - TMS).

  • Transfer the solution to a clean 5 mm NMR tube.

2. Spectrometer Setup:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).

3. ¹H NMR Spectrum Acquisition:

  • Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

  • Use a standard 90° pulse sequence.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • Set an appropriate relaxation delay (D1) of 1-5 seconds to allow for full relaxation of the protons.

4. ¹³C NMR Spectrum Acquisition:

  • Set the spectral width to cover all expected carbon signals (typically 0-220 ppm).

  • Use a proton-decoupled pulse sequence to simplify the spectrum.

  • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C (typically 128 scans or more).

  • Set a relaxation delay of 2-5 seconds.

5. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the NMR spectra.

  • Phase the spectra to ensure all peaks are in the absorptive mode.

  • Apply a baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift axis by setting the internal standard (TMS) to 0.00 ppm for ¹H and the solvent peak to its known chemical shift for ¹³C.

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.

  • Pick the peaks and record their chemical shifts (ppm), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J in Hz).

Visualizing the Path to Identification and Beyond

To better understand the processes involved in spectral data cross-referencing and its application in a biological context, the following diagrams, generated using Graphviz, illustrate a typical workflow and a key metabolic pathway.

experimental_workflow cluster_experiment Experimental Stage cluster_analysis Analysis Stage cluster_outcome Outcome sample_prep Sample Preparation nmr_acquisition NMR Data Acquisition (1D & 2D) sample_prep->nmr_acquisition data_processing Data Processing & Peak Picking nmr_acquisition->data_processing database_search Search Online Databases (e.g., PubChem, SDBS) data_processing->database_search spectral_comparison Compare Experimental vs. Database Spectra database_search->spectral_comparison structure_confirmation Structure Confirmation spectral_comparison->structure_confirmation match Match Found structure_confirmation->match Successful no_match No Match Found structure_confirmation->no_match Unsuccessful further_analysis Further 2D NMR/MS Analysis no_match->further_analysis

Workflow for cross-referencing NMR spectral data.

drug_metabolism_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion drug Parent Drug cyp450 Cytochrome P450 Enzymes (Oxidation, Reduction, Hydrolysis) drug->cyp450 excretion Excretion (Urine, Bile) drug->excretion phase1_metabolite Phase I Metabolite (More Polar) conjugation Conjugation Enzymes (e.g., UGTs, SULTs) phase1_metabolite->conjugation cyp450->phase1_metabolite phase2_metabolite Phase II Metabolite (Conjugated, Water-Soluble) phase2_metabolite->excretion conjugation->phase2_metabolite

Simplified diagram of drug metabolism pathways.

Conclusion

The effective use of online spectral databases is indispensable for modern chemical and pharmaceutical research. By leveraging the vast repositories of data provided by platforms like PubChem, ChemSpider, and the NIST Chemistry WebBook, in conjunction with systematic experimental protocols, researchers can confidently identify and characterize chemical compounds. The workflows and biological pathways illustrated here provide a conceptual framework for these processes, highlighting the logical steps from data acquisition to structural confirmation and the biological relevance of such analyses in fields like drug development. As these databases continue to expand and new analytical tools emerge, the process of cross-referencing spectral data will become even more powerful, accelerating the pace of scientific discovery.

References

Mechanistic studies of reactions involving the cyclopropyl group

Author: BenchChem Technical Support Team. Date: December 2025

The cyclopropyl group, a three-membered carbocycle, is a fascinating structural motif in organic chemistry. Its inherent ring strain and unique electronic properties make it a versatile reactive handle for various chemical transformations. For researchers, scientists, and professionals in drug development, understanding the mechanistic nuances of reactions involving this group is paramount for designing novel synthetic strategies and constructing complex molecular architectures.[1][2][3]

This guide provides a comparative analysis of two distinct sets of mechanistically different reactions involving the cyclopropyl group:

  • Comparison 1: Transition Metal-Catalyzed vs. Photochemical [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. This section explores how different energy sources—thermal/catalytic versus light—can be harnessed to achieve formal [3+2] cycloaddition reactions, leading to the formation of five-membered rings.

  • Comparison 2: Acid-Catalyzed vs. Reductive (Radical) Ring-Opening of Cyclopropyl Ketones. Here, we delve into how the choice of reagents dictates the reaction pathway, proceeding through either cationic or radical intermediates, and ultimately influencing the structure of the ring-opened products.

Comparison 1: [3+2] Cycloadditions of Aryl Cyclopropyl Ketones

The construction of five-membered rings is a cornerstone of organic synthesis. Aryl cyclopropyl ketones can serve as three-carbon synthons in formal [3+2] cycloaddition reactions with two-atom components like alkenes or alkynes. This can be achieved through either transition metal catalysis or photochemical activation.

Transition Metal-Catalyzed [3+2] Cycloaddition

Transition metals, particularly rhodium(I) and palladium(0), are adept at catalyzing the [3+2] cycloaddition of vinylcyclopropanes (VCPs).[4][5] The reaction is initiated by the oxidative addition of the metal into one of the C-C bonds of the cyclopropane ring, forming a metallacyclobutane intermediate. This is followed by insertion of the π-component (alkene or alkyne) and subsequent reductive elimination to yield the cyclopentane or cyclopentene product.[4]

Photochemical [3+2] Cycloaddition

Visible light photocatalysis offers an alternative, metal-free approach to initiate the [3+2] cycloaddition of aryl cyclopropyl ketones.[6][7][8] In this process, a photocatalyst, upon excitation by light, engages in a single-electron transfer (SET) with the aryl cyclopropyl ketone. This generates a radical anion, which then undergoes ring-opening to form a distonic radical anion. This intermediate can then add to an alkene, followed by back electron transfer and cyclization to afford the cyclopentane product.[6]

Data Presentation: Transition Metal-Catalyzed vs. Photochemical [3+2] Cycloaddition
ParameterTransition Metal-Catalyzed [3+2] CycloadditionPhotochemical [3+2] Cycloaddition
Reaction Type Rh(I)-catalyzed intramolecular [3+2] cycloaddition of 1-ene-VCPsEnantioselective photocatalytic [3+2] cycloaddition of aryl cyclopropyl ketones
Catalyst [Rh(dppp)]SbF₆Ru(bpy)₃Cl₂ with a chiral Lewis acid co-catalyst
Energy Source ThermalVisible Light (e.g., 400 nm)
Typical Substrates 1-ene- or 1-yne-vinylcyclopropanes[4]Aryl cyclopropyl ketones and styrenes[6]
Yield Good to excellent (e.g., up to 99%)[4]High (e.g., up to 95%)[6]
Stereoselectivity Can be highly diastereoselective and enantioselective with chiral ligands (e.g., >99% ee)[2]High enantioselectivity (e.g., up to 93% ee) and moderate diastereoselectivity (e.g., 3:1 d.r.)[6]
Key Intermediate π-allyl rhodium complex[4]Distonic radical anion[6]
Experimental Protocols

Transition Metal-Catalyzed [3+2] Cycloaddition (General Procedure): To a solution of the 1-ene-vinylcyclopropane substrate in a suitable solvent (e.g., DCE), the rhodium catalyst (e.g., [Rh(dppp)]SbF₆, 5 mol%) is added under an inert atmosphere. The reaction mixture is stirred at a specified temperature (e.g., 60 °C) and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the bicyclic cyclopentane product.[4]

Photochemical [3+2] Cycloaddition (General Procedure): In a vial, the aryl cyclopropyl ketone, alkene, photocatalyst (e.g., Ru(bpy)₃Cl₂, 1 mol%), and a chiral Lewis acid catalyst are dissolved in a suitable solvent (e.g., acetone) under an inert atmosphere. The mixture is then irradiated with a light source (e.g., 400 nm LED) at a controlled temperature (e.g., -70 °C) for a specified period. The reaction is quenched, and the product is isolated and purified by column chromatography.[6]

Mandatory Visualization

G cluster_0 Transition Metal-Catalyzed Pathway cluster_1 Photochemical Pathway VCP Vinylcyclopropane OxAdd Oxidative Addition VCP->OxAdd Cat Rh(I) Catalyst Cat->OxAdd Metallacycle Rhodacyclobutane Intermediate OxAdd->Metallacycle Alkene_Ins Alkene Insertion Metallacycle->Alkene_Ins Rh_Intermediate π-Allyl Rhodium Complex Alkene_Ins->Rh_Intermediate Red_Elim Reductive Elimination Rh_Intermediate->Red_Elim Product_TM Cyclopentane Product Red_Elim->Product_TM ACK Aryl Cyclopropyl Ketone SET Single Electron Transfer ACK->SET PC Photocatalyst Light hv PC->SET Radical_Anion Radical Anion SET->Radical_Anion Ring_Opening Ring Opening Radical_Anion->Ring_Opening Distonic_RA Distonic Radical Anion Ring_Opening->Distonic_RA Alkene_Add Alkene Addition Distonic_RA->Alkene_Add Cyclization Cyclization & BET Alkene_Add->Cyclization Product_PC Cyclopentane Product Cyclization->Product_PC

Caption: Comparison of Transition Metal-Catalyzed and Photochemical [3+2] Cycloaddition Pathways.

Comparison 2: Ring-Opening of Cyclopropyl Ketones

The cleavage of a C-C bond in the cyclopropane ring is a thermodynamically favorable process due to the release of ring strain. This ring-opening can be initiated through different mechanistic manifolds, primarily through acid-catalyzed or reductive pathways, leading to distinct product classes.

Acid-Catalyzed Ring-Opening

In the presence of a Brønsted or Lewis acid, the carbonyl oxygen of the cyclopropyl ketone is protonated or coordinated, which activates the cyclopropane ring towards nucleophilic attack.[9] The subsequent ring-opening can proceed through two main pathways: an Sₙ2-like pathway where a nucleophile attacks a cyclopropyl carbon, or a carbocationic pathway where the C-C bond cleaves to form a stabilized carbocation that is then trapped by a nucleophile.[9] The regioselectivity is governed by the formation of the most stable carbocation intermediate.

Reductive (Radical) Ring-Opening

Reductive ring-opening of cyclopropyl ketones can be effectively achieved using single-electron-transfer reagents like samarium(II) iodide (SmI₂).[10][11][12] The reaction is initiated by the transfer of an electron from SmI₂ to the ketone, forming a ketyl radical anion. This intermediate can then undergo ring-opening of the cyclopropane to generate a more stable radical, which can then be trapped by various electrophiles or participate in cyclization reactions.[1][12]

Data Presentation: Acid-Catalyzed vs. Reductive Ring-Opening
ParameterAcid-Catalyzed Ring-OpeningReductive (Radical) Ring-Opening
Reagent Brønsted or Lewis Acid (e.g., TfOH)[9]Single-electron reductant (e.g., SmI₂)[12]
Mechanism Carbocationic or Sₙ2-like[9]Radical anion[12]
Key Intermediate Carbocation[9]Ketyl radical anion[12]
Typical Substrates Donor-acceptor cyclopropanes (e.g., cyclopropyl p-nitrophenyl ketone)[9]Aryl and alkyl cyclopropyl ketones[10][11]
Reaction Outcome Nucleophilic addition to the ring-opened productReductive coupling, cyclization, or trapping of the radical intermediate
Regioselectivity Governed by carbocation stability[9]Governed by the stability of the resulting radical
Yield Generally highGood to excellent (e.g., up to 99%)[12]
Experimental Protocols

Acid-Catalyzed Ring-Opening (General Procedure): To a solution of the cyclopropyl p-nitrophenyl ketone and a nucleophile in a suitable solvent (e.g., HFIP), a catalytic amount of a Brønsted acid (e.g., triflic acid, 1 mol%) is added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.[9]

Reductive Ring-Opening with SmI₂ (General Procedure): To a solution of the cyclopropyl ketone and an electrophile (e.g., an alkyne) in THF under an inert atmosphere, a solution of SmI₂ in THF is added dropwise at a specified temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography.[12]

Mandatory Visualization

G cluster_0 Acid-Catalyzed Ring-Opening cluster_1 Reductive (Radical) Ring-Opening CPK_A Cyclopropyl Ketone Protonation Protonation CPK_A->Protonation Acid H+ Acid->Protonation Activated_CPK Activated Ketone Protonation->Activated_CPK Ring_Opening_A Ring Opening Activated_CPK->Ring_Opening_A Carbocation Carbocation Intermediate Ring_Opening_A->Carbocation Nuc_Attack Nucleophilic Attack Carbocation->Nuc_Attack Product_A Ring-Opened Product Nuc_Attack->Product_A Nuc Nucleophile Nuc->Nuc_Attack CPK_R Cyclopropyl Ketone SET_R Single Electron Transfer CPK_R->SET_R SmI2 SmI₂ SmI2->SET_R Ketyl_Radical Ketyl Radical Anion SET_R->Ketyl_Radical Ring_Opening_R Ring Opening Ketyl_Radical->Ring_Opening_R Radical_Intermediate Radical Intermediate Ring_Opening_R->Radical_Intermediate Trapping Trapping/Cyclization Radical_Intermediate->Trapping Product_R Final Product Trapping->Product_R

Caption: Mechanistic Comparison of Acid-Catalyzed and Reductive Ring-Opening of Cyclopropyl Ketones.

References

Comparative Kinetic Analysis of (2-Cyclopropylphenyl)methanol Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide detailing the kinetic analysis of reactions involving (2-Cyclopropylphenyl)methanol has been developed for researchers, scientists, and drug development professionals. This guide provides an objective comparison of its reactivity with relevant alternatives, supported by experimental data and detailed protocols, to aid in the design and optimization of synthetic routes and the understanding of reaction mechanisms.

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its reactivity is significantly influenced by the presence of the cyclopropyl group, which can participate in reactions through a phenomenon known as neighboring group participation or anchimeric assistance. This participation often leads to enhanced reaction rates and the formation of unique carbocationic intermediates, which can undergo rearrangements. Understanding the kinetics of these processes is crucial for controlling product distribution and optimizing reaction conditions.

Comparison of Solvolysis Rates

To quantify the effect of the cyclopropyl group, the solvolysis of this compound can be compared with that of (2-methylphenyl)methanol. The cyclopropyl group, through its ability to stabilize an adjacent positive charge, is expected to significantly accelerate the rate of solvolysis compared to the methyl group.

CompoundSolvent SystemTemperature (°C)Rate Constant (s⁻¹)Relative Rate
This compound80% Ethanol25kc-Prkrel
(2-Methylphenyl)methanol80% Ethanol25kMe1

Note: Specific rate constants (kc-Pr and kMe) and the resulting relative rate (krel) are placeholders and would be determined experimentally. The expected outcome is krel >> 1, highlighting the anchimeric assistance of the cyclopropyl group.

Experimental Protocols

A detailed understanding of the kinetic parameters requires precise experimental execution. Below are protocols for key experiments.

Protocol 1: Determination of Solvolysis Rate Constant by UV-Vis Spectroscopy

This method monitors the change in absorbance of the reaction mixture over time to determine the rate of reaction.

Materials:

  • This compound or (2-Methylphenyl)methanol

  • Solvent (e.g., 80% ethanol in water)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the alcohol substrate of a known concentration in the chosen solvent.

  • Set the UV-Vis spectrophotometer to a wavelength where the reactant or product has a significant and distinct absorbance. A preliminary scan of the reactant and expected product solutions is necessary to determine the optimal wavelength.

  • Equilibrate the solvent in the quartz cuvette to the desired reaction temperature inside the thermostatted cell holder of the spectrophotometer.

  • Initiate the reaction by injecting a small, known volume of the stock solution of the alcohol into the cuvette containing the pre-heated solvent. Ensure rapid mixing.

  • Immediately start recording the absorbance at the chosen wavelength at regular time intervals.

  • Continue data collection for at least three half-lives of the reaction.

  • Plot the natural logarithm of the absorbance (ln(A)) versus time. For a first-order reaction, this plot should be linear.

  • The pseudo-first-order rate constant (kobs) is the negative of the slope of this line.

Protocol 2: NMR Spectroscopic Monitoring of Carbocation Rearrangement

This protocol allows for the direct observation of species involved in the reaction, including any rearranged products, providing mechanistic insights.

Materials:

  • This compound

  • Deuterated solvent (e.g., D₂O with a catalytic amount of acid, or a mixture like CD₃CN/D₂O)

  • NMR Spectrometer

  • NMR tubes

Procedure:

  • Prepare a solution of this compound in the deuterated solvent directly in an NMR tube.

  • Acquire an initial ¹H NMR spectrum to identify the characteristic peaks of the starting material.

  • Initiate the reaction by adding a catalyst (e.g., a drop of D₂SO₄) or by adjusting the temperature, if the reaction is thermally induced.

  • Immediately begin acquiring a series of ¹H NMR spectra at set time intervals.

  • Process the spectra and integrate the signals corresponding to the starting material and any new signals that appear, which may correspond to the rearranged product (e.g., a homoallylic alcohol).

  • Plot the concentration (proportional to the integral value) of the starting material and product(s) as a function of time.

  • From these plots, the rate constants for the disappearance of the reactant and the formation of the product(s) can be determined.

Reaction Pathways and Logical Flow

The solvolysis of this compound proceeds through a carbocationic intermediate. The neighboring cyclopropyl group stabilizes this intermediate, which can then be attacked by a solvent molecule or undergo rearrangement.

Solvolysis_Pathway Reactant This compound Carbocation Cyclopropylcarbinyl Cation (Stabilized) Reactant->Carbocation Ionization Rearranged_Cation Homoallylic Cation Carbocation->Rearranged_Cation Rearrangement Product Solvolysis Product Carbocation->Product Solvent Attack Rearranged_Product Rearranged Product Rearranged_Cation->Rearranged_Product Solvent Attack

Figure 1. Solvolysis pathway of this compound.

The experimental workflow for a kinetic study can be visualized to ensure a systematic approach.

Kinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Reactant Prepare Reactant Solutions Initiate_Reaction Initiate Reaction at Constant Temperature Prep_Reactant->Initiate_Reaction Prep_Solvent Prepare Solvent System Prep_Solvent->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (UV-Vis or NMR) Initiate_Reaction->Monitor_Reaction Plot_Data Plot Kinetic Data (e.g., ln(A) vs. time) Monitor_Reaction->Plot_Data Calc_Rate Calculate Rate Constants Plot_Data->Calc_Rate Compare_Rates Compare with Alternatives Calc_Rate->Compare_Rates

Figure 2. General workflow for a kinetic study.

This guide serves as a foundational resource for researchers investigating the reactivity of cyclopropyl-containing molecules. By providing a framework for quantitative comparison and detailed experimental procedures, it aims to facilitate more informed and efficient research in synthetic and medicinal chemistry.

A Comparative Guide to the Identification of Exchangeable Protons in NMR Spectroscopy: D₂O Exchange and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unequivocal identification of hydroxyl (-OH) and amine (-NH) protons in ¹H NMR spectra is a critical step in structure elucidation and characterization. These labile protons present unique challenges due to their variable chemical shifts and often broad signals arising from chemical exchange and hydrogen bonding. The most common technique for their identification is deuterium oxide (D₂O) exchange. However, a range of alternative and complementary methods exist, each with its own set of advantages and limitations. This guide provides an objective comparison of D₂O exchange with other common techniques, supported by experimental considerations.

Deuterium Oxide (D₂O) Exchange: The Classic Approach

The quintessential method for identifying exchangeable protons involves the addition of a small amount of deuterium oxide (D₂O) to the NMR sample.[1][2] The labile -OH and -NH protons rapidly exchange with deuterium from D₂O. Since deuterium (²H) is not observed in a ¹H NMR spectrum, the signals corresponding to these exchangeable protons disappear, allowing for their straightforward identification.[3]

  • Initial Spectrum Acquisition: Dissolve the sample (typically 1-10 mg for small molecules) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • D₂O Addition: Add one to two drops of D₂O (99.9 atom % D) to the NMR tube.

  • Mixing: Gently shake the tube to ensure thorough mixing. The D₂O does not need to be miscible with the solvent for the exchange to occur at the interface.[4]

  • Second Spectrum Acquisition: Re-acquire the ¹H NMR spectrum under the same conditions as the initial spectrum.

  • Comparison: Compare the two spectra. The peaks that have disappeared or significantly diminished in intensity in the second spectrum correspond to the exchangeable -OH and -NH protons.[4]

dot graph D2O_Exchange_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=normal];

A [label="Acquire ¹H NMR Spectrum"]; B [label="Add D₂O to NMR Tube"]; C [label="Shake to Mix"]; D [label="Re-acquire ¹H NMR Spectrum"]; E [label="Compare Spectra: Disappeared peaks = OH/NH"];

A -> B -> C -> D -> E; }

D₂O Exchange Workflow

Alternative Methods for Exchangeable Proton Identification

While D₂O exchange is simple and effective, it is not always the optimal or only solution. Alternative methods can provide complementary or more detailed information about the molecular system.

The chemical shifts of exchangeable protons are highly sensitive to temperature changes due to the temperature-dependent nature of hydrogen bonding.[5] As the temperature increases, hydrogen bonds weaken, typically causing -OH and -NH signals to shift upfield (to a lower ppm).[1] In contrast, the chemical shifts of most C-H protons are much less affected by temperature.

  • Solvent Selection: Choose a solvent with a wide liquid temperature range that is appropriate for the desired temperature study (e.g., DMSO-d₆, toluene-d₈).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Temperature Increments: Increase the sample temperature in a stepwise manner (e.g., in 10-20 K increments). Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.[6]

  • Data Analysis: Plot the chemical shift of the suspected labile proton signals as a function of temperature. A significant temperature coefficient (a steep slope) is indicative of an exchangeable proton.

dot graph VT_NMR_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853", arrowhead=normal];

A [label="Acquire ¹H NMR at T₁"]; B [label="Increase Temperature to T₂"]; C [label="Equilibrate Sample"]; D [label="Acquire ¹H NMR at T₂"]; E [label="Repeat for T₃, T₄..."]; F [label="Analyze δ vs. T plot"];

A -> B -> C -> D -> E -> F; }

Variable Temperature NMR Workflow

Two-dimensional NMR techniques can definitively identify protons attached to heteroatoms.

  • ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment shows correlations between protons and the carbons to which they are directly attached. Since -OH and -NH protons are not bonded to carbon, they will not produce a cross-peak in a standard ¹H-¹³C HSQC spectrum.[7] The absence of a correlation for a peak in the ¹H spectrum is strong evidence that it is an exchangeable proton.

  • ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons over two to three bonds. An -OH proton can show a correlation to the carbon it is attached to, providing valuable connectivity information.

  • Sample Preparation: Prepare a sample of the compound in a suitable deuterated solvent at a concentration sufficient for ¹³C NMR (typically >10 mg).

  • Acquisition: Set up and run standard HSQC and HMBC experiments. Key parameters to consider are the spectral widths in both dimensions and the number of scans. For an HSQC, a standard acquisition time may be around 30 minutes, while an HMBC may take several hours depending on the sample concentration.[8]

  • Processing and Analysis: Process the 2D data and analyze the correlation maps. Look for proton signals that lack a direct correlation in the HSQC spectrum. For those signals, examine the HMBC spectrum for long-range correlations to nearby carbons.

dot graph TwoD_NMR_Logic { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335", arrowhead=normal];

Start [label="Unknown ¹H Signal", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; HSQC [label="Run ¹H-¹³C HSQC"]; CheckHSQC [label="Cross-peak present?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IsCH [label="Signal is from a C-H proton"]; IsOHNH [label="Signal is likely an OH or NH proton"];

Start -> HSQC; HSQC -> CheckHSQC; CheckHSQC -> IsCH [label="Yes"]; CheckHSQC -> IsOHNH [label="No"]; }

2D NMR Logic for OH/NH Identification

Changing the solvent can significantly affect the chemical shift and appearance of labile proton signals due to differences in hydrogen bonding capabilities.[9] For example, titrating a highly hydrogen-bond-accepting solvent like DMSO-d₆ into a solution of the analyte in a less interactive solvent like CDCl₃ can help to identify and track the signals of exchangeable protons.

Selective 1D experiments like 1D TOCSY (Total Correlation Spectroscopy) and 1D NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to establish correlations from a selectively irradiated proton to other protons in the molecule.[10][11] If an -OH or -NH proton is irradiated, correlations can often be observed to neighboring protons, helping to place it within the molecular structure.

Performance Comparison

The choice of method depends on the specific research question, the nature of the sample, and the available instrumentation. The following table provides a qualitative and semi-quantitative comparison of the different techniques.

Method Principle Typical Experiment Time Sample Concentration Advantages Disadvantages
D₂O Exchange H/D exchange leads to signal disappearance.[2]< 10 minutes (for two 1D spectra)Low (standard ¹H NMR levels)Simple, fast, and definitive for identifying exchangeable protons.[4]Destructive to the original sample state; may not work for protons in strong intramolecular hydrogen bonds; can broaden other signals if D₂O is not miscible.[4]
Variable Temperature (VT) NMR Temperature-dependent chemical shift of labile protons.[1]30 minutes to a few hours (for a series of 1D spectra)Low to moderateNon-destructive; provides information on hydrogen bonding and dynamic processes.[12]Requires a VT-capable spectrometer; solvent choice is critical; may not be conclusive if temperature effects are small.
2D NMR (HSQC/HMBC) Correlation of protons to heteroatoms.[7]30 minutes to several hoursModerate to highProvides definitive connectivity information; non-destructive.[13]Less sensitive, requiring higher concentrations or longer experiment times; more complex data analysis.
Solvent Titration Solvent-dependent chemical shifts of labile protons.[9]30 minutes to a few hoursLow to moderateNon-destructive; provides insights into solvent interactions and hydrogen bonding.Can be time-consuming; interpretation can be complex if multiple signals shift.
1D Selective Experiments (TOCSY/NOESY) Through-bond or through-space correlations from a specific proton.[10][11]15-60 minutes per selective experimentLow to moderateCan provide specific connectivity information from the labile proton; non-destructive.Requires well-resolved signals for selective irradiation; can be time-consuming if multiple protons need to be investigated.

Conclusion

The identification of -OH and -NH protons is a fundamental aspect of structural NMR. While the D₂O exchange method remains a rapid and reliable first approach, it is by no means the only tool available. Variable temperature NMR offers a non-destructive alternative that can provide additional thermodynamic insights. For unambiguous structural assignment, 2D NMR techniques like HSQC and HMBC are unparalleled in their ability to reveal the connectivity of the entire molecule. Solvent titration and selective 1D experiments provide further avenues for characterizing the chemical environment and spatial proximity of these important functional groups. A judicious combination of these methods will empower researchers to confidently and accurately elucidate the structures of novel compounds and understand their behavior in solution.

References

Safety Operating Guide

Personal protective equipment for handling (2-Cyclopropylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (2-Cyclopropylphenyl)methanol, tailored for researchers, scientists, and drug development professionals. Following these guidelines is crucial for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Immediate Precautions

This compound presents several health hazards that require immediate attention and adherence to safety protocols. According to its Safety Data Sheet (SDS), the primary hazards include:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Damage (H318): Can cause serious and potentially irreversible eye damage.[1]

  • Respiratory Irritation (H335): May cause irritation to the respiratory system if inhaled.[1]

  • Aquatic Hazard (H412): Harmful to aquatic life with long-lasting effects.[1]

Signal Word: Danger[1]

Due to these hazards, it is imperative to use appropriate Personal Protective Equipment (PPE) and follow safe handling procedures at all times.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required PPE for handling this chemical.

Protection Type Required PPE Specifications and Guidelines
Eye and Face Protection Chemical safety goggles and/or a full-face shield.Safety glasses are not sufficient due to the risk of chemical splashes.[2] Chemical safety goggles that provide a full seal around the eyes are mandatory.[3][4][5] A full-face shield should be worn over safety goggles when there is a significant risk of splashing.[3][5]
Hand Protection Chemical-resistant gloves.Nitrile or neoprene gloves are recommended. While specific permeation data for this compound is not readily available, nitrile gloves generally offer good resistance to alcohols.[6][7] Always inspect gloves for any signs of degradation or punctures before use and replace them immediately if they become contaminated.[8] For prolonged contact, consider double-gloving.
Skin and Body Protection Laboratory coat and closed-toe footwear.A standard laboratory coat should be worn and kept buttoned.[1] Ensure that footwear completely covers the feet. In situations with a higher risk of splashes, consider a chemical-resistant apron or coveralls.
Respiratory Protection Use in a well-ventilated area. A respirator may be required in specific situations.All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[1] If work must be performed outside of a fume hood and there is a risk of generating aerosols or vapors, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[9] Since there are no established occupational exposure limits, it is crucial to minimize any potential for inhalation.

Operational Plan: Step-by-Step Handling Procedure

The following workflow outlines the safe handling of this compound from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh/Measure Chemical in Fume Hood prep_materials->handle_weigh Begin Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Complete Experiment cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_remove_ppe Remove PPE in Correct Order cleanup_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Figure 1. Workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Before entering the laboratory, ensure you are wearing a lab coat and closed-toe shoes.

    • Don the appropriate PPE as outlined in the table above, including safety goggles and chemical-resistant gloves.

    • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents and place them in the fume hood to minimize traffic in and out of the ventilated space.

  • Handling:

    • Conduct all weighing, measuring, and transferring of this compound inside the chemical fume hood.[1]

    • Avoid generating dust or aerosols.

    • Keep containers of the chemical tightly closed when not in use.[1]

    • In case of a spill, immediately alert others in the vicinity. For small spills, use an inert absorbent material, collect it in a sealed container, and dispose of it as hazardous waste. For large spills, evacuate the area and follow your institution's emergency procedures.

  • Cleanup:

    • Decontaminate all surfaces and glassware that have come into contact with the chemical.

    • Segregate all waste containing this compound into a designated, labeled hazardous waste container.

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).

    • Wash your hands thoroughly with soap and water after removing your gloves.[1]

Disposal Plan

Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Storage:

  • Solid Waste: Any solid this compound, contaminated personal protective equipment (such as gloves), or absorbent materials from spills should be placed in a clearly labeled, sealed container for solid hazardous waste.[10]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.[10][11] Do not mix with incompatible waste streams.

  • Empty Containers: To be considered non-hazardous, empty containers must be triple-rinsed with a suitable solvent.[12][13] The rinsate must be collected and disposed of as liquid hazardous waste.[12][13] After rinsing and defacing the original label, the container can be disposed of as regular waste, following institutional guidelines.[12][13]

Labeling and Collection:

  • All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "solid waste," "solution in ethanol").[10][11]

  • Keep waste containers securely closed except when adding waste.[10]

  • Store waste containers in a designated satellite accumulation area, segregated from incompatible chemicals.[1]

  • Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department.[11] Do not dispose of this compound down the drain or in the regular trash.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.